5-Phenylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQAUNNLIXGOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283484 | |
| Record name | 5-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21419-05-6 | |
| Record name | 21419-05-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of 5-Phenylpyrimidin-4-amine Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-phenylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent ability to mimic the purine structure allows it to interact with a wide range of biological targets, particularly protein kinases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights into the rational design of potent and selective inhibitors for various therapeutic targets.
The Core Scaffold: A Foundation for Diverse Biological Activity
The this compound core consists of a pyrimidine ring substituted with a phenyl group at the 5-position and an amine group at the 4-position. This arrangement provides a versatile template for modification, with each position offering a unique opportunity to modulate the compound's pharmacological profile. The pyrimidine ring itself is a key pharmacophore, often involved in critical hydrogen bonding interactions within the ATP-binding site of kinases.[1][2]
Deconstructing the SAR: Key Structural Modifications and Their Impact
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the core scaffold.[3][4] A systematic exploration of these modifications has led to the development of highly potent and selective inhibitors for various targets.
The Significance of the 5-Phenyl Ring
The phenyl group at the 5-position plays a crucial role in establishing key interactions with the target protein, often occupying a hydrophobic pocket. Substitutions on this ring can significantly impact potency and selectivity.
-
Electron-donating and -withdrawing groups: The electronic properties of substituents on the phenyl ring can modulate the overall electron density of the scaffold, influencing its binding affinity.
-
Steric bulk: The size and shape of the substituent can dictate the compound's ability to fit into the binding pocket. Bulky groups may enhance binding by filling a large hydrophobic cavity or, conversely, may introduce steric hindrance that reduces activity.
-
Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is critical and can dramatically alter the binding mode and potency of the analog.
The Versatility of the 4-Amine Position
The amine group at the 4-position is a key hydrogen bond donor and a primary site for introducing diversity. Modifications at this position are instrumental in fine-tuning the compound's properties.
-
N-Alkylation and N-Arylation: Substitution on the amine nitrogen can introduce additional interaction points with the target. For instance, N-benzyl groups have been shown to be important for the activity of certain inhibitors.[5][6]
-
Introduction of Heterocycles: Linking heterocyclic moieties to the 4-amine can provide additional hydrogen bond donors and acceptors, enhancing binding affinity and selectivity.
The Influence of Substituents on the Pyrimidine Ring
Direct substitution on the pyrimidine ring itself offers another avenue for optimizing the pharmacological profile of these analogs.
-
Substitution at the 2-position: This position is often a key interaction point within the hinge region of kinases. Introducing small, flexible groups can lead to potent inhibition.
-
Substitution at the 6-position: Modifications at this position can influence the overall conformation of the molecule and its interaction with the solvent-exposed region of the binding site.
Structure-Activity Relationship Summarized
Caption: Key SAR points for the this compound scaffold.
Case Study: this compound Analogs as Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The this compound scaffold has proven to be a highly effective template for the design of potent kinase inhibitors.[7]
| Target Kinase | Key SAR Insights | IC50 Range (nM) | Reference |
| Aurora Kinase | Para-substitution on the N-phenyl ring is crucial for potency and selectivity.[8] | 8.0 - 9.2 | [8] |
| PLK4 | Introduction of a hydrophilic moiety in the solvent-exposed region enhances activity.[9] | 0.6 - 22 | [9] |
| EGFR | The presence of specific substituents on the pyrimidine ring can confer selectivity for mutant forms of EGFR. | 15.67 - 38.61 (µM) | |
| CDK9 | Bulky substituents on the aniline moiety and specific groups at the C5-position of the pyrimidine core are important for potency. | 1 - 6 |
Experimental Protocols
General Synthesis of this compound Analogs
A common synthetic route to 2,4,5-substituted pyrimidines involves the condensation of a substituted amidine with a β-ketoester, followed by further modifications.[10]
Step 1: Synthesis of the Pyrimidine Core
-
To a solution of a substituted benzamidine hydrochloride (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate β-ketoester (1.0 eq) and reflux the mixture for 12-24 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the 2-substituted-5-phenylpyrimidin-4-one.
Step 2: Chlorination at the 4-Position
-
Suspend the pyrimidin-4-one (1.0 eq) in phosphoryl chloride (5.0 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloro-5-phenylpyrimidine intermediate.
Step 3: Nucleophilic Substitution at the 4-Position
-
To a solution of the 4-chloropyrimidine intermediate (1.0 eq) in a suitable solvent (e.g., isopropanol or DMF), add the desired amine (1.2 eq) and a base such as diisopropylethylamine (2.0 eq).
-
Heat the reaction mixture at 80-120 °C for 4-16 hours.
-
Cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to afford the target this compound analog.
Caption: General synthetic workflow for this compound analogs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11][12]
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate), and the this compound analog at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and is inversely correlated with kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for in vitro and cell-based biological evaluation.
Conclusion
The this compound scaffold is a remarkably versatile platform for the design of potent and selective inhibitors of various biological targets. A thorough understanding of the structure-activity relationships is paramount for the successful development of novel therapeutic agents based on this core. This guide has provided a comprehensive overview of the key SAR principles, supported by experimental protocols and data, to aid researchers in their drug discovery endeavors. The continued exploration of this chemical space holds significant promise for the development of next-generation medicines.
References
-
Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
-
Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
-
Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
-
Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]
-
Singh, S., & Kumar, A. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 14(5), 2246-2256. [Link]
-
Wang, Y., et al. (2011). Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 54(9), 3344-3355. [Link]
-
Zhang, Y., et al. (2015). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. ACS Medicinal Chemistry Letters, 6(5), 583-587. [Link]
-
Wang, Y., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(9), 3344-3355. [Link]
-
ResearchGate. (2008). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5083. [Link]
-
Głowacka, I. E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2087. [Link]
-
ResearchGate. (2022). Chemical structures of 2,4,5-trisubstituted pyrimidine derivatives. ResearchGate. [Link]
-
Ali, I., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3505. [Link]
-
Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(15), 5707. [Link]
-
Al-Ostath, R., et al. (2023). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 28(13), 5094. [Link]
-
ResearchGate. (2021). SAR of some novel pyrimidine derivatives and chemical structure of... ResearchGate. [Link]
-
Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
ResearchGate. (2021). Cocrystal structure of 4 in MMP. The compound is positioned proximal to... ResearchGate. [Link]
-
Weinstabl, H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
-
Christodoulou, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(15), 4994. [Link]
-
Chemchart. (n.d.). This compound (21419-05-6). Chemchart. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1121-1134. [Link]
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11481-11497. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Weinstabl, H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
-
Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link]
-
ResearchGate. (2024). Interaction and orientation of co-crystal ligand in the binding pocket of DPP4 (pdb:4a5s). ResearchGate. [Link]
-
Weinstabl, H., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 5. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
The Architectural Versatility of Pyrimidine Scaffolds: A Technical Guide to Their Diverse Biological Activities
Introduction: The Privileged Status of Pyrimidine in Medicinal Chemistry
The pyrimidine ring, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its fundamental role in biological systems is underscored by its presence as a core component of the nucleobases cytosine, thymine, and uracil, which form the building blocks of DNA and RNA.[1][2][3] This inherent biocompatibility and structural versatility have made pyrimidine and its derivatives a highly sought-after scaffold for the development of novel therapeutic agents.[4] The synthetic accessibility of the pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activity.[4][5] This guide provides an in-depth exploration of the multifaceted biological activities of novel pyrimidine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrimidine derivatives have emerged as a significant class of anticancer agents, with several compounds being utilized in clinical practice, such as the well-known 5-fluorouracil.[3][6] The anticancer potential of these compounds stems from their ability to interfere with various cellular processes that are critical for tumor growth and survival.[7][8]
Mechanism of Action: Inhibition of Key Kinases and Enzymes
A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.[9] The epidermal growth factor receptor (EGFR), a tyrosine kinase, is a prominent target.[10] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Novel pyrimidine derivatives have been designed as potent EGFR inhibitors, competing with ATP for binding to the catalytic domain of the enzyme.[1]
Another critical target is thymidylate synthase (TS), an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[11] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately inducing cell death in rapidly proliferating cancer cells.[11]
Quantitative Anticancer Data
The in vitro cytotoxic effects of pyrimidine derivatives are commonly assessed by their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. A lower IC50 value signifies greater potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine Derivatives | HCT-116 (Colon) | 1.98 ± 0.69 | [11] |
| MCF-7 (Breast) | 2.18 ± 0.93 | [11] | |
| HepG2 (Liver) | 4.04 ± 1.06 | [11] | |
| PC-3 (Prostate) | 4.18 ± 1.87 | [11] | |
| Indolyl-Pyrimidine Hybrids (e.g., Compound 4g) | EGFR Kinase | 0.25 | [10] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Leukemia, NSCLC, Colon, Prostate | 1.18 - 8.44 (GI50) | |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 0.02 - 1.5 | [12] |
| DU145 (Prostate) | 0.04 - 3.2 | [12] | |
| Pyrimidine-5-carbonitrile Derivatives (e.g., Compound 10b) | HepG2 (Liver) | 3.56 | |
| A549 (Lung) | 5.85 | ||
| MCF-7 (Breast) | 7.68 |
Antimicrobial Activity: A Broad Spectrum of Action
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi.[13][14][15]
Mechanisms of Antimicrobial Action
The antimicrobial activity of pyrimidine derivatives can be attributed to various mechanisms, including the inhibition of essential microbial enzymes, disruption of cell wall synthesis, and interference with nucleic acid synthesis.[13] For instance, some pyrimidine compounds act as dihydrofolate reductase (DHFR) inhibitors, an enzyme crucial for folic acid synthesis in bacteria.[7]
Quantitative Antimicrobial Data
The antimicrobial efficacy of pyrimidine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine-appended Linezolids (e.g., Compound 35) | S. aureus, S. pneumoniae, E. faecalis | 0.25 - 1 | [16] |
| Pyrido[2,3-d]pyrimidine-4-one Derivatives | Bacteria | 4 - 20 (µmol/L) | [17] |
| Thienopyridine Derivatives (e.g., Compound 12a) | E. coli | 0.0195 (mg/mL) | [18] |
| B. mycoides | < 0.0048 (mg/mL) | [18] | |
| C. albicans | < 0.0048 (mg/mL) | [18] |
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of many diseases. Pyrimidine derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[19][20]
Mechanism of Action: COX-2 Inhibition
A primary mechanism of anti-inflammatory action for many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[19] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[19] Selective inhibition of COX-2 over COX-1 is a desirable attribute as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[19]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of pyrimidine derivatives can be quantified by their ability to inhibit COX enzymes, with selectivity for COX-2 being a key parameter.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Derivative 5 | 0.04 ± 0.09 | - | - | [19] |
| Derivative 6 | 0.04 ± 0.02 | - | - | [19] |
| Celecoxib (Standard) | 0.04 ± 0.01 | - | - | [19] |
Experimental Protocols
Standardized and detailed experimental protocols are essential for the reliable evaluation of the biological activities of novel pyrimidine derivatives.
Workflow for Biological Activity Screening
MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][21]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds and a vehicle control. Incubate for a specified duration (e.g., 48 or 72 hours).[12]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Agar Well Diffusion Method for Antimicrobial Screening
This method is used to qualitatively assess the antimicrobial activity of a compound.[12][22]
-
Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria) and pour it into sterile Petri dishes.
-
Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.[22]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[12]
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the pyrimidine compound solution at various concentrations into the wells. Include a solvent control and a standard antibiotic.[12][22]
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).[12]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.[12]
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent biological relevance and synthetic tractability have led to the development of a vast array of derivatives with potent and diverse biological activities.[1][23][24] The ongoing exploration of new synthetic methodologies and a deeper understanding of structure-activity relationships will undoubtedly lead to the discovery of next-generation pyrimidine-based drugs with enhanced efficacy and selectivity.[2][5] Future research will likely focus on the development of multi-target pyrimidine derivatives and the use of computational modeling to guide the design of compounds with optimized pharmacokinetic and pharmacodynamic profiles.
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.
- Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Deriv
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Medicinal Chemistry, 19(1), 10-30.
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). [Journal Name].
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.).
- A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (n.d.). GSC Advanced Research and Reviews.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.).
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace.
- The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. (n.d.). Benchchem.
- Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (n.d.). PMC - NIH.
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.
- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.).
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023).
- Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. (2025).
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (n.d.). Taylor & Francis Online.
- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. (n.d.). Benchchem.
- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023).
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). PMC - NIH.
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][23]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI.
- Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (n.d.). Scilit.
- Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evalu
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed.
- Anti-cancer pyrimidines in diverse scaffolds: a review of patent liter
- Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (n.d.). Auctores | Journals.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scispace.com [scispace.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrpr.com [ijrpr.com]
- 9. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rjptonline.org [rjptonline.org]
- 22. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 23. mdpi.com [mdpi.com]
- 24. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
The 5-Phenylpyrimidin-4-amine Scaffold: A Privileged Motif for Kinase Inhibition
An In-depth Guide to Pharmacophore Principles and Drug Discovery Workflows
Foreword
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized for its role as a "privileged scaffold" in the development of targeted therapeutics.[1] Its inherent ability to engage with the hinge region of protein kinases—a family of enzymes central to cellular signaling and frequently dysregulated in diseases like cancer—has made it a focal point of drug discovery for decades.[2][3] This guide, intended for researchers, medicinal chemists, and drug development professionals, delves into the specific and potent pharmacophore of the 5-phenylpyrimidin-4-amine core. We will deconstruct the key structural features that govern its binding affinity and selectivity, explore the experimental and computational workflows used to validate these interactions, and provide actionable insights into leveraging this scaffold for the rational design of next-generation kinase inhibitors.
Chapter 1: The Kinase ATP-Binding Site: The Target Landscape
To understand why the this compound scaffold is so effective, one must first appreciate the architecture of its target. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Small molecule inhibitors overwhelmingly target the ATP-binding site, acting as competitive antagonists. This site is a highly conserved cleft, yet subtle differences allow for the development of selective inhibitors. The key features are:
-
The Hinge Region: A flexible loop connecting the N- and C-terminal lobes of the kinase domain. It acts as the primary anchor point for ATP and many inhibitors, forming critical hydrogen bonds.
-
The Adenine Pocket: A hydrophobic region that accommodates the adenine ring of ATP.
-
The Gatekeeper Residue: An amino acid that controls access to a deeper hydrophobic pocket. The size of this residue is a major determinant of kinase selectivity.[4]
-
The DFG Motif: A conserved Asp-Phe-Gly sequence at the start of the activation loop. Its conformation ("in" or "out") dictates the kinase's activation state and exposes different binding pockets.[4]
The effectiveness of any inhibitor is determined by how well its pharmacophoric features complement this intricate landscape.
Caption: Conceptual diagram of the kinase ATP-binding site.
Chapter 2: Deconstructing the this compound Pharmacophore
The this compound scaffold can be dissected into three core components, each contributing critically to its binding affinity and overall pharmacological profile. The pyrimidine core itself is a bioisostere of the adenine ring of ATP, allowing it to mimic the natural ligand's interactions within the kinase active site.[5]
The Pyrimidine Core: The Hinge-Binding Anchor
The defining feature of this scaffold is its ability to form one or more hydrogen bonds with the kinase hinge region.[3] This interaction is the primary anchor, holding the inhibitor in the correct orientation for its other features to engage with the binding pocket.
-
N1 and the 4-Amino Group: The nitrogen at position 1 (N1) of the pyrimidine ring typically acts as a hydrogen bond acceptor from a backbone NH group in the hinge. The exocyclic 4-amino group (-NH2) acts as a hydrogen bond donor to a backbone carbonyl in the same region. This "bidentate" interaction pattern is a classic and highly effective hinge-binding motif seen in numerous approved kinase inhibitors.[4][6]
The 5-Phenyl Group: Probing the Hydrophobic Pocket
The phenyl ring at the C5 position is not merely a structural filler; its orientation and substitution are critical for potency and selectivity.
-
Hydrophobic Interactions: This ring typically projects into a hydrophobic region of the ATP-binding site, often near the gatekeeper residue. The precise nature of this pocket varies between kinases.
-
Conformational Impact: The presence of a substituent at the C5 position can cause significant conformational changes in the molecule, such as an out-of-plane rotation of the phenyl group, which can be crucial for avoiding steric clashes and optimizing interactions.[7]
-
Vector for Selectivity: Structure-activity relationship (SAR) studies consistently show that substitutions on this phenyl ring are a primary driver of kinase selectivity.[8] Modifying this group allows the molecule to be tailored to the unique topology of a specific kinase's active site, enhancing potency against the desired target while reducing off-target effects. For example, adding halogen substituents or other functional groups can profoundly influence inhibitory activity.[9]
The 4-Amine Linker: A Point of Extension
The amine at the C4 position, in addition to its role in hinge binding, serves as a crucial linker. In many inhibitor series, this amine is substituted with another phenyl group (anilinopyrimidines) or other moieties.
-
Accessing the Solvent Front: Substituents on this amine often extend towards the entrance of the ATP-binding pocket, an area with considerable steric freedom.[10] This region is often exploited to attach solubilizing groups or moieties that can form additional interactions, further enhancing binding affinity without disrupting the core hinge interaction.
Caption: Key pharmacophoric features of the this compound scaffold.
Chapter 3: Methodologies for Pharmacophore Elucidation and Validation
A multi-faceted approach combining computational modeling and experimental validation is essential for accurately defining and optimizing the pharmacophore.
Computational Approaches
-
Structure-Based Design & Molecular Docking: When a crystal structure of the target kinase is available, molecular docking is a powerful tool to predict the binding mode of novel this compound derivatives. This allows for the virtual screening of compound libraries and the rational design of new molecules with improved binding characteristics.
Protocol: A Self-Validating Molecular Docking Workflow
-
Preparation of the Receptor:
-
Obtain the X-ray crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove all water molecules and non-essential ligands.
-
Add hydrogen atoms and assign correct protonation states for titratable residues (e.g., Histidine).
-
Define the binding site grid box around the co-crystallized ligand or the known ATP-binding site.
-
-
Preparation of the Ligand:
-
Generate a 3D conformation of the this compound derivative.
-
Assign partial charges and define rotatable bonds.
-
-
Validation of the Docking Protocol (Trustworthiness Step):
-
Extract the native ligand from the crystal structure and re-dock it into the binding site.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD < 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the known binding mode.
-
-
Docking and Scoring:
-
Dock the new derivatives into the validated receptor grid.
-
Analyze the resulting poses, paying close attention to the hinge interactions and the orientation of the 5-phenyl group.
-
Use a scoring function to rank compounds based on their predicted binding affinity.
-
-
Post-Docking Analysis:
-
Visualize the top-ranked poses to confirm that key pharmacophoric interactions are formed.
-
Prioritize compounds for synthesis and biological evaluation based on both their score and their interaction profile.
-
Caption: A self-validating workflow for molecular docking studies.
Biophysical and Biochemical Validation
Computational predictions must be confirmed through rigorous experimental testing.
-
Biochemical Kinase Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
-
Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction, measuring not only the binding affinity (Kd) but also the enthalpy (ΔH) and entropy (ΔS) of binding. This provides deep mechanistic insight into the forces driving the interaction.
-
X-ray Crystallography: The "gold standard" for confirming the binding mode. Obtaining a co-crystal structure of the inhibitor bound to the kinase provides unequivocal proof of the predicted interactions, validates the pharmacophore model, and offers a precise blueprint for further structure-based design.
Table 1: Representative Structure-Activity Relationship (SAR) Data
The following table illustrates a hypothetical SAR for substitutions on the 5-phenyl ring targeting a generic kinase.
| Compound ID | 5-Phenyl Substitution (R) | Kinase IC50 (nM) | Notes |
| 1a | -H | 150 | Baseline potency from the unsubstituted core. |
| 1b | -F (para) | 75 | Modest potency increase; fluorine may form favorable interactions. |
| 1c | -Cl (para) | 25 | Significant potency gain; chloro group likely fits well in a hydrophobic sub-pocket.[11] |
| 1d | -OCH3 (para) | 200 | Potency loss; potential steric clash or unfavorable polarity. |
| 1e | -CF3 (meta) | 15 | High potency; trifluoromethyl group may engage in specific interactions or favorably alter electronics. |
Conclusion
The this compound scaffold is a powerful and versatile starting point for the design of potent and selective kinase inhibitors. Its success is rooted in a well-defined pharmacophore: a hinge-binding pyrimidine core complemented by a strategically positioned phenyl group that can be modified to achieve target-specific interactions. By employing an integrated workflow of computational modeling and experimental validation, researchers can rationally explore the chemical space around this privileged core. Understanding the causal relationships between structural modifications and binding affinity is paramount to unlocking the full potential of this scaffold in the ongoing quest for novel targeted therapies.
References
-
Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: PubMed URL: [Link]
-
Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) Source: PubMed URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL: [Link]
-
Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PubMed Central URL: [Link]
-
Title: Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode Source: PubMed Central URL: [Link]
-
Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: ACS Publications URL: [Link]
-
Title: Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor Source: PubMed URL: [Link]
-
Title: Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery Source: ACS Publications URL: [Link]
-
Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors Source: ACS Publications URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold Source: PubMed URL: [Link]
-
Title: Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer Source: ACS Publications URL: [Link]
-
Title: Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer Source: PubMed URL: [Link]
-
Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: ACS Publications URL: [Link]
-
Title: Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations Source: PubMed Central URL: [Link]
-
Title: Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer Source: PubMed URL: [Link]
-
Title: Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor Source: PubMed URL: [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
using 5-phenylpyrimidin-4-amine in CDK9 inhibition assays
Application Note & Protocol
Topic: Characterizing Novel 5-Phenylpyrimidin-4-amine Derivatives in Cyclin-Dependent Kinase 9 (CDK9) Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting Transcriptional Addiction in Cancer with CDK9 Inhibitors
Many cancers exhibit a phenomenon known as "transcriptional addiction," where they become highly dependent on the continuous, rapid transcription of key oncogenes and anti-apoptotic proteins for their survival and proliferation.[1] Cyclin-dependent kinase 9 (CDK9) is a master regulator of this process.[2] As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), releasing it from promoter-proximal pausing and enabling productive transcriptional elongation.[3][4] The dysregulation of CDK9 activity is a hallmark of various malignancies, making it a prime therapeutic target.[1][2]
Inhibiting CDK9 blocks the production of short-lived survival proteins like Mcl-1 and oncogenes such as MYC, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] The this compound scaffold represents a privileged chemical structure in kinase inhibitor design, with numerous derivatives showing potent activity against various kinases, including CDKs.[6] This document provides a comprehensive guide for researchers utilizing this chemical scaffold to discover and characterize novel CDK9 inhibitors. It offers field-proven insights into assay selection, detailed experimental protocols, and data interpretation, grounded in the principles of modern kinase drug discovery.
Scientific Background: The P-TEFb Pathway and Mechanism of Inhibition
The Central Role of CDK9 in Transcriptional Elongation
CDK9 primarily partners with Cyclin T1 to form the active P-TEFb complex.[7][8] In an inactive state, P-TEFb is often sequestered by the 7SK small nuclear ribonucleoprotein (7SK snRNP) complex.[9] Upon receiving cellular signals, active P-TEFb is released and recruited to gene promoters. There, it phosphorylates Serine 2 (Ser2) of the RNAPII CTD, which overcomes the pause induced by negative elongation factors (NELF and DSIF), thereby licensing the transition to productive elongation and mRNA synthesis.[3][10]
Mechanism of Action: ATP-Competitive Inhibition
Most small molecule CDK9 inhibitors, including those derived from the phenylpyrimidin-amine scaffold, function as ATP-competitive inhibitors.[8][11] They bind to the ATP-binding pocket within the kinase domain of CDK9, preventing the binding of endogenous ATP.[1] This directly blocks the phosphotransferase activity of the enzyme, preventing the phosphorylation of RNAPII and other substrates, ultimately halting transcriptional elongation.[11] The selectivity of an inhibitor for CDK9 over other kinases, such as cell-cycle CDKs, is a critical parameter determined by specific molecular interactions within this ATP-binding pocket.[6][12]
Application Notes: Assay Selection and Principles
Choosing the right assay is critical for accurately characterizing an inhibitor. A tiered approach, starting with biochemical assays and progressing to cellular and mechanistic assays, provides a comprehensive understanding of the compound's profile.
Biochemical Kinase Inhibition Assays
These assays quantify the direct interaction between the test compound and the purified CDK9 enzyme. They are essential for determining intrinsic potency (e.g., IC50) and for structure-activity relationship (SAR) studies.
-
Principle: A purified, active CDK9/Cyclin T1 (or Cyclin K) enzyme, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), and ATP are combined.[13][14] The kinase reaction produces a phosphorylated substrate and ADP. The assay measures the consumption of ATP or the generation of ADP.
-
Common Platforms:
-
Luminescence-Based (e.g., ADP-Glo™): This is a robust, high-throughput method that quantifies the amount of ADP produced in the kinase reaction.[15][16] The luminescent signal is directly proportional to kinase activity.[15]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a fluorescently labeled substrate and an antibody that recognizes the phosphorylated product, generating a FRET signal upon kinase activity.[9]
-
Radiometric (e.g., 33P-ATP): The traditional "gold standard" method, which measures the direct incorporation of a radiolabeled phosphate group onto the substrate.[14] It is highly sensitive but requires specialized handling.
-
Cellular Assays
Cellular assays are crucial for confirming that the inhibitor can penetrate the cell membrane, engage its target in a complex intracellular environment, and exert the desired biological effect.
-
Cell Viability/Proliferation Assays: These assays measure the downstream consequences of CDK9 inhibition, such as growth arrest or cell death.
-
Principle: Cancer cell lines known to be sensitive to transcriptional inhibition are treated with a dose-response of the inhibitor for a set period (e.g., 72 hours).[17] Reagents like tetrazolium salts (e.g., MTS/XTT) or ATP-quantifying reagents (e.g., CellTiter-Glo®) are used to measure the number of viable cells.[9][17]
-
-
Target Engagement Assays (e.g., NanoBRET™): These assays provide direct evidence that the compound is binding to CDK9 inside living cells.
-
Principle: Cells are engineered to express CDK9 fused to a luciferase donor. A fluorescent tracer that binds CDK9 is added. An inhibitor that enters the cell and binds to CDK9 will displace the tracer, causing a loss of Bioluminescence Resonance Energy Transfer (BRET) signal.[9]
-
-
Downstream Marker Analysis (Western Blot/Immunofluorescence): This mechanistic assay confirms that the inhibitor is blocking the CDK9 pathway.
Experimental Protocols
The following protocols are generalized methodologies. Researchers should optimize specific parameters, such as enzyme or cell concentration, based on their specific reagents and instrumentation.
Protocol 1: Biochemical CDK9 Inhibition Assay (Luminescence-Based)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay system and is suitable for determining the IC50 value of a test compound like a this compound derivative.[15][16]
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase Substrate (e.g., CDK7/9tide peptide)[18]
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)[15]
-
This compound derivative (test inhibitor)
-
DMSO (vehicle)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Low-volume, white, 384-well assay plates
Procedure:
-
Inhibitor Preparation: a. Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. b. Create a serial dilution series of the inhibitor in DMSO. A common approach is a 10-point, 3-fold dilution series. c. Further dilute this series in Kinase Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction should not exceed 1% to avoid solvent-induced artifacts.[19]
-
Reaction Setup: a. The final reaction volume will be 5 µL. All additions should be made carefully to the bottom of the wells in a 384-well plate. b. Add Inhibitor: Add 1 µL of the diluted test inhibitor to the "Test Inhibitor" wells. Add 1 µL of the appropriate DMSO/buffer solution to "Positive Control" (0% inhibition) and "Blank" (100% inhibition) wells. c. Add Enzyme: Add 2 µL of diluted CDK9/Cyclin T1 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 2 µL of Kinase Assay Buffer to the "Blank" wells.
-
Causality Note: The optimal enzyme concentration should be determined empirically via an enzyme titration curve to find the amount that yields ~50-80% of the maximum signal (EC50-EC80), ensuring the assay operates in the linear range.[18]
-
-
Initiate Kinase Reaction: a. Prepare a Substrate/ATP mixture in Kinase Assay Buffer.
-
Causality Note: The ATP concentration is critical. Using a concentration equal to the Michaelis-Menten constant (Km) of ATP for CDK9 (typically ~10 µM) provides a sensitive measurement for ATP-competitive inhibitors.[18][20] b. Add 2 µL of the Substrate/ATP mixture to all wells to start the reaction. c. Cover the plate and incubate for 60 minutes at room temperature.
-
-
Signal Detection (as per ADP-Glo™ protocol): [15] a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. d. Incubate for 30 minutes at room temperature to stabilize the signal.
-
Data Acquisition: a. Measure luminescence using a plate-reading luminometer.
Protocol 2: Cellular Proliferation Assay (MTS-Based)
This protocol measures the effect of a CDK9 inhibitor on the proliferation of a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MOLT-4, or a DLBCL line like SU-DHL-6)[17]
-
Complete cell culture medium
-
This compound derivative (test inhibitor)
-
DMSO (vehicle)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (or equivalent)
-
Sterile, clear, 96-well cell culture plates
Procedure:
-
Cell Seeding: a. Harvest and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.[17] b. Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment: a. Prepare a serial dilution of the test inhibitor in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.5%). b. Remove the medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control. c. Incubate the plate for 72 hours under standard cell culture conditions.
-
Measure Viability: a. Add 20 µL of MTS reagent to each well.[17] b. Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Causality Note: During this incubation, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product. The amount of color is proportional to the number of living cells. c. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Normalization:
-
For the biochemical assay, subtract the "Blank" (no enzyme) signal from all other readings. The "Positive Control" (enzyme + vehicle) represents 0% inhibition, and the "Blank" represents 100% inhibition.
-
Calculate percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
-
IC50 Curve Fitting:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[20]
-
-
Data Context:
-
The potency of a novel compound can be benchmarked against known CDK9 inhibitors.
-
| Compound Name | CDK9 IC50 (nM) | Selectivity Profile | Reference(s) |
| Flavopiridol (Alvocidib) | ~3-40 | Pan-CDK inhibitor | [1][21] |
| SNS-032 | ~4 | Potent CDK2/7/9 inhibitor | [5][22] |
| LDC000067 | ~44 | Selective for CDK9 over other CDKs | [11][12] |
| Compound 12u | ~7 | >80-fold selective for CDK9 vs CDK2 | [6][23] |
| AZD4573 | <10 | Selective CDK9 inhibitor | [17] |
| Compound 12u is a derivative of the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold. |
References
-
Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology. [Link]
-
Garriga, J., & Grana, X. (2021). The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation. Journal of Cellular and Molecular Medicine. [Link]
-
Li, B., et al. (2021). CDK9 inhibitors in cancer research. Journal of Hematology & Oncology. [Link]
-
Synsight. (2023). What are CDK9 inhibitors and how do you quickly get the latest development progress? Synsight. [Link]
-
Donner, A. J., et al. (2010). A role for cdk9-cyclin k in maintaining genome integrity. Cell Cycle. [Link]
-
ResearchGate. (2021). Role of CDK9 in transcription elongation. ResearchGate. [Link]
-
ResearchGate. (2024). Function of CDK9 in transcription elongation and epigenetic silencing. ResearchGate. [Link]
-
Johnson, S. F., et al. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. [Link]
-
Al-Katabi, H., et al. (2013). Overview of CDK9 as a target in cancer research. Drug Discovery Today. [Link]
-
BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. BPS Bioscience. [Link]
-
SignalChem. (n.d.). CDK9/CyclinK Kinase Assay Development. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit (384-well). BPS Bioscience. [Link]
-
Reaction Biology. (n.d.). CDK9/Cyclin K Kinase Assay Service. Reaction Biology. [Link]
-
Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. PMC. [Link]
-
Walsby, E., et al. (2014). Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor. British Journal of Pharmacology. [Link]
-
Fang, M., et al. (2025). Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment. Bioorganic Chemistry. [Link]
-
Allen, V. H., et al. (2023). CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma. Leukemia. [Link]
-
Fischer, P. M., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Walsby, E., et al. (2014). Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor. British Journal of Pharmacology. [Link]
-
Olson, C. M., et al. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nature Chemical Biology. [Link]
-
Liu, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry. [Link]
-
Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Li, D., et al. (2015). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm. [Link]
-
Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]
Sources
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A role for cdk9-cyclin k in maintaining genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. CDK9/CyclinK Kinase Enzyme System [worldwide.promega.com]
- 17. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. scbt.com [scbt.com]
- 22. dspace.mit.edu [dspace.mit.edu]
- 23. pubs.acs.org [pubs.acs.org]
Application of 5-Phenylpyrimidin-4-amine Derivatives as Aurora Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: The Rationale for Targeting Aurora Kinases in Oncology
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as master regulators of mitotic progression.[1] Their functions are integral to the faithful segregation of genetic material during cell division, encompassing processes such as centrosome maturation and separation, bipolar spindle assembly, chromosome condensation and alignment, and cytokinesis.[2] In numerous human malignancies, the overexpression of Aurora kinases is a common event, correlating with aneuploidy, cellular transformation, and often, a poor clinical prognosis. This central role in orchestrating mitosis and their frequent dysregulation in cancer has positioned the Aurora kinases as highly attractive targets for the development of novel anticancer therapeutics.[3]
The 5-phenylpyrimidin-4-amine scaffold represents a promising chemical starting point for the development of potent and selective Aurora kinase inhibitors. This guide provides a comprehensive overview of the application of this class of compounds, detailing the underlying biological rationale, methodologies for their evaluation, and step-by-step protocols for key in vitro assays.
The Aurora Kinase Signaling Pathway and Points of Inhibition
Aurora kinases exert their influence at multiple stages of mitosis. Aurora A is primarily associated with the centrosomes and spindle poles, where it governs centrosome maturation and the assembly of a bipolar spindle.[2] Aurora B, a component of the chromosomal passenger complex (CPC), localizes to the centromeres and is crucial for correcting improper kinetochore-microtubule attachments and ensuring the proper alignment of chromosomes at the metaphase plate.[2] Aurora C's role is most pronounced in meiosis, though its overexpression has been noted in several cancers.
Inhibitors based on the this compound scaffold are designed to be ATP-competitive, binding to the catalytic domain of the Aurora kinases and preventing the phosphorylation of their downstream substrates.[3] This disruption of kinase activity leads to a cascade of mitotic errors, ultimately culminating in cell cycle arrest and apoptosis in cancer cells.
Caption: Aurora Kinase Signaling Pathway and Inhibition.
Experimental Workflow for the Evaluation of this compound Derivatives
The successful development of a novel Aurora kinase inhibitor requires a systematic and rigorous evaluation process. The following workflow outlines the key stages, from initial biochemical characterization to cellular activity assessment.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Protocols for In Vitro Evaluation
Protocol 1: Biochemical Aurora Kinase Activity Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Aurora kinase enzymes. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction.[4]
Materials:
-
Purified recombinant human Aurora A and Aurora B kinases
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound test compound and a reference inhibitor (e.g., CYC116)[5]
-
DMSO
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative and the reference inhibitor in DMSO. Further dilute these in Kinase Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of diluted compound or DMSO (for controls).
-
2 µL of a solution containing the Aurora kinase enzyme in Kinase Buffer.
-
2 µL of a solution containing the substrate (MBP) and ATP in Kinase Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (Luminescence-Based)
This assay assesses the effect of the test compound on the proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.[2]
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa, MV4-11)[6]
-
Complete cell culture medium
-
This compound test compound and a reference inhibitor
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative or the reference inhibitor. Include DMSO-treated cells as a negative control.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent cell viability for each compound concentration relative to the DMSO control. Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Protocol 3: Cellular Target Engagement by Western Blot
This protocol confirms that the test compound inhibits its intended target within the cellular context by measuring the phosphorylation of a known downstream substrate. For Aurora B, a key substrate is Histone H3, which is phosphorylated at Serine 10 (p-H3S10).[7]
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
This compound test compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 or a loading control like β-actin.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat the cancer cells with various concentrations of the this compound derivative for a defined period (e.g., 6-24 hours). Include a DMSO-treated control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-H3S10 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for p-H3S10 and the loading control. A dose-dependent decrease in the p-H3S10 signal relative to the total Histone H3 or loading control indicates target engagement and inhibition of Aurora B activity.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise format to facilitate comparison and decision-making.
Table 1: In Vitro Activity of Representative Pyrimidine-Based Aurora Kinase Inhibitors
| Compound ID | Scaffold | Aurora A IC50 (nM) | Aurora B IC50 (nM) | HCT116 GI50 (nM) | Reference |
| CYC116 | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | 8.0 | 9.2 | 340 | [5][6] |
| Compound 13 | 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl)pyrimidine-2,4-diamine | <100 | - | <200 | [3] |
| Your Compound 1 | This compound derivative | Data to be generated | Data to be generated | Data to be generated | - |
| Your Compound 2 | This compound derivative | Data to be generated | Data to be generated | Data to be generated | - |
Note: The data for "Your Compound" entries are placeholders and should be replaced with experimentally determined values.
Conclusion and Future Directions
The this compound scaffold provides a versatile platform for the design and synthesis of novel Aurora kinase inhibitors. The protocols and workflow outlined in this guide offer a robust framework for the comprehensive evaluation of these compounds, from initial biochemical screening to the assessment of their cellular activity and mechanism of action. Through systematic structure-activity relationship (SAR) studies, guided by the data generated from these assays, it is possible to optimize the potency, selectivity, and drug-like properties of this chemical series. Further in-depth characterization, including high-content imaging for detailed phenotypic analysis and in vivo efficacy studies in relevant cancer models, will be crucial for advancing promising lead candidates toward clinical development as next-generation anticancer agents.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of Aurora Kinase Inhibitors. BenchChem.
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]
-
Molecules. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
-
ResearchGate. (2021). (PDF) Identification and Screening of Novel Anti-Cancer Compound For Aurora Kinase A From Chemical Database. ResearchGate. [Link]
-
Frontiers. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology. [Link]
-
ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2022). Identification and Characterization of Natural and Semisynthetic Quinones as Aurora Kinase Inhibitors. Journal of Natural Products. [Link]
-
RSC Publishing. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]
-
ResearchGate. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[2][3][5]Triazole Derivatives. ResearchGate. [Link]
-
MDPI. (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [Link]
-
RSC Publishing. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Advances. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of 5-Phenylpyrimidin-4-amine Derivatives
Introduction: The Therapeutic Potential of 5-Phenylpyrimidin-4-amine Scaffolds in Oncology
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant anticancer potential. These compounds have demonstrated potent activity against a range of cancer cell lines by targeting key regulators of cell proliferation, survival, and metastasis.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] The versatility of this scaffold allows for substitutions that can modulate its selectivity and potency against various oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3][4][5][6][7][8][9][10][11][12][13][15][16][17][18][19][20]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of fundamental cell-based assays to characterize the anticancer properties of novel this compound derivatives. The protocols detailed herein are designed to be robust and reproducible, providing a framework for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and inhibition of cell migration.
Understanding the Mechanism: Targeting Oncogenic Kinase Signaling
Many this compound derivatives exert their anticancer effects by inhibiting protein kinases that are often dysregulated in cancer. A generalized signaling pathway that can be targeted by these compounds is depicted below. Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest, apoptosis, and reduced metastatic potential.
Caption: Generalized signaling pathway targeted by this compound derivatives.
Part 1: Assessing Cytotoxicity and Cell Viability
A primary indicator of anticancer activity is the ability of a compound to reduce the viability of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[21][22] The amount of formazan produced is directly proportional to the number of viable cells.[21]
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound derivative (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)[23]
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[23] Include wells for vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubation with Compound: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well.[23] Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[24]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative X | A549 (Lung Cancer) | 5.2 |
| Derivative X | MCF-7 (Breast Cancer) | 8.9 |
| Derivative Y | A549 (Lung Cancer) | 12.5 |
| Derivative Y | MCF-7 (Breast Cancer) | 25.1 |
Part 2: Investigating the Induction of Apoptosis
A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.
Principle of the Annexin V/PI Assay
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[25] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[26]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cell line
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC50 concentration for 24-48 hours. Include untreated and vehicle controls.
-
Cell Harvesting: Harvest the cells by trypsinization. Be sure to collect any floating cells from the supernatant as these may be apoptotic.[25]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[27]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Analysis: The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Untreated Control | 95.2 | 2.5 | 2.3 |
| Vehicle Control | 94.8 | 2.8 | 2.4 |
| Derivative X (IC50) | 45.6 | 35.1 | 19.3 |
Part 3: Cell Cycle Analysis
Anticancer compounds can exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through division. Cell cycle analysis using propidium iodide staining and flow cytometry is a common method to investigate these effects.[28]
Principle of Cell Cycle Analysis
Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[28] This allows for the differentiation of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with a 2n DNA content.
-
S phase: Cells with a DNA content between 2n and 4n.
-
G2/M phase: Cells with a 4n DNA content.
Protocol: Cell Cycle Analysis
Materials:
-
Cancer cell line
-
This compound derivative
-
Cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide solution (50 µg/mL)[29]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound of interest as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet (1x10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing.[29] Fix the cells for at least 30 minutes at 4°C.[29]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[29]
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.[29]
-
PI Staining: Add 400 µL of PI staining solution and incubate for 15-30 minutes in the dark.[29]
-
Analysis: Analyze the samples by flow cytometry.
Data Analysis: The flow cytometer will generate a histogram of cell count versus fluorescence intensity. The data can be analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 60.5 | 25.3 | 14.2 |
| Vehicle Control | 59.8 | 26.1 | 14.1 |
| Derivative X (IC50) | 20.1 | 15.5 | 64.4 |
Part 4: Evaluating Anti-Metastatic Potential with the Transwell Migration Assay
The ability of cancer cells to migrate is a critical step in metastasis. The transwell migration assay is an in vitro method to assess the migratory capacity of cells in response to a chemoattractant.[30][31]
Principle of the Transwell Migration Assay
The assay utilizes a chamber with two compartments separated by a microporous membrane. Cells are seeded in the upper compartment, and a chemoattractant is placed in the lower compartment. Migratory cells will move through the pores of the membrane towards the chemoattractant. The number of migrated cells can be quantified after a specific incubation period.
Protocol: Transwell Migration Assay
Materials:
-
Cancer cell line
-
This compound derivative
-
Transwell inserts (8 µm pore size) for 24-well plates[30]
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)[30]
Procedure:
-
Cell Preparation: Culture cells to near confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup: Place the transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing the chemoattractant to the lower chamber.[30]
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing the this compound derivative at various concentrations. Seed 1 x 10^5 cells in 200 µL of this suspension into the upper chamber of the transwell insert.[30]
-
Incubation: Incubate the plate for an appropriate time (e.g., 12-24 hours) at 37°C to allow for cell migration.[30]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[30]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.[30] Stain the cells with 0.1% crystal violet for 30 minutes.[30]
-
Quantification: Wash the inserts with PBS. The migrated cells can be counted under a microscope. Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured.[30]
Data Analysis: The number of migrated cells in the treated groups is compared to the untreated control. The results can be expressed as a percentage of migration inhibition.
| Compound Concentration | Migration Inhibition (%) |
| 0.1 µM | 15.3 |
| 1 µM | 45.8 |
| 10 µM | 88.2 |
Conclusion
The cell-based assays outlined in this application note provide a robust and comprehensive framework for the initial characterization of the anticancer activity of novel this compound derivatives. By systematically evaluating cytotoxicity, induction of apoptosis, effects on the cell cycle, and inhibition of cell migration, researchers can gain valuable insights into the therapeutic potential of these compounds and guide further preclinical development.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell - Bio-protocol. (n.d.).
- Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (n.d.).
- Method for Analysing Apoptotic Cells via Annexin V Binding - UCL. (n.d.).
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem. (n.d.).
- Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.).
- Transwell In Vitro Cell Migration and Invasion Assays - PMC - NIH. (n.d.).
- Standard Operating Procedure (SOP) for Transwell Migration Assay - ResearchHub. (2024-04-08).
- MTT assay protocol | Abcam. (n.d.).
- Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research - Protocols.io. (2023-11-30).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- The Endothelial Cell Transwell Migration and Invasion Assay - Sigma-Aldrich. (n.d.).
- MTT Proliferation Assay Protocol - ResearchGate. (2025-06-15).
- Cell cycle analysis - Wikipedia. (n.d.).
- Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
- Potent and selective EGFR inhibitors based on 5-aryl-7H-pyrrolopyrimidin-4-amines. (n.d.).
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (n.d.).
- Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010-06-10).
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013-01-09).
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. (2010-06-10).
- Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed. (n.d.).
- Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed. (2020-03-26).
- Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - MedChemComm (RSC Publishing). (n.d.).
- Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines. (n.d.).
- Full article: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - Taylor & Francis Online. (n.d.).
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - ResearchGate. (n.d.).
- A Comparative Guide to the Anticancer Activity of 5-Amino-2-(4-aminophenyl)chromen-4-one - Benchchem. (n.d.).
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed. (2020-12-15).
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH. (2022-06-13).
- Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_Jth7uonmSDXOJTfmBGIoYfyQN8tpwBfCHjur4vVifPi1hJP_G_g0aUhyDAa_I036i-u9Y8tPnPBVgzxKH5tvS_ZZ84XPzd0LcWg34_hidFVRBxipe0QPHIiKIyawTJpUHQfx
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC - NIH. (2022-09-29).
- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC - NIH. (n.d.).
- Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - NIH. (2022-04-11).
- Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed. (n.d.).
- Aurora kinase inhibitors: Progress towards the clinic - PMC - NIH. (n.d.).
- List of VEGF/VEGFR inhibitors - Drugs.com. (n.d.).
- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer | Journal of Medicinal Chemistry - ACS Publications. (2014-09-17).
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH. (n.d.).
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.).
- Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023) - PubMed. (2024-03-09).
- Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC - NIH. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HU [thermofisher.com]
- 28. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 29. wp.uthscsa.edu [wp.uthscsa.edu]
- 30. researchhub.com [researchhub.com]
- 31. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Application Notes and Protocols for the Development of 5-Phenylpyrimidin-4-amine Derivatives as Therapeutics for Non-Small Cell Lung Cancer
Introduction: Targeting EGFR in Non-Small Cell Lung Cancer
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[1] A significant subset of NSCLC cases is driven by mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and apoptosis.[2] Uncontrolled auto-phosphorylation of EGFR due to activating mutations leads to aberrant downstream signaling, promoting tumor growth.[2] The pyrimidine scaffold is a cornerstone in the development of EGFR tyrosine kinase inhibitors (TKIs), with many approved drugs featuring this heterocyclic system.[2][3] This document provides a comprehensive guide for researchers on the design, synthesis, and preclinical evaluation of novel 5-phenylpyrimidin-4-amine derivatives as potential therapeutic agents for NSCLC.
Part 1: Rationale for this compound Derivatives as EGFR Inhibitors
The this compound core serves as a privileged scaffold for EGFR inhibitors. The pyrimidine ring mimics the adenine moiety of ATP, enabling competitive binding to the kinase domain of EGFR.[4] The phenyl group at the 5-position can be strategically modified to enhance binding affinity and selectivity for mutant forms of EGFR, such as those with the L858R or T790M mutations, which are common in NSCLC.[2][5] The amine at the 4-position provides a crucial interaction point within the ATP-binding pocket and serves as an attachment point for various side chains to optimize physicochemical and pharmacokinetic properties.[6]
Mechanism of Action
These derivatives act as ATP-competitive inhibitors, binding to the ATP pocket of the EGFR kinase domain. This binding event prevents the phosphorylation and activation of EGFR, thereby inhibiting downstream signaling pathways, such as the MEK/ERK pathway, which are crucial for cell proliferation and survival.[2] Some derivatives can be designed as irreversible inhibitors by incorporating a reactive group, such as an acrylamide moiety, which forms a covalent bond with a cysteine residue (C797) in the active site of EGFR.[4][7]
Part 2: Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process. A general synthetic scheme is outlined below. It is important to note that specific reaction conditions may need to be optimized for different substrate combinations.
General Synthetic Protocol
A common synthetic route involves the construction of the pyrimidine core followed by functionalization. For instance, a substituted phenylacetonitrile can be reacted with a suitable amidine to form the pyrimidine ring. Subsequent Suzuki coupling can introduce the phenyl group at the 5-position. Finally, nucleophilic aromatic substitution can be used to introduce the desired amine at the 4-position.[8][9]
Step 1: Synthesis of the Pyrimidine Core
-
To a solution of a substituted benzamidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.1 eq).
-
Add a β-ketoester or a related three-carbon synthon (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting pyrimidinone intermediate by column chromatography.
Step 2: Chlorination of the Pyrimidinone
-
Treat the pyrimidinone (1.0 eq) with a chlorinating agent such as phosphorus oxychloride (POCl₃) (3-5 eq).
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extract the chlorinated pyrimidine product with an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the 4-chloropyrimidine derivative.
Step 3: Suzuki Coupling to Introduce the 5-Phenyl Group
-
In a reaction vessel, combine the 4-chloropyrimidine derivative (1.0 eq), a desired phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Add a mixture of solvents, for example, toluene, ethanol, and water.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the 5-phenyl-4-chloropyrimidine intermediate by column chromatography.
Step 4: Amination at the 4-Position
-
Dissolve the 5-phenyl-4-chloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMF.
-
Add the desired amine (1.1-1.5 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture at 80-120 °C for 6-18 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture, and if a precipitate forms, filter and wash it. Otherwise, concentrate the reaction mixture and purify the final this compound derivative by column chromatography or recrystallization.[8]
Part 3: In Vitro Evaluation
A series of in vitro assays are essential to characterize the biological activity of the synthesized derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the concentration-dependent cytotoxic effect of the compounds on NSCLC cell lines.[10]
Materials:
-
NSCLC cell lines (e.g., A549, H1975 which harbors the L858R/T790M mutation, or HCC827 with an exon 19 deletion).[11]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Synthesized this compound derivatives (stock solutions in DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known EGFR inhibitor like Gefitinib or Osimertinib).
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.[12]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay elucidates whether the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
NSCLC cells.
-
6-well cell culture plates.
-
Test compounds.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
Data Presentation: In Vitro Activity
Summarize the IC₅₀ values from the cell viability assays in a clear and concise table for easy comparison of the potency of the synthesized derivatives.
| Compound ID | A549 IC₅₀ (µM) | H1975 IC₅₀ (µM) | HCC827 IC₅₀ (µM) |
| Derivative 1 | |||
| Derivative 2 | |||
| ... | |||
| Gefitinib |
Part 4: In Vivo Evaluation
Promising candidates from in vitro studies should be further evaluated in in vivo models to assess their anti-tumor efficacy.
Protocol 3: NSCLC Xenograft Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are valuable tools for in vivo testing.[13][14][15]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice).[14][15]
-
NSCLC cells (e.g., H1975) or patient-derived tumor tissue.
-
Test compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, and saline).
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ NSCLC cells suspended in Matrigel into the flank of each mouse. For PDX models, surgically implant a small piece of patient tumor tissue.[13]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation: In Vivo Efficacy
Present the tumor growth data graphically, plotting the mean tumor volume ± SEM over time for each group. A table summarizing the final tumor volumes and TGI percentages should also be included.
| Treatment Group | Dose and Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | |
| Derivative X | X mg/kg, daily | ||
| Positive Control | Y mg/kg, daily |
Part 5: ADME and Toxicity Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial for the successful development of a drug candidate.[16][17]
Recommended In Vitro ADME/Tox Assays:
-
Metabolic Stability: Assess the stability of the compounds in liver microsomes or hepatocytes to predict in vivo clearance.[16]
-
Caco-2 Permeability: Use Caco-2 cell monolayers to predict intestinal absorption.[16]
-
Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins, which can affect their distribution and efficacy.
-
CYP450 Inhibition: Evaluate the potential for drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.
-
hERG Inhibition: Screen for potential cardiotoxicity by assessing the inhibition of the hERG potassium channel.
-
Early Toxicity Screening: Utilize in silico models or a panel of cell-based assays to identify potential toxic liabilities early in the discovery process.[17][18]
Visualizations
Signaling Pathway
Caption: Overall workflow for the development of this compound derivatives.
References
-
Stewart, E., et al. (2017). Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine. Frontiers in Oncology. [Link]
-
Torigoe, H., et al. (2018). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science. [Link]
-
Jain, A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules. [Link]
-
Zhang, X., et al. (2020). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Cancer Communications. [Link]
-
Altogen Labs. (n.d.). Lung Cancer Xenograft. [Link]
-
Stewart, D. J. (2021). Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. Open Biology. [Link]
-
O'Brien, Z., & Moghaddam, M. F. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Medicinal Chemistry. [Link]
-
El-Damasy, D. A., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules. [Link]
-
Ratheesh, K., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design. [Link]
-
O'Brien, Z., & Moghaddam, M. (2015). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Medicinal Chemistry. [Link]
-
Ercan, D., et al. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. Clinical Cancer Research. [Link]
-
Ratheesh, K., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design. [Link]
-
O'Brien, Z., & Moghaddam, M. F. (2013). Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
van der Westhuizen, F., et al. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. [Link]
-
Ali, A., et al. (2023). Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies. PLOS ONE. [Link]
-
Li, Y., et al. (2024). Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie. [Link]
-
Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Weinstabl, H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
-
Ratheesh, K., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design. [Link]
-
Various Authors. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? ResearchGate. [Link]
-
El-Gohary, N. S. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. [Link]
-
Mohana, K. N., et al. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]
-
Xiaohui, L., et al. (2025). Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment. Bioorganic Chemistry. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Li, Y., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry. [Link]
-
Kamiloglu, S., et al. (2020). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]
-
Wawruszak, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC). Bioorganic Chemistry. [Link]
-
Khan, I., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
-
Ohta, Y., et al. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. frontiersin.org [frontiersin.org]
- 14. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies | PLOS One [journals.plos.org]
Application Notes and Protocols for the Analytical Purity Determination of Synthesized Pyrimidine Compounds
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Pyrimidine Synthesis
Pyrimidine and its derivatives are cornerstones in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents, including antiviral and anticancer drugs. The biological activity of these compounds is intrinsically linked to their structural integrity and purity. Impurities, which can arise from starting materials, intermediates, by-products of side reactions, or degradation, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Therefore, rigorous analytical characterization to determine the purity of synthesized pyrimidine compounds is not merely a quality control checkpoint but a fundamental aspect of drug discovery and development, mandated by regulatory bodies worldwide.[2][3]
This guide provides a comprehensive overview of the principal analytical methods for determining the purity of synthesized pyrimidine compounds. It is designed to be a practical resource, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, thereby empowering researchers to develop and validate robust analytical methods.
A Multi-Modal Approach to Purity Assessment
A single analytical technique is often insufficient to provide a complete purity profile. An orthogonal approach, employing multiple analytical methods that rely on different chemical and physical principles, is essential for a comprehensive assessment. This guide will focus on the most widely used and effective techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity and impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile impurities and thermally stable pyrimidines.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful tool for absolute purity determination without the need for a specific reference standard of the impurity itself.
-
Elemental Analysis (EA): Provides fundamental confirmation of the elemental composition.
-
Mass Spectrometry (MS): Crucial for the identification and structural elucidation of unknown impurities.
The selection and application of these techniques should be guided by the physicochemical properties of the pyrimidine compound and the potential impurities. The overall workflow for purity determination is illustrated below.
Caption: Overall Workflow for Purity Determination of Synthesized Pyrimidine Compounds.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Profiling
HPLC is the most widely used technique for the purity determination of non-volatile and thermally stable organic compounds.[4] Its high resolution, sensitivity, and adaptability make it ideal for separating the main pyrimidine compound from its structurally related impurities.
The "Why": Causality in HPLC Method Development
A robust HPLC method is built on a foundation of logical choices tailored to the analyte's properties.
-
Column Selection: The choice of the stationary phase is critical. For most pyrimidine derivatives, which are moderately polar, a reversed-phase C18 (octadecylsilane) column is the recommended starting point. The nonpolar C18 stationary phase effectively retains the pyrimidine and its impurities based on their hydrophobicity. For highly polar pyrimidines, a C18 column with aqueous compatibility (C18 AQ) is a better choice to prevent phase collapse in highly aqueous mobile phases. For chiral pyrimidine compounds, a chiral stationary phase (CSP) is necessary to resolve enantiomers.[5][6]
-
Mobile Phase Optimization: The mobile phase composition dictates the retention and resolution of the analytes. A typical mobile phase for reversed-phase HPLC consists of a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile or methanol. The ratio of these solvents is adjusted to achieve optimal separation. The pH of the aqueous component is a crucial parameter, as it can affect the ionization state of pyrimidine derivatives, many of which have basic nitrogen atoms. Controlling the pH with a buffer (e.g., phosphate or acetate) can significantly improve peak shape and reproducibility.
-
Detector Selection: The UV-Vis detector is the most common choice for pyrimidine analysis due to the presence of the chromophoric pyrimidine ring. The detection wavelength should be set at the λmax (wavelength of maximum absorbance) of the main compound to ensure high sensitivity. A photodiode array (PDA) detector is even more powerful as it can acquire the entire UV spectrum for each peak, which is invaluable for peak purity assessment and impurity identification.[7]
Protocol: Purity Determination of a Pyrimidine Compound by Reversed-Phase HPLC
Objective: To determine the purity of a synthesized pyrimidine compound and quantify its impurities.
Materials:
-
Synthesized pyrimidine compound
-
Reference standard of the pyrimidine compound (if available)
-
HPLC grade acetonitrile and water
-
HPLC grade buffer salts (e.g., potassium phosphate monobasic)
-
HPLC grade acid/base for pH adjustment (e.g., phosphoric acid)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the aqueous buffer (e.g., 20 mM potassium phosphate) and adjust the pH to a suitable value (e.g., pH 3.0 with phosphoric acid). The optimal pH should be determined during method development to ensure good peak shape for the basic pyrimidine ring.
-
Filter the mobile phase components through a 0.45 µm filter and degas them.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (usually the mobile phase or a mixture of water and organic solvent) to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient elution is often preferred for separating impurities with a wide range of polarities. For example:
-
Solvent A: 20 mM potassium phosphate buffer, pH 3.0
-
Solvent B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: λmax of the pyrimidine compound (e.g., 270 nm)
-
Injection Volume: 10 µL
-
-
Data Analysis and Purity Calculation:
-
Inject the standard and sample solutions.
-
Identify the peak corresponding to the pyrimidine compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Integrate the peak areas of the main compound and all impurities.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Data Presentation: Example HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,000 | 0.3 | Impurity A (Starting Material) |
| 2 | 5.2 | 10,000 | 0.2 | Impurity B (By-product) |
| 3 | 8.1 | 4,950,000 | 99.0 | Pyrimidine Compound |
| 4 | 10.3 | 25,000 | 0.5 | Impurity C (Unknown) |
| Total | 5,000,000 | 100.0 |
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Approach
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] For pyrimidine analysis, it is particularly useful for detecting residual solvents from the synthesis and for analyzing thermally stable, nonpolar derivatives.
The "Why": Navigating the Challenges of Pyrimidine GC Analysis
-
Volatility and Thermal Stability: Many pyrimidine derivatives, especially those with polar functional groups (-OH, -NH2, -COOH), are not sufficiently volatile or thermally stable for direct GC analysis. At high temperatures in the GC inlet, they can degrade, leading to inaccurate results.
-
Derivatization: The Key to Success: To overcome these limitations, derivatization is often necessary.[9] This involves chemically modifying the polar functional groups to create more volatile and thermally stable derivatives. Silylation , which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for pyrimidines.[10]
Protocol: GC-MS Analysis of a Derivatized Pyrimidine Compound
Objective: To identify and quantify volatile impurities in a synthesized pyrimidine compound.
Materials:
-
Synthesized pyrimidine compound
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
GC vials with inserts
Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
Derivatization:
-
Accurately weigh about 1 mg of the pyrimidine compound into a GC vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show the separated components.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification can be performed using an internal standard if required.
-
Quantitative NMR (qNMR) Spectroscopy: The Power of Absolute Purity
qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the analyte itself.[11] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
The "Why": The Rationale Behind qNMR
-
Universal Detection: NMR spectroscopy detects all proton-containing molecules in the sample, providing a comprehensive purity assessment.
-
No Need for Identical Reference Standards: Purity is determined by comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.
-
Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the main component and potentially aiding in the identification of impurities.
Protocol: Absolute Purity Determination by ¹H qNMR
Objective: To determine the absolute purity of a synthesized pyrimidine compound using an internal standard.
Materials:
-
Synthesized pyrimidine compound (accurately weighed)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone; must be stable, non-reactive, and have signals that do not overlap with the analyte) (accurately weighed)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the pyrimidine compound and the internal standard into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Purity Calculation:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal for the pyrimidine compound and a signal for the internal standard.
-
Calculate the purity using the following equation:[12]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Data Presentation: Example qNMR Purity Calculation
| Parameter | Analyte (Pyrimidine) | Internal Standard (Maleic Acid) |
| Mass (m) | 10.5 mg | 5.2 mg |
| Molecular Weight (MW) | 150.1 g/mol | 116.1 g/mol |
| Integrated Signal | 8.2 (singlet) | 6.0 (singlet) |
| Number of Protons (N) | 1 | 2 |
| Purity of Standard (P_std) | 99.9% | |
| Calculated Purity (P_analyte) | 98.5% |
Elemental Analysis (EA): A Fundamental Check
Elemental analysis provides the percentage composition of elements (typically C, H, N, S) in a compound.[13] It serves as a fundamental check of purity and can help confirm the empirical formula of the synthesized pyrimidine.
The "Why": The Value of Elemental Composition
-
Confirmation of Empirical Formula: The experimental percentages of elements should match the theoretical values calculated from the molecular formula.
-
Detection of Inorganic Impurities: Significant deviations can indicate the presence of inorganic impurities or residual solvents.
-
Orthogonal Technique: It provides purity information based on a completely different principle than chromatographic or spectroscopic methods.
A sample is considered pure if the experimentally determined percentages are within ±0.4% of the theoretical values.[11]
Data Presentation: Example Elemental Analysis Report
Compound: 2-amino-4-chloropyrimidine (C₄H₄ClN₃) Molecular Weight: 129.55 g/mol
| Element | Theoretical % | Experimental % | Deviation % |
| C | 37.08 | 36.95 | -0.13 |
| H | 3.11 | 3.15 | +0.04 |
| N | 32.43 | 32.30 | -0.13 |
Mass Spectrometry (MS): Unveiling Impurity Structures
Mass spectrometry is an indispensable tool for the structural elucidation of impurities.[14] When coupled with a separation technique like HPLC or GC, it allows for the determination of the molecular weight and fragmentation pattern of each impurity, which can be used to deduce its structure.
The "Why": The Power of Fragmentation
Under electron ionization (EI) or electrospray ionization (ESI), molecules fragment in predictable ways. The fragmentation pattern of a pyrimidine derivative is highly dependent on the nature and position of its substituents.[9][10][15][16] By analyzing these fragments, the structure of an unknown impurity can often be pieced together.
Caption: General MS Fragmentation Pathways for a Substituted Pyrimidine.
Conclusion: Ensuring the Integrity of Pyrimidine-Based Therapeutics
The purity of synthesized pyrimidine compounds is a critical attribute that directly impacts their therapeutic potential and safety. A comprehensive analytical strategy, employing a suite of orthogonal techniques, is essential for a thorough purity assessment. This guide has provided detailed protocols and the scientific rationale behind the use of HPLC, GC-MS, qNMR, Elemental Analysis, and Mass Spectrometry. By understanding not just the "how" but also the "why" of these analytical methods, researchers and drug development professionals can confidently ensure the quality and integrity of their synthesized pyrimidine compounds, paving the way for the development of safe and effective medicines.
References
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. JPI. Retrieved from [Link]
-
gmp-compliance.org. (n.d.). ICH Q3B(R2) Impurities in New Drug Products. ECA Academy. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. EMA. Retrieved from [Link]
-
gmp-compliance.org. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Retrieved from [Link]
-
Canadian Science Publishing. (1983). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Retrieved from [Link]
-
Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica. Retrieved from [Link]
-
Canadian Science Publishing. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Retrieved from [Link]
-
YouTube. (2023). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. Retrieved from [Link]
-
SlideShare. (2016). ICH Q3B (R2):Impurities in new drug products. SlideShare. Retrieved from [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. Retrieved from [Link]
-
YouTube. (2021). Impurities in new drug substance| ICH Q3A(R2). YouTube. Retrieved from [Link]
-
ResearchGate. (2013). Total-ion chromatograms for typical residues produced from CH3OH:pyrimidine = 20:1 (top trace) and H2O:CH3OH:pyrimidine = 20:5:1 mixtures (top middle trace), as well as from a no-UV control (top bottom trace) and a procedural blank prepared with only the derivatization agent (MTBSTFA, bottom trace). ResearchGate. Retrieved from [Link]
-
Mestrelab Research. (2013). Purity Calculation. Mestrelab Blog. Retrieved from [Link]
-
ResearchGate. (2022). Elemental analysis: an important purity control but prone to manipulations. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. Chemistry Stack Exchange. Retrieved from [Link]
-
Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Study.com. Retrieved from [Link]
-
PLOS ONE. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE. Retrieved from [Link]
-
ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). Optimized MS/MS settings of pyrimidines and related metabolites. ResearchGate. Retrieved from [Link]
-
PubMed. (2023). Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC-MS/MS. PubMed. Retrieved from [Link]
-
Mestrelab Research. (n.d.). Purity by Absolute qNMR Instructions. Mestrelab Research. Retrieved from [Link]
-
ProLékaře.cz. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
PubMed. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PubMed. Retrieved from [Link]
-
ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) An International Study Evaluating Elemental Analysis. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]
-
NIH. (2019). High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma. NIH. Retrieved from [Link]
-
MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). Understanding Total Ion Chromatogram (TIC) in Mass Spectrometry. Chrom Tech. Retrieved from [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
ResearchGate. (2020). HPLC chromatogram of purine and pyrimidine compounds. A number of each.... ResearchGate. Retrieved from [Link]
-
MDPI. (2021). Total Ion Chromatogram and Total Ion Mass Spectrum as Alternative Tools for Detection and Discrimination (A Review). MDPI. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). Exploring the Total Ion Chromatogram (TIC) in Mass Spectrometry. Chrom Tech. Retrieved from [Link]
-
Waters. (n.d.). Impurities Application Notebook. Waters. Retrieved from [Link]
-
PubMed. (2001). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed. Retrieved from [Link]
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Resolian. Retrieved from [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. resolian.com [resolian.com]
- 8. chromtech.com [chromtech.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. article.sapub.org [article.sapub.org]
- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 13. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
Application Note: Interrogating the DNA Damage Response Using Pyrimidine-Based ATR Kinase Inhibitors
Abstract
The DNA Damage Response (DDR) is a sophisticated signaling network essential for maintaining genomic integrity and preventing diseases such as cancer.[1] A central pillar of this network is the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, which orchestrates the cellular response to replication stress and certain types of DNA lesions.[2][3] Small molecule inhibitors targeting ATR have emerged as indispensable tools for dissecting this pathway and as promising therapeutic agents. Many of these inhibitors are built upon heterocyclic scaffolds like pyrimidine. This guide provides a comprehensive overview and detailed protocols for using pyrimidine-based ATR inhibitors, exemplified by the well-characterized compound VE-821, to study the ATR-Chk1 signaling axis and its role in cell cycle control and DNA repair. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to probe the intricacies of the DDR.
Part 1: The Central Role of ATR in the DNA Damage Response
To safeguard the genome, cells have evolved a complex network of pathways known as the DNA Damage Response (DDR).[4] This system detects DNA lesions, signals their presence, and mediates their repair. The DDR is primarily orchestrated by three large phosphatidylinositol 3-kinase-related kinases (PIKKs): Ataxia-Telangiectasia Mutated (ATM), DNA-dependent Protein Kinase (DNA-PK), and ATR.[5] While ATM and DNA-PK are primarily activated by DNA double-strand breaks (DSBs), ATR responds to a broader range of structures, most notably stretches of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA).[2][3] Such ssDNA regions are common intermediates during the processing of various DNA lesions and are a hallmark of replication stress, a condition where DNA replication forks stall or collapse.[6]
Upon activation, ATR phosphorylates a multitude of substrates to coordinate a response that includes:
-
Cell Cycle Checkpoint Activation: ATR's canonical downstream target is the kinase Chk1. Activated Chk1 targets CDC25 phosphatases for degradation, preventing the activation of cyclin-dependent kinases (CDKs) and thereby inducing cell cycle arrest, particularly at the G2/M transition.[6] This provides the cell with time to repair the damage before entering mitosis.
-
Replication Fork Stabilization: ATR signaling helps to stabilize stalled replication forks, preventing their collapse into toxic DSBs.[2]
-
DNA Repair: ATR promotes the recruitment of factors for homologous recombination (HR), a major pathway for repairing DSBs and restarting forks.[5]
Due to their high proliferative rate and frequent loss of other checkpoint controls (e.g., p53), cancer cells are often under high endogenous replication stress and are critically dependent on the ATR-Chk1 pathway for survival.[5][6] This dependency makes ATR a highly attractive target for both basic research and therapeutic intervention.
Caption: The ATR Signaling Pathway in Response to Replication Stress.
Part 2: VE-821, A Pyrimidine-Based ATR Inhibitor
The 5-phenylpyrimidin-4-amine chemical structure is a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors.[7][8] This is due to its ability to form key hydrogen bonds within the ATP-binding pocket of kinases. A prominent and well-characterized tool compound for studying DDR is VE-821, a potent and highly selective ATP-competitive inhibitor of ATR.[9][10] It was one of the first such inhibitors to be developed and has been instrumental in validating ATR as a therapeutic target.[2]
VE-821 exhibits excellent selectivity for ATR over other related PIKK family kinases, making it a precise tool for interrogating ATR-specific functions without the confounding off-target effects seen with broader-spectrum inhibitors like caffeine.[11] Its high affinity allows for effective pathway inhibition at nanomolar concentrations in cell-based assays.[10]
| Table 1: Kinase Selectivity Profile of VE-821 | |
| Kinase | Inhibitory Constant (Ki) |
| ATR | 13 nM |
| DNA-PK | 2.2 µM |
| PI3Kγ | 3.9 µM |
| mTOR | >1 µM |
| ATM | 16 µM |
| Data compiled from multiple sources.[10][11] |
Part 3: A General Workflow for Studying ATR Inhibition
A typical experiment to investigate the effects of an ATR inhibitor involves three main stages: inducing a cellular state dependent on ATR, treating with the inhibitor, and measuring the downstream consequences on DDR signaling, DNA repair, and cell fate.
Caption: General Experimental Workflow for Assessing ATR Inhibitor Activity.
Experimental Considerations:
-
Cell Line Selection: Cancer cell lines with defects in the p53 pathway (e.g., HT29, HCT116) are often highly sensitive to ATR inhibitors, as they lack the G1 checkpoint and are more reliant on the ATR-mediated S and G2 checkpoints.[5] Comparing these to p53-wildtype cells can provide valuable mechanistic insights.
-
Induction of Replication Stress: To robustly activate the ATR pathway, cells can be treated with agents like hydroxyurea (HU), gemcitabine, or low-dose ionizing radiation (IR).[9] The choice of agent can influence the type and extent of DNA damage.
-
Inhibitor Concentration and Timing: It is crucial to perform a dose-response curve to determine the optimal concentration of the ATR inhibitor for your specific cell line and assay. A typical effective concentration for VE-821 in vitro is 1 µM.[11] The timing of inhibitor addition relative to the DNA damaging agent can also be varied to probe different aspects of the DDR.
Part 4: Core Protocols for Assessing ATR Inhibition
Protocol 1: Western Blotting for DDR Pathway Markers
Objective: To biochemically confirm ATR target engagement by measuring the phosphorylation status of its direct substrate, Chk1, and to assess the accumulation of downstream DNA damage markers.
Expected Outcome: Successful ATR inhibition will result in a marked decrease in Chk1 phosphorylation at Ser345 (p-Chk1) and a corresponding increase in the DNA double-strand break marker, phosphorylated H2AX (γH2AX).[9][12]
Materials:
-
Cell culture reagents
-
ATR inhibitor (e.g., VE-821) and DNA damaging agent (e.g., Gemcitabine)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails[13]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Chk1 (Ser345), Mouse anti-γH2AX (Ser139), Rabbit anti-total Chk1, Mouse anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the DNA damaging agent and/or ATR inhibitor for the desired time (e.g., 24 hours).
-
Cell Lysis: Place plates on ice, aspirate media, and wash cells twice with ice-cold PBS. Add 100-150 µL of supplemented RIPA buffer to each well.[13]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. Incubate on ice for 30 minutes with occasional vortexing.[14]
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Carefully transfer the supernatant (protein extract) to a new tube.[13]
-
Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and subsequently transfer the separated proteins to a PVDF membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again as in the previous step. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Immunofluorescence for DNA Damage Foci
Objective: To visualize and quantify the impact of ATR inhibition on the formation and resolution of DNA damage foci within the nucleus.
Expected Outcome: ATR inhibition in the presence of DNA damage is expected to cause an accumulation of cells with a high number of persistent γH2AX and 53BP1 foci (markers for DSBs and the NHEJ repair pathway) and a reduction in the formation of RAD51 foci (a marker for the HR repair pathway).[9][15]
Materials:
-
Cells seeded on sterile glass coverslips in 24-well plates
-
Fixation solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies: Mouse anti-γH2AX, Rabbit anti-53BP1, Rabbit anti-RAD51
-
Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit)
-
DAPI nuclear stain
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Seed cells on coverslips and treat with DNA damaging agent and/or ATR inhibitor as required.
-
Fixation: Aspirate media and gently wash once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the coverslips three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute primary antibodies in blocking solution. Add the antibody solution to the coverslips and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash coverslips three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Dilute fluorescently-labeled secondary antibodies in blocking solution. Incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Stain with DAPI for 5 minutes.
-
Mounting: Wash a final time with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the slides using a fluorescence or confocal microscope. Capture images and quantify the number of foci per nucleus using software like ImageJ. A common threshold is to count cells with >10 foci as positive.[16]
Protocol 3: Cell Viability Assay (Resazurin-Based)
Objective: To measure the cytotoxic or chemosensitizing/radiosensitizing effects of ATR inhibition.
Expected Outcome: ATR inhibition may show modest single-agent cytotoxicity in some cancer cell lines but should significantly enhance cell killing when combined with DNA damaging agents.[17]
Materials:
-
Cells and complete growth medium
-
96-well clear-bottom black plates
-
ATR inhibitor and DNA damaging agent
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
Fluorescence plate reader (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of the ATR inhibitor and/or the DNA damaging agent. Add the compounds to the wells. Include "cells only" (vehicle control) and "media only" (blank) wells.
-
Incubation: Incubate the plate for a suitable period, typically 48-72 hours, in a standard cell culture incubator.
-
Reagent Addition: Add resazurin solution to each well to a final concentration of 10% of the well volume (e.g., 10 µL for a 100 µL well).
-
Incubation: Return the plate to the incubator for 2-4 hours. The incubation time may need optimization. Metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.
-
Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the average fluorescence of the "media only" blanks from all other readings. Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the results as percent viability versus drug concentration to determine IC50 values.
Part 5: Data Interpretation and Troubleshooting
-
Western Blot: A clean decrease in the p-Chk1 signal without a major change in total Chk1 is the most direct evidence of ATR inhibition. The increase in γH2AX indicates an accumulation of unrepaired DNA damage, a downstream consequence of checkpoint and repair failure. If the β-actin loading control is uneven, re-run the gel or normalize band intensities to the loading control during analysis.
-
Immunofluorescence: Foci quantification should be performed on a sufficient number of cells (>50 per condition) for statistical significance.[18] High background can be due to insufficient blocking or non-specific secondary antibodies. Ensure fixation and permeabilization steps are optimized for your cell line and antibodies.
-
Viability Assays: Results can be influenced by cell seeding density and the duration of the assay.[19] Tetrazolium-based assays (MTT, MTS) measure metabolic activity, which usually correlates with viability but can sometimes be misleading. It is good practice to confirm key findings with an orthogonal method, such as a dye exclusion assay (e.g., Trypan Blue) or an ATP-based assay.[20]
Conclusion
Pyrimidine-based ATR inhibitors like VE-821 are powerful and specific chemical probes for studying the DNA Damage Response. By selectively blocking the ATR-Chk1 signaling axis, these tools allow researchers to investigate the critical roles of this pathway in cell cycle regulation, replication fork maintenance, and DNA repair. The protocols outlined in this guide provide a robust framework for confirming inhibitor activity and quantifying its downstream cellular effects, thereby facilitating deeper insights into genome stability and the mechanisms underlying cancer cell vulnerabilities.
References
-
Emerging strategies for cancer therapy by ATR inhibitors - PMC - NIH. (2023-05-15). [Link]
-
ATR/CHK1 inhibitors and cancer therapy - PMC - NIH. [Link]
-
Prospects for the Use of ATR Inhibitors to Treat Cancer - MDPI. [Link]
-
Molecular Pathways: Targeting ATR in Cancer Therapy - AACR Journals. [Link]
-
ATR Inhibitors Offer New Line of Attack on DNA Repair Network | OncLive. (2019-04-12). [Link]
-
The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PubMed. (2012-07-24). [Link]
-
Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC - NIH. (2017-11-03). [Link]
-
Cell health assay guide | ISLA S.A.S. [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. (2010-06-10). [Link]
-
A, B, Immunofluorescence staining for 53BP1 (A) or RAD51 (B) was... - ResearchGate. [Link]
-
Western Blot (WB) Protocol - EpigenTek. [Link]
-
Western Blot Protocol | OriGene Technologies Inc. [Link]
-
Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed. [Link]
-
Thyroid Hormone T3 Induces DNA Damage Response in Breast Cancer Cells - MDPI. [Link]
-
γH2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments - PMC - PubMed Central. (2014-07-04). [Link]
-
Immunofluorescence assay using 53BP1 foci. (A-C) Image panels of the... - ResearchGate. [Link]
Sources
- 1. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. onclive.com [onclive.com]
- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. γH2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. epigentek.com [epigentek.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. islasas.com [islasas.com]
- 20. 细胞活力和增殖测定 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Phenylpyrimidin-4-amine
Welcome to the technical support center for the synthesis of 5-phenylpyrimidin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. Its synthesis is typically achieved through the cyclocondensation of a three-carbon precursor with a source of the N-C-N fragment of the pyrimidine ring. A common and effective method involves the reaction of a β-ketonitrile with an amidine derivative. This guide will focus on the prevalent synthetic route from 3-oxo-2-phenylpropanenitrile and formamidine.
The overall reaction scheme is as follows:
Figure 1: General reaction scheme for the synthesis of this compound.
While seemingly straightforward, this synthesis can present several challenges, from low yields to the formation of difficult-to-remove impurities. This guide will address these issues systematically.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
Underlying Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration. A moderate increase in temperature can also drive the reaction to completion, but be cautious as this may also promote side reactions.[1]
-
-
Suboptimal Reaction Temperature: The temperature may be too low for efficient cyclization or too high, leading to decomposition of reactants or products.
-
Solution: The optimal temperature can be substrate-dependent. If the reaction is sluggish, a gradual increase in temperature (e.g., in 10 °C increments) while monitoring by TLC is recommended. Conversely, if significant byproduct formation is observed, lowering the temperature may be beneficial.
-
-
Poor Quality of Reagents: The purity of starting materials, especially the formamidine salt, is critical.
-
Solution: Use freshly prepared or purified formamidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time, which can inhibit the reaction.[1] Ensure that the 3-oxo-2-phenylpropanenitrile is also of high purity, as impurities can interfere with the cyclization.
-
-
Inappropriate Solvent: The choice of solvent affects the solubility of reactants and intermediates, influencing the reaction rate.
-
Solution: While alcohols like ethanol or isopropanol are commonly used, exploring other polar solvents may be beneficial. In some cases, solvent-free conditions have been shown to improve yields in similar pyrimidine syntheses.[1]
-
-
Inefficient Base: The choice and amount of base are crucial for neutralizing the formamidine salt and catalyzing the reaction.
-
Solution: Sodium ethoxide or sodium methoxide are effective bases. Ensure the base is freshly prepared and used in the correct stoichiometric amount. An excess of base can sometimes lead to side reactions.
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
Question 2: My final product is difficult to purify, and I see multiple spots on TLC. What are the likely impurities?
The formation of side products is a common challenge in pyrimidine synthesis. Understanding the potential impurities is key to developing an effective purification strategy.
Potential Side Products and Their Formation:
-
Self-condensation of 3-oxo-2-phenylpropanenitrile: Under basic conditions, the starting β-ketonitrile can undergo self-condensation, leading to various byproducts.
-
Hydrolysis of Intermediates: If water is present in the reaction mixture, hydrolysis of the formamidine or reaction intermediates can occur, preventing the desired cyclization.
-
Formation of Isomeric Pyrimidines: Depending on the reaction conditions, there is a possibility of forming isomeric pyrimidine structures, although this is less common in this specific synthesis.
-
Unreacted Starting Materials: As mentioned previously, incomplete reactions will leave starting materials in your crude product.
Solutions for Purification:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical.
-
Recommended Solvents: For this compound, a good starting point for recrystallization is ethanol or a mixture of ethanol and water.[2] Toluene or ethyl acetate may also be effective. Experiment with small amounts of the crude product to find the optimal solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a common starting point for separating compounds of moderate polarity.[1] For amines, which can streak on silica gel, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve the separation.
-
Question 3: The reaction seems to stall and does not proceed to completion, even with extended reaction times. What could be the issue?
A stalled reaction can be frustrating. Here are some less obvious causes to consider:
-
Catalyst Deactivation: If you are using a catalyst, it may have become deactivated. This is more common with heterogeneous catalysts but can also occur with homogeneous ones.
-
Formation of an Insoluble Intermediate: A reaction intermediate may be precipitating out of the solution, effectively removing it from the reaction pathway.
-
Solution: Try a different solvent system that can better solubilize all components and intermediates.
-
-
Reversible Reaction: The reaction may be reversible, and the equilibrium is not in favor of the product under the current conditions.
-
Solution: Consider using a Dean-Stark apparatus to remove water if it is a byproduct of the cyclization, which can help drive the reaction forward.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of the pyrimidine ring in this synthesis?
The mechanism involves a series of nucleophilic additions and a final cyclization/dehydration step.
-
Formation of an enamine intermediate: The formamidine reacts with the β-ketonitrile to form an enamine intermediate.
-
Intramolecular cyclization: The amino group of the enamine then attacks the nitrile carbon, leading to a cyclized intermediate.
-
Tautomerization and Aromatization: The cyclized intermediate undergoes tautomerization to form the aromatic pyrimidine ring.
Mechanism of Pyrimidine Ring Formation
Caption: A simplified representation of the pyrimidine formation mechanism.
Q2: Can I use other amidines in this reaction?
Yes, other amidines can be used to synthesize 2-substituted 5-phenylpyrimidines. For example, using acetamidine would result in 2-methyl-5-phenylpyrimidin-4-amine. The choice of amidine is a key way to introduce diversity at the 2-position of the pyrimidine ring.
Q3: What are the key safety precautions I should take during this synthesis?
-
Handling of Reagents: Formamidine hydrochloride and other amidine salts can be irritating. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Safety: Work in a well-ventilated fume hood, especially when using volatile organic solvents.
-
Reaction Monitoring: Be cautious when heating reactions, and never heat a closed system.
Experimental Protocols
The following protocols provide a starting point for the synthesis and purification of this compound. Optimization may be required based on your specific laboratory conditions and reagent quality.
Protocol 1: Synthesis of this compound
Materials:
-
3-oxo-2-phenylpropanenitrile
-
Formamidine hydrochloride
-
Sodium ethoxide or sodium methoxide
-
Absolute ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add 3-oxo-2-phenylpropanenitrile and formamidine hydrochloride.
-
Heat the reaction mixture to reflux and maintain this temperature for the recommended time (typically 4-8 hours).
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.
-
Heat the mixture gently with stirring until the solid dissolves completely.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 3: Purification by Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table provides a summary of key parameters that can be optimized for the synthesis of this compound.
| Parameter | Typical Range | Effect on Yield/Purity |
| Temperature | 60-100 °C | Higher temperatures can increase reaction rate but may also lead to byproduct formation. |
| Reaction Time | 4-12 hours | Should be optimized by monitoring the reaction to completion via TLC. |
| Solvent | Ethanol, Methanol, Isopropanol | Solvent polarity can affect reactant solubility and reaction rate. |
| Base | Sodium Ethoxide, Sodium Methoxide | Stoichiometry and choice of base are critical for efficient reaction. |
References
-
Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. [Link]
-
ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]
-
ResearchGate. One-Step Synthesis of Aminopyrimidines from 5-Oxo-4H-Benzopyrans. [Link]
-
NIH. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
-
NIH. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
-
PubChem. This compound. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. Substances yield after recrystallization from different solvents. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
ResearchGate. Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. [Link]
-
PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. [Link]
-
ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
MDPI. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. [Link]
-
NIH. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. [Link]
-
NIH. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
-
ResearchGate. Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. [Link]
-
ResearchGate. 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. [Link]
Sources
troubleshooting low potency of 5-phenylpyrimidin-4-amine in kinase assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the potency of kinase inhibitors in their assays. Specifically, we will address the common issue of observing lower-than-expected potency with compounds based on the 5-phenylpyrimidin-4-amine scaffold. Our goal is to provide you with a logical, scientifically-grounded framework to troubleshoot your experiments, ensuring the integrity and accuracy of your data.
Troubleshooting Guide: Low Potency of this compound
This section is structured as a series of questions you might be asking when your experimental results for this compound don't align with expectations. We will walk through the potential causes and provide actionable protocols to diagnose and resolve each issue.
Q1: My measured IC50 for this compound is significantly higher than I expected. Is my batch of compound inactive?
This is a common and critical question. Before questioning the compound's integrity, it's essential to scrutinize the assay conditions, particularly the ATP concentration. The pyrimidine scaffold is a well-established mimic of adenine, the core of ATP, suggesting that this compound likely functions as an ATP-competitive inhibitor.[1] In this mechanism, the inhibitor and ATP directly compete for binding to the kinase's active site.
Causality: The intracellular concentration of ATP is in the millimolar (mM) range, whereas many biochemical kinase assays are run at the Michaelis constant (Km) of ATP, which is often in the micromolar (µM) range.[2][3] According to the Cheng-Prusoff equation, for an ATP-competitive inhibitor, a higher ATP concentration will result in a higher apparent IC50 value.[3] Therefore, an assay run at a physiological ATP concentration (e.g., 1 mM) will almost always show a lower potency (higher IC50) compared to an assay run at the Km of ATP.[4] This discrepancy does not mean the compound is inactive, but rather reflects the competitive nature of its mechanism in a more physiologically relevant context.[4][5]
Workflow: Diagnosing ATP-Competitive Inhibition
Caption: Workflow for verifying an ATP-competitive mechanism.
Experimental Protocol: IC50 Determination at Varied ATP Concentrations
-
Kinase and Substrate Preparation: Prepare your kinase and substrate in a suitable kinase assay buffer (e.g., HEPES-based buffer with MgCl₂, DTT, and a surfactant like BSA or Tween-20).
-
Compound Dilution: Perform a serial dilution of your this compound stock solution (typically in 100% DMSO) to create a range of concentrations for the dose-response curve. It is best to make intermediate dilutions in DMSO before the final dilution into aqueous buffer to prevent precipitation.[6]
-
Assay Plate Setup:
-
Plate A ([ATP] = Km): Add the kinase, substrate, and varying concentrations of the inhibitor to the wells of a microplate.
-
Plate B ([ATP] = 1 mM): Set up an identical plate.
-
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution. For Plate A, the final ATP concentration should be equal to the known Km of your kinase. For Plate B, the final ATP concentration should be 1 mM.
-
Incubation: Incubate the plates at the optimal temperature for your kinase (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and measure the output using your chosen detection method (e.g., luminescence for ADP-Glo™, fluorescence for TR-FRET).[7][8]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration for both ATP conditions and fit the data to a four-parameter logistic model to determine the IC50 values.
Data Presentation: Expected IC50 Shift
| Kinase Target | [ATP] in Assay | Expected IC50 of this compound | Interpretation |
| Kinase X | Km (e.g., 10 µM) | ~50 nM | High intrinsic potency |
| Kinase X | 1 mM | ~1 µM | Potency shift consistent with ATP competition |
Q2: How can I be sure the observed inhibition is specific to my target and not just an experimental artifact?
This is a crucial step in validating any hit compound. A common source of non-specific inhibition is compound aggregation.[9][10] Many organic molecules, particularly those that are planar and hydrophobic, can form colloidal aggregates in aqueous buffers.[11] These aggregates can sequester and denature proteins non-specifically, leading to a loss of enzyme activity that can be mistaken for true inhibition.[12][13]
Causality: Aggregation-based inhibition is a physical phenomenon, not a specific chemical interaction with the enzyme's active site. A key characteristic of this artifact is its sensitivity to non-ionic detergents.[9] Detergents like Triton X-100 or Tween-20, at concentrations above their critical micelle concentration, can disrupt these aggregates, restoring enzyme activity and thus "rescuing" the inhibition.[13]
Diagram: Mechanism of Aggregation-Based Inhibition
Caption: Aggregation artifacts and their disruption by detergent.
Experimental Protocol: Detergent Counter-Screen for Aggregation
-
Prepare Reagents: Prepare your standard kinase assay buffer and a second buffer identical in composition but supplemented with 0.01% (v/v) Triton X-100.
-
Compound Preparation: Prepare two sets of serial dilutions for this compound.
-
Assay Setup:
-
Plate A (No Detergent): Run a full dose-response curve of the inhibitor in the standard assay buffer.
-
Plate B (+ Detergent): Run an identical dose-response curve, but use the buffer containing 0.01% Triton X-100 for all dilutions and reactions.
-
-
Reaction and Detection: Initiate the kinase reaction, incubate, and detect the signal as you would normally.
-
Data Analysis: Calculate the IC50 values for both conditions.
-
Interpretation: If the IC50 value significantly increases (e.g., >10-fold) or inhibition is completely lost in the presence of Triton X-100, it is highly likely that the initial observation was due to compound aggregation. If the IC50 remains relatively unchanged, the inhibition is likely specific.
-
Alternative Method: For a more direct biophysical confirmation, Dynamic Light Scattering (DLS) can be used to detect the formation of sub-micron particles when the compound is added to the assay buffer.[9][14]
Q3: My compound solution appears cloudy after dilution in the aqueous assay buffer. Could this be affecting my results?
Absolutely. Visual precipitation is a clear indicator of poor solubility, which is a major challenge for many small organic molecules in biological assays.[15][16] Compounds are typically stored at high concentrations (10-30 mM) in DMSO.[15] When this concentrated stock is diluted into an aqueous buffer, the DMSO concentration plummets, and if the compound's aqueous solubility limit is exceeded, it will precipitate or "crash out" of solution.[6][17]
Causality: The measured potency of an inhibitor is based on its concentration in solution. If the compound precipitates, its effective concentration is much lower than the nominal concentration, leading to an artificially high IC50. The precipitated material can also interfere with assay detection systems, particularly those based on light scattering, absorbance, or fluorescence.[7]
Experimental Protocol: Optimizing Compound Dilution
-
Visual Inspection: After adding your DMSO stock to the assay buffer, mix and let it sit for a few minutes. Inspect the solution visually against a dark background for any signs of cloudiness or precipitate. You can also measure light scatter at a wavelength like 340 nm or 600 nm.
-
Optimize Dilution Scheme: Instead of a single large dilution from a high-concentration DMSO stock directly into the buffer, perform a multi-step serial dilution.
-
Step A: Create an initial dilution series in 100% DMSO.[6]
-
Step B: From this DMSO series, perform a small dilution (e.g., 1:20 or 1:50) into the final aqueous assay buffer. This ensures the final DMSO concentration remains consistent across all wells (typically ≤1%) while minimizing the shock of transferring the compound into an aqueous environment.[6]
-
-
Solubility Assessment: If problems persist, consider using alternative solvents or co-solvents if compatible with your assay, though this requires extensive validation.[15] For some pyrimidine-based compounds, solubility issues in both aqueous media and DMSO have been noted.[16]
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for a this compound based inhibitor? The 2-aminopyrimidine core is a classic "hinge-binding" motif found in numerous kinase inhibitors.[18] It mimics the adenine base of ATP, forming critical hydrogen bonds with the backbone of the kinase's hinge region. Therefore, this compound is most likely a Type I, ATP-competitive inhibitor that binds to the active conformation of the kinase.[1][19]
Q2: Why do I see inhibition of multiple kinases with this scaffold? Is it non-specific? The high degree of conservation in the ATP-binding pocket across the human kinome means that inhibitors targeting this site often show activity against multiple kinases.[1] This is not necessarily non-specific (in the sense of an artifact like aggregation) but rather reflects a broad selectivity profile or "polypharmacology."[18][19] To improve selectivity, medicinal chemists often modify substituents on the core scaffold to exploit subtle differences in the areas surrounding the ATP pocket.[1][18]
Q3: My compound is potent in my biochemical assay but shows weak or no activity in my cell-based assay. What are the most common reasons for this? This is a very common challenge in drug discovery and is often referred to as the "biochemical-to-cellular shift."[20] Several factors contribute to this discrepancy:
-
High Intracellular ATP: As discussed in Q1, the mM ATP concentrations inside a cell will effectively compete with your inhibitor, leading to a much higher apparent IC50.[2][21]
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[21][22]
-
Efflux Pumps: Cells can actively transport compounds back out via efflux pumps (e.g., P-glycoprotein), keeping the intracellular concentration low.[21]
-
Protein and Lipid Binding: The compound may bind non-specifically to other abundant cellular proteins or lipids, reducing the free concentration available to engage the target kinase.[21]
Q4: What are some essential controls I should always include in my kinase assays? To ensure data quality and aid in troubleshooting, every kinase assay plate should include the following controls:
-
No Enzyme Control: Contains all assay components (including substrate, ATP, and compound) except the kinase. This helps identify if the compound interferes directly with the detection signal.[13]
-
No Substrate Control: Contains the kinase and ATP but no substrate. This helps identify any signal generated from kinase autophosphorylation.[13][23]
-
Positive Control Inhibitor: A known, well-characterized inhibitor for your target kinase (e.g., Staurosporine for broad-spectrum or a specific published inhibitor). This validates that the assay is working correctly.
-
DMSO Vehicle Control: Contains all assay components with the same final concentration of DMSO used for the test compound. This serves as the 100% activity (or 0% inhibition) reference.
References
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
ATP concentration. Kinase Logistics Europe. Available at: [Link]
-
Beck, H., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Dahlin, J.L., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
Campillos, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Geron, I., et al. (2014). ATP-Mediated Kinome Selectivity: The Missing Link in Understanding the Contribution of Individual JAK Kinase Isoforms to Cellular Signaling. ACS Chemical Biology. Available at: [Link]
-
Ojo, K.K., et al. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology. Available at: [Link]
-
Auld DS, Inglese J, Dahlin JL. Assay Interference by Aggregation. 2017 Jul 26. In: Sittampalam GS, Coussens NP, Brimacombe K, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational. Semantic Scholar. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
What Is the Best Kinase Assay?. BellBrook Labs. Available at: [Link]
-
Grishina, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Available at: [Link]
-
5 must-know techniques for analyzing protein aggregation. APC. Available at: [Link]
-
P-J, K., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Asquith, C.R.M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
-
Mangas-Sanjuan, V., et al. (2021). Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Coussens, N.P., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]
-
Scott, E., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
Copeland, R.A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
What kind of Enzyme Inhibition is it?. ResearchGate. Available at: [Link]
-
Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. Available at: [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Available at: [Link]
-
What Are the Applications of Biochemical Buffers in Enzyme Assays?. Patsnap Synapse. Available at: [Link]
-
Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. Available at: [Link]
-
Lanning, B.R., et al. (2014). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. Available at: [Link]
-
Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry. Available at: [Link]
-
Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
-
A near-universal way to measure enzyme inhibition. McGill University Newsroom. Available at: [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Colombo, R., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Accepted Manuscript. Oxford Academic. Available at: [Link]
-
Jhan, Y.-Y., et al. (2022). Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, C., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reactionbiology.com [reactionbiology.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. promegaconnections.com [promegaconnections.com]
- 23. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Effects of Pyrimidine-Based Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the challenges of off-target effects associated with pyrimidine-based inhibitors. Our goal is to equip you with the strategic knowledge and practical methodologies to enhance the selectivity of your compounds and ensure the reliability of your experimental outcomes.
Introduction
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its structural resemblance to the adenine core of ATP, allowing it to effectively bind to the hinge region of numerous kinases.[1] While this property has led to the development of many successful therapeutics, the conserved nature of the ATP-binding pocket across the kinome presents a significant challenge: off-target activity.[1][2] These unintended interactions can lead to cellular toxicity, diminished efficacy, and confounding experimental results, making the pursuit of selectivity a critical endeavor in drug discovery.[1][3] This guide will navigate you through the complexities of mitigating these off-target effects.
Frequently Asked Questions (FAQs)
Q1: Why are pyrimidine-based inhibitors prone to off-target effects?
A1: The pyrimidine core is a bioisostere of the adenine base in ATP, the universal co-substrate for all kinases. This structural mimicry allows it to form key hydrogen bonds with the kinase hinge region, a highly conserved structural element across the kinome.[1] Consequently, inhibitors built upon this scaffold can inadvertently bind to multiple kinases beyond the intended target, leading to a broad activity profile and potential off-target effects.
Q2: What are the common consequences of off-target inhibition in my experiments?
A2: Off-target effects can manifest in several ways, complicating the interpretation of your data:
-
Unexpected Phenotypes: Cellular responses that are inconsistent with the known function of the primary target.[4]
-
Cellular Toxicity: Inhibition of kinases essential for normal cell function can lead to cytotoxicity that is unrelated to the intended mechanism of action.[3]
-
Misleading Structure-Activity Relationships (SAR): Improvements in potency might be due to increased affinity for an off-target, not your primary target.
-
Drug Resistance: Off-target inhibition can activate compensatory signaling pathways, leading to acquired resistance.[5]
Q3: What is the difference between Type I and Type II kinase inhibitors, and how does this relate to selectivity?
A3:
-
Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket. Since this conformation is highly conserved, Type I inhibitors often exhibit broader selectivity.
-
Type II inhibitors bind to the inactive "DFG-out" conformation, where the DFG motif (Asp-Phe-Gly) at the start of the activation loop is flipped.[1][6] This inactive state is structurally more diverse across the kinome, offering a greater opportunity to develop highly selective inhibitors.[1][6][7] Imatinib is a classic example of a successful Type II inhibitor that achieves its selectivity by binding to the inactive conformation of Abl kinase.[6][8]
Troubleshooting Guides
This section provides practical guidance for specific challenges you may encounter during your research.
Issue 1: My pyrimidine-based inhibitor shows activity against multiple kinases in a screening panel. How can I improve its selectivity?
This is a common challenge. A multi-pronged approach combining computational and medicinal chemistry strategies is often the most effective.
Step 1: Analyze the Structural Basis of Promiscuity
-
Action: Obtain crystal structures of your inhibitor bound to both the on-target and at least one major off-target kinase. If co-crystal structures are unavailable, use molecular docking to model the binding poses.
-
Rationale: A comparative structural analysis will reveal subtle but critical differences in the ATP-binding pockets.[1][9] Look for variations in the gatekeeper residue, the solvent-front region, and the back pocket. These differences are your key to engineering selectivity.
Step 2: Employ Structure-Based Drug Design (SBDD) to Exploit Structural Differences
-
Action: Introduce chemical modifications to your inhibitor that favorably interact with unique features of your on-target's active site or create steric clashes with off-target kinases.[1][10]
-
Rationale:
-
Targeting Non-Conserved Residues: Modify your inhibitor to form interactions (e.g., hydrogen bonds, van der Waals contacts) with amino acids that are unique to your target kinase.[11]
-
Exploiting the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic back pocket. Kinases with a small gatekeeper (e.g., threonine, valine) can accommodate bulkier inhibitors, while those with a large gatekeeper (e.g., phenylalanine, methionine) cannot.[11] Designing inhibitors with bulky moieties that fit into the back pocket of a target with a small gatekeeper is a well-established strategy for enhancing selectivity.[11]
-
Medicinal Chemistry Strategies for Enhancing Selectivity
| Strategy | Description | Rationale |
| Structure-Based Drug Design (SBDD) | Utilize the 3D structure of the target kinase to design modifications that exploit unique features of the active site.[1][10] | Introduces moieties that interact with non-conserved residues, leading to preferential binding.[1] |
| Targeting Inactive Conformations (Type II) | Design inhibitors that bind to the "DFG-out" conformation.[1][7] | The inactive conformation is more variable across the kinome, offering more opportunities for selective interactions.[1][6] |
| Covalent Inhibition | Introduce a reactive "warhead" (e.g., an acrylamide) that forms a covalent bond with a non-conserved cysteine near the active site.[1][11] | This strategy can lead to highly potent and selective irreversible inhibition.[11] |
| Allosteric Inhibition | Design inhibitors that bind to a site distinct from the ATP pocket, often inducing a conformational change that inactivates the kinase. | Allosteric sites are generally less conserved than the ATP-binding site, providing a clear path to selectivity. |
Step 3: Iterative Synthesis and Profiling
-
Action: Synthesize the newly designed analogs and screen them against a panel of kinases, including your primary target and the previously identified off-targets.
-
Rationale: This iterative process of design, synthesis, and testing is fundamental to refining the SAR and systematically improving the selectivity profile of your inhibitor.[12]
Issue 2: My inhibitor is potent in biochemical assays but shows weak activity or unexpected toxicity in cell-based assays.
This discrepancy often points to off-target effects or poor cell permeability.
Step 1: Confirm Cellular Target Engagement
-
Action: Use a cellular target engagement assay to verify that your inhibitor is binding to its intended target within the complex cellular environment.
-
Rationale: A lack of correlation between biochemical potency and cellular activity may indicate that your compound is not reaching its target in cells due to poor permeability or efflux. Alternatively, it could be engaging other proteins that lead to a different cellular outcome.
Recommended Cellular Target Engagement Assays
| Assay | Principle |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein upon ligand binding.[4] |
| NanoBRET™ | A bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a specific target protein in live cells.[13] |
Step 2: Investigate Off-Target Mediated Toxicity
-
Action: If target engagement is confirmed, the unexpected toxicity is likely due to off-target inhibition. Perform a broad kinome-wide selectivity screen to identify potential off-target kinases.[2][4]
-
Rationale: Identifying the off-targets responsible for the toxicity is the first step in designing them out. For example, inhibition of kinases like ROCK or Src can lead to significant cellular toxicity.
Experimental Workflow for Troubleshooting Cellular Toxicity
Caption: Troubleshooting workflow for unexpected cellular toxicity.
Issue 3: How can I proactively design for selectivity from the beginning of my project?
A proactive approach can save significant time and resources.
Step 1: Leverage Computational Tools for In Silico Profiling
-
Action: Before synthesizing your lead compounds, use computational methods to predict their kinome-wide selectivity.
-
Rationale: In silico screening can flag potential off-target liabilities early in the design process, allowing you to prioritize compounds with more favorable selectivity profiles for synthesis.
Computational Approaches for Selectivity Prediction
| Method | Description |
| Molecular Docking & Virtual Screening | Docking your virtual compound library into the crystal structures of a wide range of kinases to predict binding affinities.[2][9] |
| Binding Site Similarity Analysis | Comparing the amino acid sequence and 3D structure of the on-target's ATP-binding site with other kinases to identify those with high similarity.[2][9] |
| Machine Learning Models | Using algorithms trained on large datasets of known kinase-inhibitor interactions to predict the activity of new compounds.[9][14][15] |
Step 2: Design a Selectivity-Focused Screening Cascade
-
Action: Develop a tiered screening strategy that assesses selectivity at each stage of the project.
-
Rationale: This ensures that selectivity is a key optimization parameter alongside potency.
Example of a Selectivity-Focused Screening Cascade
Caption: A tiered screening cascade for selectivity assessment.
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (Radiometric Assay)
This protocol outlines a general procedure for assessing the selectivity of an inhibitor against a large panel of kinases.
-
Preparation: Prepare a stock solution of your pyrimidine-based inhibitor in 100% DMSO.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture for each kinase containing the purified enzyme, its specific substrate, and a kinase reaction buffer.
-
Inhibitor Addition: Add your inhibitor at a fixed concentration (e.g., 1 µM) to the appropriate wells. Include a DMSO-only control for each kinase.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should ideally be at or near the Km for each respective kinase to provide a more accurate measure of intrinsic inhibitor affinity.[16]
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control. The results are often visualized as a dendrogram or a selectivity score (e.g., S-score) to provide a global view of the inhibitor's selectivity.
Conclusion
Managing the off-target effects of pyrimidine-based inhibitors is a multifaceted challenge that requires a deep understanding of kinase biology, structural chemistry, and a strategic application of computational and experimental tools. By systematically troubleshooting unexpected results and proactively designing for selectivity, researchers can develop more precise chemical probes and safer, more effective therapeutic agents. This guide serves as a foundational resource to aid you in this critical aspect of your research.
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Vertex AI Search.
- Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors - Benchchem. (n.d.). BenchChem.
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. (2018). Bioinformatics, 34(13), i733–i741. [Link]
-
Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. (2021). European Journal of Medicinal Chemistry, 214, 113244. [Link]
-
Computational methods for analysis and inference of kinase/inhibitor relationships. (2014). Frontiers in Bioengineering and Biotechnology, 2. [Link]
-
Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2023). Journal of Medicinal Chemistry. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. (2016). Journal of Medicinal Chemistry, 59(9), 4159–4181. [Link]
- Strategies for reducing the off-target effects of Furo[3,4-d]pyrimidine inhibitors. - Benchchem. (n.d.). BenchChem.
-
From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Journal of Cancer Therapy and Immunology. [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2021). Chemical Science, 12(30), 10175–10187. [Link]
- An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidines - Benchchem. (n.d.). BenchChem.
- Structure-Activity Relationship (SAR) of 4-Chloro-5-substituted-pyrimidin-2-amine Analogs as Kinase Inhibitors - Benchchem. (n.d.). BenchChem.
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Nature Chemical Biology, 4(8), 459–465. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry, 64(16), 12114–12126. [Link]
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2022). Molecules, 27(19), 6608. [Link]
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1998). Journal of Medicinal Chemistry, 41(11), 1745–1754. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1481–1494. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology, 10. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2014). PLoS ONE, 9(1), e86423. [Link]
- Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors - Benchchem. (n.d.). BenchChem.
-
Computational Modeling of Kinase Inhibitor Selectivity. (2011). Journal of Chemical Information and Modeling, 51(12), 3166–3176. [Link]
-
Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(18), 5801–5806. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7564–7589. [Link]
-
In Silico Drug Design: Development of New Pyrimidine-based Benzothiazole Derivatives, Selective for CDK2. (2021). Letters in Drug Design & Discovery, 18(10), 961–975. [Link]
- Application Notes and Protocols: Designing Structure-Activity Relationship (SAR) Studies for Pyrimidine Derivatives - Benchchem. (n.d.). BenchChem.
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Nature Biotechnology, 29(11), 1013–1017. [Link]
- Kinase Selectivity Panels. (n.d.). Reaction Biology.
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). bioRxiv. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(9), 986–1003. [Link]
-
Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(8), 780–785. [Link]
-
Mechanisms underlying off-target toxicities during TKIs treatment. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2018). Science Translational Medicine, 10(453). [Link]
-
Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. (2014). PLoS Pathogens, 10(10), e1004442. [Link]
-
Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(12), 1935–1941. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry, 66(11), 7433–7454. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry, 66(11), 7433–7454. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2020). Molecules, 25(18), 4148. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. (2020, October 13). CRISPR Medicine News. [Link]
-
Overcoming resistance mechanisms to kinase inhibitors. (2022). OncoTargets and Therapy, 15, 121–141. [Link]
-
Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. (2022). Cancers, 14(15), 3788. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). Trends in Pharmacological Sciences, 35(12), 623–632. [Link]
-
Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. (2022). Molecules, 27(13), 4253. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the purification of 5-phenylpyrimidin-4-amine analogs
Welcome to the technical support center dedicated to overcoming the unique challenges associated with the purification of 5-phenylpyrimidin-4-amine analogs. This class of compounds, while crucial in medicinal chemistry and drug development, often presents significant hurdles in achieving high purity.[1][2][3][4] This guide is designed to provide you, our fellow researchers and scientists, with practical, field-proven insights and troubleshooting strategies to streamline your purification workflows.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound analogs in a question-and-answer format.
Question 1: I'm experiencing significant product loss and peak tailing during silica gel column chromatography. What's causing this and how can I fix it?
Answer: This is a classic problem when purifying basic compounds like this compound analogs on standard silica gel.
-
The Root Cause: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH).[5][6] The basic nitrogen atoms in your pyrimidine ring and amine substituent can interact strongly with these acidic sites via ionic bonding.[7][8] This strong interaction leads to several issues:
-
Peak Tailing: The compound "sticks" to the silica and elutes slowly and unevenly, resulting in broad, tailing peaks.
-
Low Recovery: In some cases, the interaction is so strong that a portion of your product irreversibly adsorbs to the silica, leading to significant yield loss.[8]
-
Degradation: For particularly sensitive analogs, the acidic nature of the silica can cause decomposition of the product on the column.
-
-
Solutions:
-
Mobile Phase Modification: The most common and immediate solution is to add a small amount of a basic modifier to your mobile phase to "neutralize" the acidic silanol groups.[9]
-
Triethylamine (TEA): Adding 0.1-1% TEA to your eluent is a very effective strategy. The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute more symmetrically.[7][9]
-
Ammonia: For more polar analogs, a mobile phase containing dichloromethane (DCM), methanol (MeOH), and a small amount of ammonium hydroxide can be effective.[7][10] However, controlling the elution strength can be challenging with this highly polar system.[7]
-
-
Use of Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different type of stationary phase.
-
Amine-Functionalized Silica: This is an excellent option as the stationary phase is chemically modified to have a basic surface, which repels basic compounds and prevents the unwanted strong interactions seen with standard silica.[5][7][8] This often results in sharper peaks and better recovery.[5][7]
-
Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of amines.[6]
-
Reversed-Phase Chromatography (C18): For polar this compound analogs, reversed-phase chromatography can be a powerful purification technique.[6]
-
-
Question 2: My desired product co-elutes with a persistent impurity, even after optimizing my chromatography conditions. What are my options?
Answer: Co-elution is a frustrating but common problem. Here’s a systematic approach to tackling it:
-
Probable Causes:
-
Similar Polarity: The impurity and your product may have very similar polarities, making them difficult to separate with standard chromatography.
-
Structurally Related Impurity: The impurity might be a regioisomer, a closely related analog formed during the synthesis, or an unreacted starting material with similar functional groups.
-
-
Troubleshooting Strategies:
-
Orthogonal Chromatography: The key is to use a separation technique that relies on a different mechanism.
-
Switch from Normal-Phase to Reversed-Phase: If you are using silica gel (normal-phase), switch to a C18 column (reversed-phase). The separation mechanism is based on hydrophobicity rather than polarity, which can often resolve compounds that co-elute on silica.
-
Ion-Exchange Chromatography: If your analog has a readily ionizable group, ion-exchange chromatography can provide excellent separation based on charge.
-
-
Crystallization: This is a powerful technique for purifying solid compounds. A successful crystallization can often remove impurities that are difficult to separate by chromatography. The principle is that the desired compound will preferentially form a highly ordered crystal lattice, leaving the impurities behind in the solvent.[11]
-
Acid-Base Extraction: Utilize the basicity of the amine to your advantage. Dissolve the crude mixture in an organic solvent (like ethyl acetate or DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.[14] Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract your purified product back into an organic solvent.[14]
-
Question 3: I'm struggling to crystallize my final product. It either oils out or remains in solution. What can I do?
Answer: Crystallization can be as much an art as a science, but there are several techniques to try when initial attempts fail.
-
Potential Issues:
-
Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.[15]
-
High Purity Required: Sometimes, even small amounts of impurities can inhibit crystal formation.
-
Inappropriate Solvent System: The chosen solvent may be too good or too poor at dissolving your compound at all temperatures.[12][13]
-
Compound Characteristics: Some molecules, particularly those with flexible side chains or multiple conformations, are inherently difficult to crystallize.
-
-
Solutions to Try:
-
Slow Evaporation: Dissolve your compound in a suitable solvent in a loosely covered vial or flask.[16] Allow the solvent to evaporate slowly over several days. This gradual increase in concentration can promote the growth of high-quality crystals.[16]
-
Vapor Diffusion: This is an excellent method for small amounts of material.[17] Dissolve your compound in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open vial. Place this vial inside a larger, sealed container with a larger volume of a "poor" solvent (an "anti-solvent" in which your compound is insoluble, but which is miscible with the good solvent).[15][18] The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually decreasing its solubility and inducing crystallization.[15][18]
-
Slow Cooling: After dissolving your compound in a minimal amount of hot solvent, allow it to cool to room temperature as slowly as possible.[12] Insulating the flask can help. Once at room temperature, you can then try cooling it further in a refrigerator or freezer.
-
Seeding: If you have a few small crystals, you can add one or two to a supersaturated solution to initiate crystallization.[17]
-
Question 4: I suspect my this compound analog is decomposing on the silica gel column. How can I confirm this and prevent it?
Answer: Decomposition on silica is a real concern for certain sensitive compounds.
-
Confirmation:
-
TLC Analysis: Spot your pure compound on a TLC plate and let it sit for 30-60 minutes. Then, elute the plate and check for the appearance of new, lower Rf spots, which would indicate decomposition.
-
Spike Study: Run a small-scale column with a known amount of your pure compound. Collect all the eluent and analyze the recovery. A significantly lower than expected recovery suggests irreversible binding or decomposition.
-
-
Prevention:
-
Deactivate the Silica: Before running your column, flush it with your mobile phase containing a basic modifier (like 1% TEA).[6] This will help to neutralize the acidic sites.
-
Minimize Residence Time: Don't let your compound sit on the column for an extended period. Prepare your fractions and run the column efficiently.
-
Use an Alternative Stationary Phase: As mentioned before, amine-functionalized silica or alumina are less acidic and can prevent decomposition.[5][6]
-
Avoid Chlorinated Solvents with Amines: While DCM is a common solvent, it can sometimes react with amines over long periods, especially in the presence of light. If you suspect this, consider switching to a non-chlorinated solvent system if possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a crude this compound analog?
A1: A multi-step approach is often best.
-
Aqueous Workup: Start with an acid-base extraction to remove non-basic impurities.[14]
-
Flash Chromatography: Follow this with flash column chromatography. For the first attempt, use silica gel with a hexane/ethyl acetate gradient containing 0.5-1% triethylamine.[7][9]
-
Crystallization/Precipitation: For the final polishing step to achieve high purity, attempt to crystallize the product from a suitable solvent system.[11]
Q2: How can I effectively remove residual palladium catalyst from my product after a Suzuki or other cross-coupling reaction?
A2: Palladium removal is a critical step, as residual levels in active pharmaceutical ingredients (APIs) are strictly regulated.[19][20]
-
Metal Scavengers: There are commercially available silica-based or polymer-based scavengers with functional groups (e.g., thiols, amines) that have a high affinity for palladium.[20] You can stir your product solution with the scavenger and then filter it off.
-
Activated Carbon: Treatment with activated carbon can also be effective at adsorbing residual palladium.[20]
-
Filtration: In some cases, the palladium catalyst can be removed by filtration through a pad of Celite®.[21]
-
Crystallization: Often, a well-executed crystallization can significantly reduce the level of palladium in the final product.[20]
Q3: Are there any non-chromatographic methods for purifying these analogs?
A3: Yes, especially if you want to avoid chromatography for large-scale purifications.
-
Salt Formation and Crystallization: You can form a salt of your basic amine with an acid (e.g., HCl, tartaric acid). These salts often have different solubility properties and may be easier to crystallize than the free base.[17][22] After crystallization, you can regenerate the free base by treatment with a mild base.
-
Liquid-Liquid Extraction: As mentioned, a carefully designed acid-base extraction can be a very effective purification method.[14]
Q4: What are the key considerations for selecting a recrystallization solvent?
A4: The ideal recrystallization solvent should:
-
Completely dissolve your compound at its boiling point.[11][13]
-
Have very low solubility for your compound when cold (room temperature or below).[11][12][13]
-
Either dissolve impurities well at all temperatures or not dissolve them at all.[13]
-
Not react with your compound.[11]
-
Have a relatively low boiling point for easy removal from the purified crystals.[11]
-
A "rule of thumb" is that solvents with similar functional groups to the compound are often good solubilizers.[23]
Data and Visualizations
Table 1: Common Solvent Systems for Flash Chromatography of this compound Analogs
| Polarity of Analog | Recommended Solvent System | Modifier |
| Low to Medium | Hexane / Ethyl Acetate | 0.5-1% Triethylamine |
| Medium to High | Dichloromethane / Methanol | 0.5-1% Triethylamine |
| High / Very Polar | Dichloromethane / Methanol / Ammonium Hydroxide | (e.g., 90:10:1) |
| All (Reversed-Phase) | Water / Acetonitrile or Water / Methanol | 0.1% Formic Acid or 0.1% TFA |
Diagram 1: Decision Workflow for Purification Strategy
Caption: A decision tree for selecting the appropriate purification strategy.
Diagram 2: Troubleshooting Crystallization
Caption: A flowchart for troubleshooting common crystallization problems.
References
- Benchchem. (n.d.). Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
- Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- RSC Education. (2021, September). Finding the best solvent for recrystallisation student sheet.
- Unknown. (n.d.). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery.
- Arbor Assays. (2017, July 31). Palladium Detection for API Purification.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- Inopsys. (n.d.). A sustainable approach for removal of an Active Pharmaceutical Ingredient (API).
- Virginia Commonwealth University TechTransfer and Ventures. (2025, September 30). Palladium Catalysts for C-H Reactions.
- ResearchGate. (n.d.). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid | Request PDF.
- Beilstein-Institut. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. PMC.
- ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
- YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Unknown. (n.d.). Guide for crystallization.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- PubMed. (n.d.). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products.
- ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF.
- Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?.
- Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- Pure. (1997, January 1). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography.
- MDPI. (2022, June 8). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles.
- Benchchem. (n.d.). Unraveling the Potency of N-Benzyl-2-phenylpyrimidin-4-amine Analogs as USP1/UAF1 Inhibitors: A Comparative Guide.
- ACS Publications. (2014, September 17). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry.
- PubMed Central. (n.d.). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies.
- NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- PubChem. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. sorbtech.com [sorbtech.com]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
- 11. Recrystallization [sites.pitt.edu]
- 12. edu.rsc.org [edu.rsc.org]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. unifr.ch [unifr.ch]
- 18. researchgate.net [researchgate.net]
- 19. biotage.com [biotage.com]
- 20. arborassays.com [arborassays.com]
- 21. Inopsys • A sustainable approach for removal of an Active Pharmaceutical Ingredient (API) [inopsys.eu]
- 22. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Managing Palladium Contamination in Suzuki Coupling Products
Welcome to the Technical Support Center for managing palladium contamination in Suzuki coupling products. This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful cross-coupling reaction and face the critical challenge of removing residual palladium to ensure the purity and safety of their compounds.
This guide is structured to provide practical, in-depth solutions to common problems encountered in the lab. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the principles at play.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during your Suzuki coupling reaction workup and purification, with a focus on palladium removal.
Issue 1: High Palladium Levels After Standard Aqueous Workup and Chromatography
Q: I've performed a standard aqueous workup followed by silica gel chromatography, but my ICP-MS analysis still shows unacceptably high levels of residual palladium (>100 ppm). Why is this happening and what should I do?
A: This is a common and often frustrating issue. The persistence of palladium after standard purification methods can be attributed to several factors:
-
The Nature of Residual Palladium Species: Palladium doesn't exist as a single species in your post-reaction mixture. It can be present in various forms, including Pd(0) nanoparticles, soluble Pd(II) species, and palladium complexed with ligands (e.g., phosphines) or your product itself.[1] Simple aqueous washes and standard silica gel chromatography are often ineffective at removing all of these diverse and often non-polar species.[2]
-
Product as a Ligand: Your target molecule, especially if it contains heteroatoms like nitrogen or sulfur, can act as a ligand, strongly binding to palladium and co-eluting during chromatography.[1]
Solution Workflow:
-
Characterize the Problem: Before attempting a solution, it's helpful to understand the scale of your contamination. If you are consistently seeing high palladium levels, a more robust purification strategy is needed.
-
Implement a Scavenging Step: The most effective approach for removing residual palladium to very low levels (<10 ppm) is the use of metal scavengers.[2][3][4] These are materials that selectively bind to palladium, allowing for its removal by filtration.
-
Choose the Right Scavenger: The choice of scavenger is critical and depends on the nature of the palladium species and the solvent system. Thiol-based scavengers are often a good starting point as they can break down palladium complexes and bind strongly to the metal.[5]
dot
Sources
Technical Support Center: Overcoming Poor Oral Bioavailability of Pyrimidine Kinase Inhibitors
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of pyrimidine kinase inhibitors. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to navigate the complexities of formulation and preclinical development.
Introduction: The Challenge of Oral Delivery for Pyrimidine Kinase Inhibitors
Pyrimidine kinase inhibitors are a promising class of targeted therapies for various cancers and other diseases.[1][2] However, their development is often hampered by poor oral bioavailability, which can lead to high inter-individual variability in drug exposure, suboptimal therapeutic efficacy, and an increased risk of adverse effects.[3][4][5] The primary obstacles to achieving adequate oral bioavailability for these compounds often stem from their inherent physicochemical properties, such as low aqueous solubility and high lipophilicity, which can lead to dissolution-rate limited absorption.[3][4][6] Furthermore, many kinase inhibitors are substrates for first-pass metabolism by cytochrome P450 enzymes (e.g., CYP3A4) in the gut wall and liver, as well as efflux by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the intestinal epithelium.[5][7][8]
This guide will provide a structured approach to identifying and addressing these challenges, enabling you to optimize the oral delivery of your pyrimidine kinase inhibitors.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development of orally administered pyrimidine kinase inhibitors.
Q1: My pyrimidine kinase inhibitor shows high potency in vitro but poor efficacy in vivo after oral dosing. What are the likely causes?
A1: This discrepancy is a classic indicator of poor oral bioavailability. The primary reasons can be categorized into three main areas:
-
Poor Absorption:
-
Low Aqueous Solubility: Many kinase inhibitors are poorly soluble in gastrointestinal fluids, limiting their dissolution and subsequent absorption.[6][9] The Biopharmaceutics Classification System (BCS) is a useful framework for understanding the interplay between solubility and permeability.[10]
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelium to enter the systemic circulation.
-
-
High First-Pass Metabolism: The inhibitor may be extensively metabolized by enzymes in the intestine and liver (primarily CYP3A4) before it can reach systemic circulation.[5]
-
Efflux Transporter Activity: The compound might be actively pumped back into the intestinal lumen by efflux transporters like P-gp (MDR1) and BCRP, reducing its net absorption.[7]
Q2: How can I determine if my compound's low bioavailability is due to poor solubility or high metabolism?
A2: A systematic approach involving both in vitro and in vivo experiments is necessary to dissect these factors.
-
Initial Assessment:
-
Physicochemical Characterization: Determine the compound's aqueous solubility at different pH values, its lipophilicity (LogP/LogD), and its pKa.[11][12] These properties provide initial clues about potential absorption challenges.
-
In Silico Modeling: Computational tools can predict absorption, distribution, metabolism, and excretion (ADME) properties, offering early insights.[13][14]
-
-
In Vitro Assays:
-
Metabolic Stability Assays: Incubate the compound with liver microsomes or hepatocytes to determine its intrinsic clearance. High clearance suggests rapid metabolism.
-
Caco-2 Permeability Assays: This cell-based model can assess both passive permeability and the potential for active efflux.[15] An efflux ratio greater than 2 is often indicative of active transport.
-
-
In Vivo Studies:
-
Pharmacokinetic (PK) Studies with Different Routes of Administration: Comparing the area under the curve (AUC) after oral (PO) and intravenous (IV) administration allows for the calculation of absolute bioavailability. Low absolute bioavailability with a short half-life after IV dosing points towards rapid clearance (metabolism), while low bioavailability with a longer half-life after IV dosing may suggest poor absorption.
-
Q3: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble pyrimidine kinase inhibitors?
A3: Several formulation strategies can be employed to enhance the solubility and dissolution rate of your compound:[9][16]
-
Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, leading to a faster dissolution rate.[17][18]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its solubility and dissolution.[6]
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gut, enhancing drug solubilization.[18] The use of lipophilic salts can further improve loading in these formulations.[3][4]
-
Prodrugs: A chemically modified, inactive form of the drug can be designed to have improved solubility and absorption. Once absorbed, it is converted to the active drug in the body.[10][19][20] Phosphate prodrugs are a common strategy to enhance aqueous solubility.[10]
-
Co-crystals: Creating a crystalline structure of the drug with a co-former can alter its physicochemical properties, including solubility.[10]
Q4: My compound is a substrate for P-glycoprotein. What are my options?
A4: If your pyrimidine kinase inhibitor is subject to significant P-gp efflux, you can consider the following approaches:
-
Co-administration with a P-gp Inhibitor: While effective in preclinical models, this approach can lead to drug-drug interactions in a clinical setting and is generally not a preferred long-term strategy.
-
Formulation Strategies: Certain excipients used in lipid-based formulations can inhibit P-gp, thereby increasing the absorption of the drug.
-
Medicinal Chemistry Efforts: Modify the chemical structure of the inhibitor to reduce its affinity for P-gp. This is often the most desirable but also the most challenging approach.
Troubleshooting Guides
This section provides detailed protocols for key experiments to diagnose and address bioavailability issues.
Guide 1: Assessing and Improving Aqueous Solubility
Objective: To determine the kinetic and thermodynamic solubility of the pyrimidine kinase inhibitor and evaluate strategies for enhancement.
Protocol: Kinetic Solubility Measurement
-
Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Add a small volume of the DMSO stock to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration.
-
Incubate the solution at room temperature for a set period (e.g., 2 hours), with shaking.
-
Filter the solution to remove any precipitated compound.
-
Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
The highest concentration at which the compound remains in solution is the kinetic solubility.
Protocol: Thermodynamic Solubility Measurement
-
Add an excess amount of the solid compound to a buffered aqueous solution.
-
Equilibrate the suspension for an extended period (e.g., 24-48 hours) at a constant temperature, with continuous agitation.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate by HPLC-UV.
Data Presentation: Solubility Enhancement Strategies
| Formulation Approach | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase |
| Micronization | 0.5 | 2.5 | 5 |
| Nanosuspension | 0.5 | 15 | 30 |
| Amorphous Solid Dispersion (with PVP-VA) | 0.5 | 50 | 100 |
| SEDDS Formulation | 0.5 | >100 (in formulation) | >200 |
Workflow for Solubility Enhancement
Caption: Workflow for addressing low solubility of pyrimidine kinase inhibitors.
Guide 2: Evaluating Metabolic Stability
Objective: To determine the in vitro metabolic stability of the pyrimidine kinase inhibitor using liver microsomes.
Protocol: In Vitro Metabolic Stability Assay
-
Prepare Reagents:
-
Test compound stock solution (in a suitable organic solvent).
-
Pooled liver microsomes (e.g., human, rat).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Positive control compound with known metabolic stability (e.g., verapamil).
-
-
Incubation:
-
Pre-warm the microsomal suspension and buffer to 37°C.
-
Add the test compound to the microsomal suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Data Presentation: Metabolic Stability of Pyrimidine Kinase Inhibitors
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted In Vivo Clearance |
| Compound A | > 60 | < 10 | Low |
| Compound B | 25 | 45 | Moderate |
| Compound C | < 5 | > 200 | High |
Guide 3: Assessing Intestinal Permeability and Efflux
Objective: To evaluate the intestinal permeability and potential for active efflux of the pyrimidine kinase inhibitor using the Caco-2 cell model.[15]
Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) until they form a confluent monolayer (typically 21 days).
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound to the apical (A) chamber.
-
At various time points, collect samples from the basolateral (B) chamber and replace with fresh buffer.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
-
Efflux Measurement (Basolateral to Apical - B to A):
-
Add the test compound to the basolateral (B) chamber.
-
At various time points, collect samples from the apical (A) chamber.
-
Analyze the concentration of the compound in the collected samples.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio = Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests the involvement of active efflux transporters.
-
Workflow for Investigating Poor Absorption
Caption: Decision tree for troubleshooting poor oral bioavailability.
Best Practices for Developing Orally Bioavailable Pyrimidine Kinase Inhibitors
-
Frontload ADME Profiling: Integrate in vitro ADME assays early in the drug discovery process to identify and triage compounds with unfavorable properties.
-
Consider Physicochemical Properties: Pay close attention to Lipinski's Rule of Five and Veber's rules as general guidelines, but also recognize that many kinase inhibitors fall into "beyond Rule of Five" space.[21] Controlling properties like polar surface area (PSA) and the number of rotatable bonds is crucial.[22]
-
Employ a Multi-pronged Formulation Approach: Be prepared to evaluate several formulation strategies to find the optimal solution for your specific compound.
-
Understand the Role of Transporters: If efflux is a significant barrier, medicinal chemistry efforts to design around it are often more successful in the long run than relying on co-administered inhibitors.
-
Utilize In Vivo Models Effectively: Carefully designed pharmacokinetic studies in animals are essential to validate the improvements achieved through formulation and to predict human pharmacokinetics.[14]
By systematically applying the principles and protocols outlined in this guide, researchers can more effectively address the challenges of poor oral bioavailability and accelerate the development of novel pyrimidine kinase inhibitors.
References
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). [Source not available].
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
- (PDF) Formulation strategies for poorly soluble drugs. (n.d.).
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
- Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018).
- Simulation models to predict oral drug absorption
- The Role of Intestinal Efflux Transporters In Drug Absorption. (n.d.). Sigma-Aldrich.
- In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA.
- Intestinal efflux transporters and drug absorption. (n.d.). PubMed.
- Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formul
- Coupling of Conjugating Enzymes and Efflux Transporters: Impact on Bioavailability and Drug Interactions. (2005). Bentham Science Publishers.
- Role of ABC Efflux Transporters in the Oral Bioavailability and Drug-induced Intestinal Toxicity. (n.d.).
- Coupling of Conjugating Enzymes and Efflux Transporters: Impact on Bioavailability and Drug Interactions. (n.d.). Bentham Science Publisher.
- Physiologically based in vitro Models to Predict the Oral Dissolu... (2015). Ingenta Connect.
- Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. (2017). NIH.
- Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escal
- Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formul
- Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formul
- [PDF] In vitro models for the prediction of in vivo performance of oral dosage forms. (n.d.). [Source not available].
- Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity. (n.d.). Mikus.
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021).
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC.
- Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. (2011). Stork.
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (n.d.). Frontiers.
- A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (n.d.). PMC - PubMed Central.
- Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors. (n.d.). PMC - NIH.
- Physicochemical properties and oral bioavailability for selected phytochemicals. (n.d.).
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Tre
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021).
- An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (n.d.). [Source not available].
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. (2023). [Source not available].
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
- Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. (n.d.). MDPI.
- Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. (n.d.). PMC.
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.monash.edu [research.monash.edu]
- 5. Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity - Mikus - Translational Cancer Research [tcr.amegroups.org]
- 6. Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations [lonza.com]
- 7. Intestinal efflux transporters and drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sci-hub.se [sci-hub.se]
- 14. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Selectivity in the Synthesis of Substituted Pyrimidines
Welcome to the Technical Support Center dedicated to the synthesis of substituted pyrimidines. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of pyrimidine synthesis. Our focus is to empower you with the technical knowledge to optimize reaction selectivity, enhance yields, and streamline purification processes.
Frequently Asked Questions (FAQs)
Here, we address common queries encountered during the synthesis of substituted pyrimidines, with a focus on widely used methods like the Biginelli and Pinner reactions.
Q1: My Biginelli reaction is yielding a significant amount of a yellow, highly fluorescent byproduct. What is this compound, and how can I prevent its formation?
A1: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia.[1][2] Ammonia can be generated from the decomposition of urea at elevated temperatures, which then competes with the desired Biginelli pathway.[1][2]
Prevention Strategies:
-
Temperature Control: The Hantzsch reaction is often favored at higher temperatures. Reducing the reaction temperature can significantly minimize the formation of the DHP byproduct.[1][2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired pyrimidine formation.[1][2]
-
Order of Addition: Adding the urea component last to the reaction mixture can sometimes help to reduce its decomposition into ammonia.[1][2]
Q2: I'm observing low conversion in my pyrimidine synthesis, with a large amount of unreacted starting materials. What are the likely causes, and how can I improve the yield?
A2: Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[1][2]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and for acid catalysts like HCl, the concentration must be appropriate.[1][2]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2][3]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[1][2][4]
-
Solvent Choice: The solvent can impact reactant solubility and reaction rates. While ethanol is common, other solvents or even solvent-free conditions have been shown to improve yields for certain substrates.[1][5]
Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating purification. These arise from a competing reaction between the β-ketoester and urea.[2]
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2]
-
Reaction Conditions: Careful control over the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[2]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[2]
Q4: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls, and how can I avoid them?
A4: The Pinner synthesis can be prone to side reactions such as the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1][2]
Mitigation Strategies:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[1]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[1]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions. Common bases include sodium ethoxide or potassium carbonate.[1]
-
Temperature Control: The optimal temperature will depend on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[1]
Troubleshooting Guide: Optimizing Reaction Selectivity
This guide provides a systematic approach to troubleshooting common issues in substituted pyrimidine synthesis, with a focus on the underlying chemical principles.
Issue 1: Poor Regioselectivity in Substitution Reactions on the Pyrimidine Ring
Underlying Principle: The electronic nature of the pyrimidine ring, with its two electron-withdrawing nitrogen atoms, dictates its reactivity towards electrophiles and nucleophiles. Existing substituents on the ring further influence the position of subsequent substitutions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor regioselectivity.
Corrective Actions:
-
Analyze Substituent Effects: Carefully consider the electronic properties of the substituents already on the pyrimidine ring to predict the most likely site of reaction.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to find the optimal conditions.[6]
-
Reagents: Using a less reactive or more sterically hindered reagent can sometimes improve regioselectivity.
-
-
Employ Protecting Groups: In complex syntheses, the use of protecting groups to block more reactive sites is a common and effective strategy to achieve the desired regioselectivity.[7][8]
Issue 2: Incomplete Cyclization in Ring-Forming Reactions
Underlying Principle: The final cyclization step in many pyrimidine syntheses, such as the Biginelli and Pinner reactions, can be slow or incomplete due to insufficient activation of the carbonyl group or steric hindrance.[1][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Corrective Actions:
-
Catalyst: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1] If a catalyst is being used, consider increasing its loading or switching to a more potent one.[5]
-
Reaction Time and Temperature: Some cyclizations are inherently slow and may require extended reaction times or higher temperatures to proceed to completion.[1][5]
-
Alternative Substrates: If steric hindrance is suspected, consider using a more reactive or less sterically encumbered starting material.[1]
Issue 3: Low Yields in Multi-Component Reactions
Underlying Principle: Multi-component reactions, while efficient, can be sensitive to a variety of factors that can lead to low yields, including competing side reactions and suboptimal reaction conditions.[4][5]
Data-Driven Optimization of Reaction Conditions:
The choice of solvent and catalyst can have a profound impact on the yield of the Biginelli reaction. The following table summarizes the effect of different solvents on a model reaction.
| Entry | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Ethanol | 0.6 | 95 | [5] |
| 2 | Methanol | 0.6 | 82 | [5] |
| 3 | Acetonitrile | 0.6 | 60 | [5] |
| 4 | Dichloromethane | 2.5 | 45 | [5] |
| 5 | Tetrahydrofuran | 2.0 | 52 | [5] |
| 6 | Solvent-free | 0.25 | 92 | [5] |
Corrective Actions:
-
Catalyst Screening: While classical methods often employ protic acids, a wide range of Lewis acids (e.g., Yb(OTf)₃, InCl₃) have been shown to significantly improve yields.[3][5]
-
Solvent Optimization: As the table above illustrates, the choice of solvent is critical. Protic and polar aprotic solvents generally perform well, and solvent-free conditions can also be highly effective.[5]
-
Stoichiometry Adjustment: Using a slight excess (1.2–1.5 equivalents) of the urea or amidine component can often push the reaction equilibrium towards the desired product.[3][5]
-
Scale-Up Considerations: Be aware that mass and heat transfer limitations can become significant upon scaling up a reaction, potentially leading to lower yields and increased side products. Ensure adequate mixing and temperature control in larger reactors.[4]
Experimental Protocols
General Protocol for the Biginelli Reaction
This protocol provides a general procedure for the synthesis of dihydropyrimidinones (DHPMs).
Reagents:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (1.0 mmol)
-
Urea or Thiourea (1.2-1.5 mmol)
-
Catalyst (e.g., Yb(OTf)₃, 5 mol%)
-
Solvent (e.g., Ethanol, 10 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea (or thiourea), and catalyst.
-
Add the solvent and stir the mixture at the desired temperature (room temperature to reflux).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash with cold solvent.
-
If the product is soluble, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for the Pinner Pyrimidine Synthesis
This protocol provides a general procedure for the synthesis of substituted pyrimidines from 1,3-dicarbonyl compounds and amidines.
Reagents:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Amidine hydrochloride (1.0 mmol)
-
Base (e.g., Sodium ethoxide, 2.0 mmol)
-
Anhydrous solvent (e.g., Ethanol, 15 mL)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-dicarbonyl compound in the anhydrous solvent in a flame-dried flask.
-
Add the base to the solution and stir for 15-30 minutes at room temperature.
-
Add the amidine hydrochloride in one portion.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl).[1]
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.[1]
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem.
- overcoming side reactions in pyrimidine synthesis - Benchchem.
- "addressing challenges in the scale-up synthesis of pyrimidine compounds" - Benchchem.
- Technical Support Center: Synthesis of Pyrimidine Deriv
- Optimization of different solvents for the model reaction.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
Validation & Comparative
The Aminopyrimidine Scaffold: A Comparative Analysis of 5-phenylpyrimidin-4-amine Derivatives and Other Cyclin-Dependent Kinase Inhibitors
Introduction: The Central Role of Cyclin-Dependent Kinases in Oncology
The cell cycle is a fundamental process that governs cellular proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are the master regulators of the cell cycle, driving cells through its distinct phases. The activity of CDKs is tightly controlled by their association with regulatory subunits called cyclins and endogenous inhibitor proteins. In many cancers, aberrant CDK activity, due to overexpression of cyclins or inactivation of inhibitors, leads to uncontrolled cell division and tumor growth. This has made CDKs a prime target for the development of anti-cancer therapeutics.
This guide provides a comparative analysis of CDK inhibitors, with a special focus on the potential of the 5-phenylpyrimidin-4-amine scaffold as a foundational structure for developing novel inhibitors. While direct inhibitory data for the unsubstituted this compound is not extensively available in public literature, its aminopyrimidine core is a well-established pharmacophore in numerous potent and selective CDK inhibitors. We will explore the structure-activity relationships (SAR) of this class of compounds and compare their mechanistic profiles to well-characterized, clinically approved CDK inhibitors such as Palbociclib, Ribociclib, Abemaciclib, and broader spectrum inhibitors like Dinaciclib and Flavopiridol.
The this compound Scaffold: A Privileged Structure for CDK Inhibition
The 2-aminopyrimidine core is a highly versatile and "privileged" scaffold in kinase inhibitor design, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine base of ATP. The this compound structure represents a basic yet promising starting point for the development of CDK inhibitors.
Structure-Activity Relationship (SAR) Insights
Research into aminopyrimidine-based CDK inhibitors has revealed several key structural modifications that can significantly enhance potency and selectivity:
-
Substitutions on the Phenyl Ring: Modifications to the phenyl group at the 5-position can influence potency and selectivity. Electron-withdrawing or donating groups can alter the electronic properties and steric interactions within the ATP-binding pocket.
-
Modifications at the 2- and 4-Amino Positions: The amino groups at the 2 and 4 positions are crucial for hinge binding. Substitution on these amines with various moieties can extend into other regions of the ATP pocket, leading to increased affinity and selectivity for specific CDK isoforms. For instance, the addition of a piperazine ring, as seen in Ribociclib, can provide additional interaction points.
-
Substitution at the Pyrimidine C5 Position: The introduction of small substituents, such as a fluoro or cyano group, at the C5 position of the pyrimidine ring can enhance binding affinity and modulate the inhibitor's pharmacokinetic properties.
The development of potent and selective CDK inhibitors from the this compound scaffold is a testament to the power of medicinal chemistry in optimizing a core chemical structure for therapeutic benefit.
Comparative Analysis with Established CDK Inhibitors
To understand the potential of this compound derivatives, it is essential to compare them with established CDK inhibitors that have well-defined mechanisms of action and clinical utility.
CDK4/6 Selective Inhibitors: Palbociclib, Ribociclib, and Abemaciclib
These three orally administered inhibitors have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer.[1] Their primary mechanism of action is the selective inhibition of CDK4 and CDK6.[2][3][4]
-
Mechanism of Action: By inhibiting CDK4/6, these drugs prevent the phosphorylation of the Retinoblastoma protein (Rb).[5] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[6] This leads to a G1 cell cycle arrest and a halt in tumor cell proliferation.[5]
-
Selectivity: While all three are highly selective for CDK4/6, there are subtle differences in their kinase inhibition profiles. Abemaciclib, for instance, has a higher potency for CDK4 over CDK6.[6]
Broad-Spectrum CDK Inhibitors: Dinaciclib and Flavopiridol
In contrast to the highly selective CDK4/6 inhibitors, Dinaciclib and Flavopiridol exhibit a broader range of activity against multiple CDKs.
-
Dinaciclib: This potent inhibitor targets CDK1, CDK2, CDK5, and CDK9 with IC50 values in the low nanomolar range.[7][8] Its ability to inhibit multiple CDKs leads to cell cycle arrest at both the G1/S and G2/M transitions.[9] Furthermore, its inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), results in the suppression of transcription of anti-apoptotic proteins like Mcl-1.[10]
-
Flavopiridol (Alvocidib): As the first CDK inhibitor to enter clinical trials, Flavopiridol demonstrates broad activity against CDK1, CDK2, CDK4, CDK6, and CDK7.[11][12] Its anti-cancer effects are attributed to both cell cycle arrest and the inhibition of transcription through its action on CDK9.[13]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for the discussed CDK inhibitors against various CDK isoforms.
| Inhibitor | CDK1 (IC50, nM) | CDK2 (IC50, nM) | CDK4 (IC50, nM) | CDK6 (IC50, nM) | CDK9 (IC50, nM) | Reference(s) |
| Palbociclib | >1000 | >1000 | 11 | 16 | - | [14] |
| Ribociclib | >1000 | >1000 | 10 | 39 | - | [3] |
| Abemaciclib | 1627 | 504 | 2 | 10 | 57 | [2][15] |
| Dinaciclib | 3 | 1 | - | - | 4 | [7][8][16] |
| Flavopiridol | 30 | 170 | 100 | - | 20-100 | [11][17][18] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols for Evaluating CDK Inhibitors
The following section provides detailed methodologies for key experiments used to characterize and compare CDK inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of a CDK enzyme by detecting the amount of ADP produced during the kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by quantifying the amount of ADP produced. The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly generated ATP through a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
Protocol:
-
Kinase Reaction Setup (5 µL volume):
-
Prepare a master mix containing 1X kinase buffer, the desired concentration of ATP, and the substrate peptide (e.g., a biotinylated peptide derived from histone H1).
-
In a 384-well plate, add 1 µL of the test inhibitor (e.g., a derivative of this compound) at various concentrations or DMSO as a vehicle control.
-
Add 2 µL of the CDK/cyclin enzyme complex.
-
Initiate the reaction by adding 2 µL of the substrate/ATP master mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a CDK inhibitor on the distribution of cells in the different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the CDK inhibitor at various concentrations for a specified time (e.g., 24 hours). Include a DMSO-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis of CDK Pathway Proteins
This technique is used to assess the effect of a CDK inhibitor on the expression and phosphorylation status of key proteins in the CDK signaling pathway.
Principle: Western blotting involves separating proteins by size using SDS-PAGE, transferring them to a solid support membrane, and then probing for specific proteins using antibodies. This allows for the detection of changes in the levels of total protein and post-translationally modified proteins (e.g., phosphorylated proteins).
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the CDK inhibitor as described for the cell cycle analysis.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb (Ser780), total Rb, Cyclin D1, p27Kip1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Visualizing Cellular Pathways and Experimental Workflows
Caption: CDK4/6 signaling pathway and points of inhibition.
Caption: A streamlined workflow for Western blot analysis.
Conclusion and Future Directions
The development of CDK inhibitors represents a significant advancement in targeted cancer therapy. While highly selective CDK4/6 inhibitors have shown remarkable success in specific cancer types, the broader spectrum inhibitors and the exploration of novel chemical scaffolds continue to be of great interest. The this compound core, as a privileged structure, holds considerable promise for the design of next-generation CDK inhibitors. Through medicinal chemistry efforts focused on structure-activity relationship studies, it is plausible to develop derivatives with enhanced potency, selectivity, and improved pharmacological properties.
Future research should focus on comprehensive preclinical evaluation of novel this compound derivatives, including extensive kinase profiling, cell-based assays across a panel of cancer cell lines, and in vivo efficacy studies in relevant cancer models. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, enabling researchers to thoroughly characterize and compare the next wave of promising CDK inhibitors.
References
-
Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib | The Oncologist | Oxford Academic. (URL: [Link])
-
Mechanisms of action of flavopiridol - ResearchGate. (URL: [Link])
-
Antiproliferative IC50 values of dinaciclib in HepG2 cells following 48... - ResearchGate. (URL: [Link])
-
The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - NIH. (URL: [Link])
-
IC 50 values of flavopiridol in four CCA cell lines. The values were... - ResearchGate. (URL: [Link])
-
Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer. (URL: [Link])
-
Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PubMed Central. (URL: [Link])
-
Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential - MDPI. (URL: [Link])
-
Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC - PubMed Central. (URL: [Link])
-
Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC - PubMed Central. (URL: [Link])
-
Dinaciclib – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Cdk 1 Specific Phosphorylation Sites Identification by Kinase Assay | Protocol Preview. (URL: [Link])
-
CDK inhibitor - Wikipedia. (URL: [Link])
-
The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - NIH. (URL: [Link])
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - NIH. (URL: [Link])
-
Protocols for Characterization of Cdk5 Kinase Activity - PMC - PubMed Central. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed Central. (URL: [Link])
-
A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed. (URL: [Link])
-
Basic Methods of Cell Cycle Analysis - MDPI. (URL: [Link])
-
Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC - NIH. (URL: [Link])
-
Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed. (URL: [Link])
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - NIH. (URL: [Link])
-
SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - NIH. (URL: [Link])
-
Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed. (URL: [Link])
-
Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])
-
(PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry - ResearchGate. (URL: [Link])
-
Western blot analysis of cyclin (Cyc), CDK, and CKI expression in... - ResearchGate. (URL: [Link])
-
Western blotting analysis of common CDK substrates, CDK1 co-activator... - ResearchGate. (URL: [Link])
-
Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. (URL: [Link])
-
The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. (URL: [Link])
Sources
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Activity of Phenylpyrimidine-Based Compounds on Target Kinases: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a potential kinase inhibitor is a critical step in the journey from a promising chemical entity to a therapeutic candidate. The phenylpyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, with derivatives showing potent and selective activity against a range of kinase targets. This guide provides an in-depth, technical comparison of the validation process for inhibitors based on the 5-phenylpyrimidin-4-amine core, offering insights into experimental design, data interpretation, and best practices. We will explore the validation of a hypothetical lead compound, "Compound X" (a derivative of the this compound scaffold), and compare its validation workflow and performance with established inhibitors targeting similar kinase families.
The Phenylpyrimidine Scaffold: A Versatile Template for Kinase Inhibition
The pyrimidine ring system is a common feature in many biologically active molecules, including several approved kinase inhibitors. The addition of a phenyl group and an amine to this core creates a versatile scaffold that can be readily modified to achieve desired potency and selectivity. By strategically adding different functional groups to the phenyl and pyrimidine rings, medicinal chemists can fine-tune the compound's interaction with the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity.
For the purpose of this guide, we will consider "Compound X" as a novel this compound derivative designed to target a specific kinase, for instance, a member of the Cyclin-Dependent Kinase (CDK) family. We will compare its validation process and inhibitory profile with known CDK inhibitors that also feature a pyrimidine core.
The Validation Funnel: From Biochemical Potency to Cellular Efficacy
The validation of a kinase inhibitor is a multi-step process that begins with biochemical assays to determine its direct effect on the purified kinase and progresses to cell-based assays to assess its activity in a more physiologically relevant context. This "validation funnel" is designed to systematically build a comprehensive profile of the inhibitor's potency, selectivity, and mechanism of action.
Caption: Workflow for Kinase Selectivity Profiling.
Methodology:
A common method for kinase selectivity profiling is to perform single-dose inhibition assays against a broad panel of kinases (e.g., the KinomeScan™ platform or in-house panels). "Compound X" would be tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases. The percentage of inhibition for each kinase is then determined. "Hits" (kinases that are significantly inhibited) are then subjected to full IC50 determination to quantify the potency of the off-target interactions.
Data Interpretation:
The selectivity profile provides a visual representation of the inhibitor's specificity. A highly selective inhibitor will show potent inhibition of the primary target with minimal activity against other kinases. The results can be presented as a dendrogram or a heatmap, illustrating the kinases that are most potently inhibited. A desirable outcome for "Compound X" would be high potency against CDK9 with significantly weaker or no inhibition of other CDKs and unrelated kinases.
Part 2: Cellular Validation - Confirming Target Engagement and Functional Effects
While biochemical assays are essential for determining direct inhibitory activity, they do not fully recapitulate the complex environment of a living cell. Cellular assays are therefore critical to confirm that the inhibitor can enter the cell, engage its target, and elicit the desired biological response.
Cellular Target Engagement
The first step in cellular validation is to confirm that the inhibitor binds to its target kinase within the cell.
Experimental Protocol: Western Blot Analysis of Substrate Phosphorylation
Principle: This method assesses the phosphorylation status of a known downstream substrate of the target kinase. If the inhibitor effectively engages and inhibits the kinase in the cell, the phosphorylation of its substrate should decrease in a dose-dependent manner. For CDK9, a key substrate is the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (p-Pol II Ser2).
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a leukemia or lymphoma cell line where CDK9 is a known driver) to 70-80% confluency.
-
Treat the cells with increasing concentrations of "Compound X" and the reference inhibitors for a specified time (e.g., 2-4 hours). Include a DMSO-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-p-Pol II Ser2).
-
As a loading control, probe the membrane with an antibody against the total protein of the substrate (e.g., anti-Pol II) or a housekeeping protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein or loading control signal.
-
Plot the normalized signal against the inhibitor concentration to observe the dose-dependent inhibition of substrate phosphorylation.
-
Functional Cellular Outcomes
The ultimate goal of a kinase inhibitor is to produce a desired functional effect on the cancer cells, such as inhibiting proliferation or inducing apoptosis.
Experimental Protocol: Cell Viability/Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of "Compound X" and the reference inhibitors. Include a vehicle control (DMSO).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
Data Presentation: Comparative Anti-proliferative Activity
| Compound | Cell Line | GI50 (µM) |
| Compound X | MV4-11 (AML) | 0.5 |
| Reference Inhibitor A | MV4-11 (AML) | 0.2 |
| Reference Inhibitor B | MV4-11 (AML) | 1.2 |
Note: The GI50 values presented here are hypothetical for illustrative purposes.
Conclusion: Building a Comprehensive and Trustworthy Data Package
The validation of a kinase inhibitor is a rigorous process that requires a combination of biochemical and cellular assays to build a comprehensive and trustworthy data package. By systematically determining the IC50, assessing kinase selectivity, confirming cellular target engagement, and measuring functional cellular outcomes, researchers can confidently evaluate the potential of a novel compound like "Compound X". The comparative approach, benchmarking against known inhibitors, provides crucial context for interpreting the data and making informed decisions about the future development of the compound. The methodologies outlined in this guide provide a robust framework for the validation of phenylpyrimidine-based kinase inhibitors, ensuring scientific integrity and supporting the ultimate goal of developing effective and safe targeted therapies.
References
-
Wang, S., Midgley, C. A., Scaërou, F., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Fry, D. W., Kraker, A. J., McMichael, A., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-1095. [Link]
-
Hole, A. J., Baumli, S., Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(4), 1572-1589. [Link]
-
Li, C., Zhang, L., Chen, H., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]
-
Brana, A. F., & Cacho, M. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16472. [Link]
-
Rewcastle, G. W., Denny, W. A., Bridges, A. J., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(23), 3745-3755. [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2019). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 10(9), 1545-1559. [Link]
-
Dexheimer, T. S., Rosenthal, A. S., Liang, Q., et al. (2014). Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
-
BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
A Researcher's Guide to Determining the IC50 Values of 5-Phenylpyrimidin-4-amine Derivatives: A Comparative Analysis
For researchers and drug development professionals navigating the landscape of kinase inhibitors and other targeted therapeutics, the 5-phenylpyrimidin-4-amine scaffold represents a privileged structure with demonstrated efficacy against a range of biological targets. The accurate determination of the half-maximal inhibitory concentration (IC50) is a critical first step in evaluating the potency and potential of novel derivatives. This guide provides a comprehensive comparison of methodologies for determining the IC50 values of this compound derivatives, supported by experimental data and protocols, to ensure scientific integrity and reproducibility in your research.
The Significance of IC50 in Drug Discovery
The IC50 value is a quantitative measure that indicates the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[1] In the context of drug discovery, it serves as a fundamental parameter for assessing the potency of a potential therapeutic agent.[2] A lower IC50 value generally signifies a more potent compound. However, it is crucial to recognize that the IC50 is not an absolute value and can be influenced by experimental conditions such as substrate concentration and incubation time.[2][3] Therefore, standardized and well-documented protocols are paramount for generating comparable and reliable data.
Comparative Potency of this compound Derivatives Across Different Targets
The versatility of the this compound core allows for its adaptation to target a variety of enzymes, including kinases and deubiquitinases. The following table summarizes the IC50 values of several reported derivatives, showcasing the broad applicability and potential for optimization of this chemical scaffold.
| Derivative Class | Target | Example Compound | IC50 Value | Cell Line/Assay Conditions | Reference |
| N-Benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 Deubiquitinase | ML323 (Compound 70) | 120 nM | HTS Assay | [4][5] |
| N-Benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 Deubiquitinase | Compound 45 (cyclopentylpyrimidine analogue) | 160 nM | HTS Assay | [4] |
| Pyrimidin-2-amine Derivatives | PLK4 Kinase | Compound 8h | 6.7 nM | In vitro enzyme activity assay | [6] |
| Pyrimidin-2-amine Derivatives | PLK4 Kinase | Compound 3b | 31.2 nM | In vitro enzyme activity assay | [6] |
| N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives | JAK2 Kinase | Compound A8 | 5 nM | In vitro kinase assay | [7][8] |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Derivatives | CDK9 Kinase | Compound 12u | 7 nM | In vitro kinase assay | [9] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives | Aurora A/B Kinases | Compound 18 (CYC116) | 8.0 nM (Aurora A), 9.2 nM (Aurora B) | In vitro kinase assay | [10][11] |
This comparative data highlights the remarkable potency that can be achieved with the this compound scaffold, with several derivatives exhibiting nanomolar efficacy against their respective targets. The choice of substituents on the pyrimidine and phenyl rings plays a crucial role in determining both the potency and selectivity of these compounds.
Experimental Protocol: Determining IC50 via Cell Viability (MTT) Assay
A common and reliable method for determining the IC50 of cytotoxic compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12]
Materials and Reagents:
-
Adherent cancer cell line (e.g., H1299 for USP1/UAF1 inhibitors, breast cancer cell lines for PLK4 inhibitors)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
This compound derivatives of interest
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm or 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 10^4 to 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[12]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each this compound derivative in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).[12]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12] The incubation period can influence the apparent IC50 value.[14]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.[12]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.[12]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a plate reader.[12]
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability).[14]
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration that corresponds to 50% inhibition.[14][15]
-
Caption: Workflow for IC50 determination using the MTT assay.
Understanding the Mechanism: Kinase Inhibition Signaling Pathway
Many this compound derivatives exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways. For instance, the inhibition of kinases like PLK4 or JAK2 can disrupt cell cycle progression and survival signals, leading to apoptosis in cancer cells.
Caption: Generalized kinase inhibition signaling pathway.
Trustworthiness and Self-Validation in IC50 Determination
To ensure the trustworthiness of your IC50 data, it is essential to incorporate self-validating systems into your experimental design. This includes:
-
Positive and Negative Controls: Always include a known inhibitor for your target as a positive control to validate the assay's responsiveness. The vehicle control (DMSO) serves as the negative control.
-
Dose-Response Curve Shape: A well-defined sigmoidal dose-response curve is indicative of a specific inhibitory effect. A flat or irregular curve may suggest compound insolubility, cytotoxicity at all concentrations, or other experimental artifacts.
-
Reproducibility: Experiments should be performed in at least triplicate to ensure the statistical significance of the results. Independent repetitions of the experiment are also crucial to confirm the findings.
-
Orthogonal Assays: Whenever possible, confirm the IC50 values obtained from cell viability assays with a more direct biochemical assay, such as an in vitro kinase assay, to validate that the observed cellular effect is due to the inhibition of the intended target.
By adhering to these principles and the detailed protocols outlined in this guide, researchers can confidently and accurately determine the IC50 values of novel this compound derivatives, paving the way for the development of the next generation of targeted therapies.
References
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). [Link]
-
5 Ways to Determine IC50 Value in Pharmacology Research. (2025, August 10). Housing Innovations. [Link]
-
Determination of Half-Maximal Inhibitory Concentration (IC50) Using Cell Viability Assay. (2023, November). JoVE. [Link]
-
IC50. Wikipedia. [Link]
-
IC50 Determination. edX. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). National Institutes of Health. [Link]
-
CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). ACS Publications. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). National Institutes of Health. [Link]
-
Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. (2025). PubMed Central. [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed. [Link]
-
Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). PubMed. [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013). ACS Publications. [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]
-
5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (2023). National Institutes of Health. [Link]
-
Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. (2025). PubMed. [Link]
-
Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (2023). ACS Medicinal Chemistry Letters. [Link]
-
Discovery ofN-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (2010). Scilit. [Link]
Sources
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courses.edx.org [courses.edx.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. BioRender App [app.biorender.com]
- 14. clyte.tech [clyte.tech]
- 15. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
A Comparative Guide to the Kinase Cross-Reactivity Profiling of 5-Phenylpyrimidin-4-amine Derivatives
This guide provides an in-depth technical analysis of kinase cross-reactivity profiling, using the 5-phenylpyrimidin-4-amine scaffold as a central case study. For researchers in drug discovery, understanding a compound's selectivity across the human kinome is not merely an academic exercise; it is a critical step that dictates the therapeutic window, predicts potential toxicities, and ultimately determines the clinical viability of a kinase inhibitor.[1] The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[2][3] This guide moves beyond theoretical discussions to provide actionable, field-proven insights into designing, executing, and interpreting a robust kinase selectivity profiling campaign.
We will dissect the process by profiling a hypothetical, representative lead compound from this class, PPA-1 , and comparing its performance against established benchmarks. This comparative approach is designed to illuminate the nuances of data interpretation and demonstrate how to build a comprehensive selectivity narrative for a novel chemical entity.
The Comparative Landscape: Establishing a Selectivity Baseline
To objectively assess the selectivity of our hypothetical lead compound, PPA-1 , it must be profiled alongside well-characterized alternatives. The choice of comparators is crucial for contextualizing the data.
-
PPA-1 (Hypothetical Lead): A novel ATP-competitive inhibitor based on the this compound scaffold. Its primary target is hypothesized to be a specific tyrosine kinase, but its off-target profile is unknown.
-
Staurosporine (Promiscuous Inhibitor): A natural product known for its potent but broad-spectrum inhibition of kinases. It serves as a positive control for pan-kinase activity and represents a profile of non-selectivity.
-
Dasatinib (Multi-Kinase Inhibitor): An FDA-approved drug that potently inhibits multiple kinases (including BCR-ABL, SRC family kinases, and c-KIT).[4] It exemplifies a clinically successful "dirty drug" and provides a benchmark for a multi-targeted profile.
-
SEL-1 (Hypothetical Selective Inhibitor): A theoretical compound designed to be highly selective for the primary target of PPA-1, serving as an ideal "clean" benchmark.
Methodology I: Foundational Biochemical Profiling
The first step in any profiling campaign is to measure the direct interaction between the inhibitor and a large, diverse panel of purified kinase enzymes. This approach removes the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, intracellular ATP concentrations) to provide a clean measure of enzymatic inhibition.[5]
The Gold Standard: Radiometric Activity Assays
While numerous assay formats exist, the radiometric activity assay remains the industry's gold standard for kinase profiling.[6][7] Its primary advantage is that it directly measures the catalytic function of the kinase—the transfer of a radiolabeled phosphate group (from ³³P-γ-ATP) to a substrate. This direct detection method is less susceptible to the compound interference (e.g., autofluorescence) that can plague fluorescence- or luminescence-based formats, thereby minimizing false positives and negatives.[6][7]
Experimental Protocol: HotSpot™ Radiometric Kinase Assay
This protocol outlines a typical high-throughput screen to determine the percent inhibition (%Inh) of a compound against a kinase panel at a single, discriminating concentration (e.g., 1 µM).
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound (PPA-1, Staurosporine, Dasatinib, SEL-1) in 100% DMSO.
-
Perform a serial dilution to create a 100 µM working stock. This intermediate dilution minimizes the final DMSO concentration in the assay to ≤1%, preventing solvent-induced enzyme inhibition.
-
-
Assay Plate Preparation:
-
In a 96-well plate, dispense 1 µL of the 100 µM compound stock for a final assay concentration of 1 µM.
-
For control wells, dispense 1 µL of DMSO (0% inhibition control) and 1 µL of a standard control inhibitor for each specific kinase (100% inhibition control).[8]
-
-
Kinase Reaction:
-
Prepare a master mix containing the reaction buffer, the specific kinase enzyme, and its corresponding substrate (peptide or protein).
-
Add 50 µL of the master mix to each well of the assay plate.
-
Initiate the kinase reaction by adding 50 µL of a solution containing MgCl₂ and [γ-³³P]ATP. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for each kinase to ensure a sensitive measure of ATP-competitive inhibition.[9]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains within the linear range.
-
-
Reaction Termination and Signal Detection:
-
Terminate the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to a filtermat plate, which captures the phosphorylated substrate while allowing unreacted [γ-³³P]ATP to be washed away.
-
Wash the filtermat multiple times with 1% phosphoric acid.
-
After drying the filtermat, measure the incorporated radioactivity using a scintillation counter.
-
-
Data Calculation:
-
Calculate the percent inhibition for each compound against each kinase using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Figure 2: Workflow for the NanoBRET™ Cellular Target Engagement Assay.
Cellular Data Summary & Comparative Analysis
The cellular data validates the biochemical hits in a more physiologically relevant context. Comparing biochemical and cellular potencies is critical.
Table 2: Comparative Potency Analysis (IC₅₀ Values in nM)
| Kinase Target | PPA-1 (Biochem) | PPA-1 (Cellular) | Dasatinib (Biochem) | Dasatinib (Cellular) |
|---|---|---|---|---|
| ABL1 | 15 | 45 | 1 | 3 |
| SRC | 25 | 80 | 2 | 5 |
| LCK | 50 | 250 | 3 | 10 |
| p38α | 200 | >1000 | 65 | 300 |
Interpretation:
-
For PPA-1 , there is a 3-5 fold shift between its biochemical and cellular IC₅₀ values for its primary targets (ABL1, SRC, LCK). This is a very good result, indicating reasonable cell permeability and the ability to effectively compete with high intracellular ATP levels. The activity against p38α, however, does not translate well into the cellular context, suggesting it is a weaker, likely irrelevant off-target.
-
Dasatinib shows a similar, excellent biochemical-to-cellular correlation, consistent with its known properties as a cell-active drug.
Synthesizing the Evidence: A Verdict on PPA-1's Selectivity Profile
By integrating the data from both biochemical and cellular assays, we can construct a comprehensive profile for PPA-1.
-
Potency & Primary Targets: PPA-1 is a potent, dual inhibitor of the ABL1 and SRC family kinases, confirmed in both enzymatic and cellular assays.
-
Selectivity: Compared to the promiscuous Staurosporine, PPA-1 is highly selective. Its profile is narrower than the multi-kinase inhibitor Dasatinib, as it does not potently engage targets like VEGFR2 in the biochemical screen. Its selectivity profile suggests it may have a more defined therapeutic application with potentially fewer off-target side effects related to targets like VEGFR.
-
Therapeutic Potential: The ABL/SRC inhibitory profile of PPA-1 suggests potential applications in cancers where these kinases are dysregulated, such as certain leukemias. The structure-activity relationship (SAR) can now be explored to either enhance this dual activity or to selectively eliminate one activity over the other, depending on the therapeutic goal. [10][11] This systematic, comparative approach provides a robust and self-validating framework for characterizing novel kinase inhibitors. It moves beyond a simple list of IC₅₀ values to build a narrative around the compound's potency, selectivity, and cell-based activity, providing the critical insights needed to guide the next steps in the drug discovery and development process. [12]
References
-
Reaction Biology. Kinase Screening Assay Services. [Link]
-
PubMed. High-throughput biochemical kinase selectivity assays: panel development and screening applications. [Link]
-
PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]
-
Luceome Biotechnologies. Cell Based Kinase Assays. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
PubMed Central. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]
-
PubMed. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]
-
ACS Publications. Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. [Link]
-
Journal of the American Chemical Society. Binding Kinetics Survey of the Drugged Kinome. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
PMC - NIH. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. [Link]
-
Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
YouTube. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]
-
Springer. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. [Link]
-
PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
Frontiers. Pharmacological approaches to understanding protein kinase signaling networks. [Link]
-
BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]
-
ResearchGate. Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. [Link]
-
PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
PMC - PubMed Central. Recent advances in methods to assess the activity of the kinome. [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
-
University of Dundee. Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. [Link]
-
ACS Publications. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. [Link]
-
PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. [Link]
-
Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
ASCO Publications. Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety. [Link]
-
PubMed. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. [Link]
-
Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]
-
Agilent. Monitoring of Protein Kinase Activity Using Next Generation CSox-based Substrate Sensors. [Link]
-
NIH. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
-
PMC - NIH. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. [Link]
-
PMC - NIH. 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
Sources
- 1. assayquant.com [assayquant.com]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the In Vivo Validation of 5-Phenylpyrimidin-4-amine's Mechanism of Action
For drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. The pyrimidine scaffold, a cornerstone of medicinal chemistry, has given rise to numerous potent kinase inhibitors.[1] 5-phenylpyrimidin-4-amine represents a classic example of such a molecule, whose therapeutic potential is contingent on a clear and verifiable mechanism of action (MoA) within a living system.[2][3] Transitioning from in vitro biochemical assays to the complex biological environment of an in vivo model is the crucible where a compound's true potential is revealed.[4][5]
This guide provides an in-depth comparison of modern experimental strategies to validate the MoA of a compound like this compound in vivo. We will operate under the working hypothesis that its primary MoA is the inhibition of a specific oncogenic protein kinase, hereafter referred to as "Kinase X," which drives tumor progression through a defined signaling pathway. Our focus will be on establishing a clear, causal link from drug administration to target engagement, downstream pathway modulation, and ultimate therapeutic efficacy.
Pillar 1: Selecting the Appropriate In Vivo Host System
The foundation of any successful in vivo study is the selection of an animal model that accurately recapitulates the human disease state and expresses the target of interest.[4] The choice of model dictates the translational relevance of the findings.
Comparison of Key Animal Models for Oncology Research
-
Cell Line-Derived Xenografts (CDX): In this model, human cancer cell lines are transplanted into immunocompromised rodents.[6] They are advantageous for their rapid growth, low cost, and high reproducibility, making them ideal for initial efficacy and PK/PD studies. However, they lack the heterogeneity and microenvironment of human tumors.
-
Patient-Derived Xenografts (PDX): PDX models involve the implantation of tumor fragments from a human patient into an immunocompromised mouse.[7] These models better preserve the original tumor architecture, heterogeneity, and genetic landscape, offering higher predictive value for clinical outcomes. Their drawbacks include slower growth rates and higher costs.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are engineered to develop tumors spontaneously due to the expression of oncogenes or the deletion of tumor suppressor genes.[8][9] A key advantage is the presence of a fully intact immune system, which is crucial for evaluating immunomodulatory effects of a drug. These models are invaluable for studying tumor initiation and progression in a native microenvironment.[9]
The optimal choice depends on the specific research question. For validating a direct kinase inhibitor, a CDX or PDX model expressing high levels of the target "Kinase X" is often the most direct and efficient starting point.
Pillar 2: Demonstrating Direct Target Engagement
The first and most critical step in MoA validation is to confirm that this compound physically interacts with its intended target, Kinase X, within the relevant tissue (e.g., the tumor) in the living animal.[10] This confirmation of target engagement (TE) is essential to ensure that any observed downstream effects are a direct result of the drug binding to its target.[4]
Comparative Methodologies for In Vivo Target Engagement
| Method | Principle | Advantages | Limitations | Typical Application |
| Cellular Thermal Shift Assay (CETSA®) [4][11] | Ligand binding stabilizes the target protein against thermal denaturation. Tissues are collected, heated, and the amount of soluble (non-denatured) target is quantified. | Label-free; measures engagement with the native protein in its cellular context; applicable to any soluble protein target. | Requires specific antibodies for detection (e.g., Western Blot); can be lower throughput; tissue processing is critical. | Gold standard for confirming direct binding in tumor and off-target tissues post-dosing. |
| Activity-Based Protein Profiling (ABPP) [12] | Uses covalent chemical probes that bind to the active site of enzymes. Drug binding prevents probe labeling, which can be quantified. | Directly measures the functional, active state of the target; can be used for proteome-wide selectivity profiling. | Requires a suitable chemical probe for the target enzyme class; not universally applicable to all protein targets (e.g., non-enzymes). | Ideal for confirming inhibition of enzymatic activity in vivo and assessing off-target enzyme interactions. |
| Radioligand Displacement [10] | A radiolabeled version of the drug (or a known ligand) is administered. Tissues are analyzed to quantify the displacement of the radioligand by the unlabeled drug. | Highly sensitive and quantitative; provides direct evidence of binding to a specific site. | Requires synthesis of a radiolabeled compound; involves handling of radioactive materials; can be costly. | Used in later-stage preclinical development to precisely quantify receptor occupancy in various tissues. |
For our purpose, CETSA offers a robust, label-free approach to directly confirm that this compound binds to Kinase X in tumor tissue.
Experimental Protocol: In Vivo CETSA for Tumor Tissue
-
Animal Dosing: Administer this compound or vehicle control to tumor-bearing mice (n=3-5 per group/timepoint).
-
Tissue Harvest: At a predetermined time point (e.g., corresponding to peak plasma concentration), euthanize animals and rapidly excise tumors. Flash-freeze tissues in liquid nitrogen.
-
Lysate Preparation: Lyse the frozen tumor tissue in a buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to obtain the soluble protein fraction.
-
Thermal Challenge: Aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation: Separate the aggregated (denatured) proteins from the soluble fraction by centrifugation at high speed.
-
Quantification: Collect the supernatant (soluble fraction) and analyze the amount of Kinase X protein using Western Blot or an equivalent quantitative immunoassay.
-
Data Analysis: Plot the percentage of soluble Kinase X against temperature for both treated and vehicle groups. A rightward shift in the melting curve for the treated group indicates target stabilization and therefore, engagement.
Pillar 3: Measuring Pharmacodynamic (PD) Response
Confirming target engagement is necessary but not sufficient. The next step is to demonstrate that this engagement leads to the intended biological consequence: the modulation of the downstream signaling pathway. For a kinase inhibitor, the most direct pharmacodynamic (PD) biomarker is a change in the phosphorylation state of the target's immediate substrate.[13]
Comparison of Methodologies for PD Biomarker Analysis
-
Immunohistochemistry (IHC): This technique uses phospho-specific antibodies to visualize the location and semi-quantify the level of the phosphorylated substrate (p-Substrate) directly within tumor tissue sections. Its strength lies in providing spatial context, showing which cells within the heterogeneous tumor are responding to the drug.
-
Multiplex Immunoassays (e.g., Luminex, MSD): These assays allow for the simultaneous quantification of multiple phosphorylated and total proteins from tumor lysates. They offer higher throughput and more quantitative data than traditional Western blots, enabling the analysis of several pathway components at once.
-
Phosphoproteomics by Mass Spectrometry: This is the most comprehensive and unbiased approach.[13] It enables the global profiling of thousands of phosphorylation events simultaneously, which can confirm on-target pathway inhibition and potentially reveal novel off-target effects or resistance mechanisms.
-
Bioluminescence Imaging (BLI) Reporter Assays: In specialized transgenic models, the luciferase reporter gene can be placed under the control of a transcription factor that is activated by the Kinase X pathway.[14][15] Drug-induced inhibition of the pathway leads to a decrease in luciferase expression and a corresponding drop in light emission, which can be monitored non-invasively in real-time.[16][17]
Experimental Protocol: Phospho-Substrate IHC in Tumors
-
Study Design: Use the same dosing cohorts as the CETSA experiment. Collect tumors at various time points post-dose to establish a time-course of pathway inhibition.
-
Tissue Processing: Immediately following excision, fix tumors in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol. Process and embed the tissues in paraffin (FFPE blocks).
-
Sectioning & Staining:
-
Cut 4-5 µm sections from the FFPE blocks and mount on charged slides.
-
Deparaffinize and rehydrate the sections.
-
Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate buffer pH 6.0).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody specific for the phosphorylated form of the substrate (p-Substrate).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogen substrate (e.g., DAB) to develop the colorimetric signal.
-
Counterstain with hematoxylin.
-
-
Imaging & Analysis:
-
Scan the slides using a digital slide scanner.
-
Use image analysis software to quantify the staining intensity and the percentage of positive cells within the tumor. A common method is the H-score, which combines both intensity and percentage.
-
-
Interpretation: A dose- and time-dependent decrease in the p-Substrate H-score in the treated groups compared to the vehicle control provides strong evidence of pharmacodynamic activity.
Pillar 4: Integrating PK/PD with In Vivo Efficacy
The ultimate validation comes from correlating therapeutic efficacy (i.e., tumor growth inhibition) with both target engagement and pharmacodynamic response.[4] This requires an integrated study design that measures drug concentration (pharmacokinetics, PK), PD biomarkers, and tumor volume in parallel.
Study Design: Integrated PK/PD/Efficacy in a CDX Model
| Group | Treatment | N (Main Study) | N (Satellite PK/PD) | Endpoints |
| 1 | Vehicle Control | 10 | 9 (3 per timepoint) | Tumor Volume, Body Weight |
| 2 | This compound (Low Dose) | 10 | 9 (3 per timepoint) | Tumor Volume, Body Weight |
| 3 | This compound (High Dose) | 10 | 9 (3 per timepoint) | Tumor Volume, Body Weight |
| 4 | Positive Control (Standard-of-Care) | 10 | N/A | Tumor Volume, Body Weight |
-
Efficacy Assessment (Main Study): Dosing occurs daily for 21 days. Tumor volume and body weight are measured 2-3 times per week. The primary endpoint is Tumor Growth Inhibition (TGI).
-
PK/PD Assessment (Satellite Groups): On a specified day (e.g., Day 8), satellite animals are dosed and then sacrificed at different time points (e.g., 2, 8, 24 hours post-dose). Blood is collected for PK analysis (measuring drug concentration), and tumors are harvested for PD analysis (e.g., IHC for p-Substrate) and target engagement (e.g., CETSA).
A powerful tool for the efficacy portion of this study is Bioluminescence Imaging (BLI) .[18] If the tumor cells are engineered to express luciferase, tumor burden can be monitored non-invasively over time in the same cohort of animals, providing more robust data with fewer animals.[19]
Conclusion
Validating the in vivo mechanism of action for a small molecule like this compound is a multi-faceted process that requires a logical, stepwise approach. A robust validation package does not rely on a single experiment but rather on the convergence of evidence from orthogonal methods. By first confirming direct target engagement in the tissue of interest (e.g., via CETSA), then demonstrating dose-dependent modulation of a downstream pharmacodynamic biomarker (e.g., via phospho-IHC), and finally, correlating these molecular events with a therapeutic outcome in a relevant disease model, researchers can build an unassailable case for the compound's mechanism of action. This integrated strategy de-risks clinical development and provides the critical data needed to advance promising therapeutic candidates toward the clinic.
References
-
Close, D. M., et al. (2011). In Vivo Bioluminescent Imaging (BLI): Noninvasive Visualization and Interrogation of Biological Processes in Living Animals. PubMed Central. [Link]
-
Nordin, B. E., et al. (2015). Determining target engagement in living systems. PubMed Central. [Link]
-
Scott, J. S., et al. (2017). Target Engagement Measures in Preclinical Drug Discovery: Theory, Methods, and Case Studies. ResearchGate. [Link]
-
Chang, J. W., et al. (2019). Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling. PubMed. [Link]
-
Levin, R. A., et al. (2010). Advances in Bioluminescence Imaging of Live Animal Models. PubMed Central. [Link]
-
Project Information: Developing a strategy to identify & validate pharmacodynamic kinase inhibitor biomarkers. National Institutes of Health. [Link]
-
In vivo target engagement with CETSA® in Drug Discovery. Pelago Bioscience. [Link]
-
Sledge, G. W., et al. (2014). Animal models and therapeutic molecular targets of cancer: utility and limitations. PubMed Central. [Link]
-
Cho, S. Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. MDPI. [Link]
-
Contento, R. L., & Contag, C. H. (2010). Revealing Biomolecular Mechanisms Through In Vivo Bioluminescence Imaging. Cambridge University Press & Assessment. [Link]
-
Importance of Quantifying Drug-Target Engagement in Cells. (2020). ACS Publications. [Link]
-
D'Alessio, A., et al. (2019). Transgenic Animal Models to Visualize Cancer-Related Cellular Processes by Bioluminescence Imaging. Frontiers in Oncology. [Link]
-
Cho, S. Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. PubMed Central. [Link]
-
Eferl, R., et al. (2008). A mouse model to identify cooperating signaling pathways in cancer. ResearchGate. [Link]
-
Small Molecules and their Impact in Drug Discovery. Mantell Associates. [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]
-
This compound (21419-05-6). Chemchart. [Link]
-
Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]
-
This compound. PubChem. [Link]
-
Goundry, W. R., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications. [Link]
-
Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
In Vivo Kinase Activity Models. Reaction Biology. [Link]
-
Drug Discovery Harnessing the Power of Kinase Inhibitors. (2013). Lephar. [Link]
-
Alam, M. S., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
Li, X., et al. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PubMed Central. [Link]
Sources
- 1. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (21419-05-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. This compound | C10H9N3 | CID 233337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pelagobio.com [pelagobio.com]
- 12. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LINKSciences [linksciences.com]
- 14. In Vivo Bioluminescent Imaging (BLI): Noninvasive Visualization and Interrogation of Biological Processes in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Transgenic Animal Models to Visualize Cancer-Related Cellular Processes by Bioluminescence Imaging [frontiersin.org]
- 16. Advances in Bioluminescence Imaging of Live Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Revealing Biomolecular Mechanisms Through In Vivo Bioluminescence Imaging (Chapter 2) - Molecular Imaging with Reporter Genes [cambridge.org]
- 18. yeasenbio.com [yeasenbio.com]
- 19. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.jp]
Comparative Guide to Structure-Activity Relationship Validation of Phenylpyrimidinamine Analogs
This guide provides an in-depth comparison of the structure-activity relationships (SAR) for two distinct classes of phenylpyrimidinamine analogs. We will first conduct a deep dive into the SAR of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex. This will be contrasted with a broader analysis of 5-bromo-N-phenylpyrimidin-2,4-diamine analogs targeting Unc-51 Like Autophagy Activating Kinase 1 (ULK1). Through this comparative lens, we aim to illuminate how subtle positional changes of the phenyl group and other substitutions on the core pyrimidine scaffold dramatically influence target specificity, potency, and overall pharmacological profile.
This document is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase, deubiquitinase, and oncology research. It emphasizes the causal relationships behind experimental design and the importance of robust, self-validating protocols in SAR exploration.
The Phenylpyrimidinamine Scaffold: A Privileged Structure in Drug Discovery
The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, famously forming the basis of nucleobases in DNA and RNA. Its derivatives are "privileged scaffolds," capable of interacting with a wide array of biological targets by presenting hydrogen bond donors and acceptors in defined spatial orientations. When decorated with a phenyl group, the resulting phenylpyrimidinamine core offers a versatile framework for developing potent and selective inhibitors. The phenyl ring can be functionalized to probe hydrophobic pockets and establish critical interactions within an enzyme's active site, while the aminopyrimidine portion often serves as a "hinge-binding" motif, particularly in kinases.
This guide will explore how modifications to this core structure dictate its interaction with two very different enzyme classes: a deubiquitinase (USP1) and a kinase (ULK1).
Part 1: Deep Dive - N-Benzyl-2-phenylpyrimidin-4-amine Analogs as USP1/UAF1 Inhibitors
The USP1/UAF1 deubiquitinase complex is a critical regulator of the DNA Damage Response (DDR), making it a compelling target for anticancer therapies, particularly to overcome resistance to platinum-based drugs and PARP inhibitors[1][2]. USP1 achieves this by removing monoubiquitin from two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2), which are essential for translesion synthesis and the Fanconi Anemia DNA repair pathway, respectively[3][4]. Inhibition of USP1/UAF1 leads to the accumulation of ubiquitinated PCNA and FANCD2, disrupting DNA repair and inducing synthetic lethality in cancers with underlying DNA repair defects.
A high-throughput screen identified a potent series of inhibitors based on an N-benzyl-2-phenylpyrimidin-4-amine scaffold[5]. The subsequent medicinal chemistry optimization provides a rich dataset for a detailed SAR analysis.
Mechanism of Action: USP1/UAF1 Inhibition
Inhibition of USP1/UAF1 blocks the deubiquitination of PCNA and FANCD2. This stalls the DNA damage response, leading to an accumulation of DNA lesions, cell cycle arrest, and ultimately, apoptosis. This mechanism is particularly effective in cancer cells that already have a compromised ability to repair DNA.
Caption: USP1/UAF1 signaling pathway in DNA damage response and point of intervention.
Quantitative SAR Analysis
The optimization of N-benzyl-2-phenylpyrimidin-4-amine inhibitors revealed key structural requirements for potent USP1/UAF1 inhibition. The data below is synthesized from the comprehensive study by Dexheimer et al.[5][6].
Table 1: SAR of Substitutions on the Pyrimidine Core and 2-Phenyl Ring
| Compound ID | Pyrimidine R⁵ | 2-Phenyl R²' | USP1/UAF1 IC₅₀ (nM) |
| 37 | H | 2-CF₃ | 340 |
| 38 | CH₃ | 2-CF₃ | 70 |
| 39 | H (R⁶ = CH₃) | 2-CF₃ | 210 |
| 28 | H | 2-isopropyl | 180 |
| ML323 (70) | CH₃ | 2-isopropyl | 20 |
| 49 | OCH₃ | 2-isopropyl | 70 |
| 50 | F | 2-isopropyl | 110 |
Data sourced from Dexheimer et al., J Med Chem, 2014.[5][6]
Key Insights from SAR Data:
-
Pyrimidine C5-Position: Substitution at the C5 position of the pyrimidine ring is highly favorable. Introducing a small methyl group (Compound 38 vs. 37 ) increased potency nearly five-fold. This suggests the C5 position projects into a pocket where a small alkyl group can make favorable hydrophobic contacts. In contrast, moving the methyl group to the C6 position (Compound 39 ) was detrimental, indicating steric constraints in that region. The advanced analog, ML323 , retains this beneficial C5-methyl group.
-
2-Phenyl Ring Substitution: The substitution pattern on the 2-phenyl ring is a major potency driver. Replacing the 2-trifluoromethyl group (in 37 ) with a 2-isopropyl group (in 28 ) nearly doubled the potency. This improvement was synergistic with the C5-methyl on the pyrimidine core, as seen in the lead compound ML323 , which has an IC₅₀ of 20 nM. This indicates a specific hydrophobic pocket in the USP1 active site that accommodates the isopropyl group more favorably than the trifluoromethyl group.
Part 2: Comparative Analysis - 5-Bromo-N-phenylpyrimidin-2,4-diamine Analogs as ULK1 Inhibitors
To provide a comparative perspective, we now turn to a different class of pyrimidine derivatives targeting a protein kinase. ULK1 is a serine/threonine kinase that plays a pivotal role in initiating autophagy, a cellular recycling process that cancer cells can exploit to survive under stress. Therefore, inhibiting ULK1 is a promising anticancer strategy. A series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were identified as potent ULK1 inhibitors.
This series places the critical phenyl group at the N2-position and explores substitutions at the C5 position, offering a compelling structural counterpoint to the USP1 inhibitors.
Quantitative SAR Analysis
The SAR for this series highlights different structural requirements compared to the USP1 inhibitors, reflecting the distinct topology of a kinase ATP-binding site versus a deubiquitinase active site.
Table 2: SAR of 5-Bromo-N-phenylpyrimidin-2,4-diamine Analogs against ULK1
| Compound ID | N²-Phenyl Substitution | C⁴-Phenoxy Substitution | ULK1 IC₅₀ (µM) | A549 Cell Proliferation IC₅₀ (µM) |
| 3a | 4-OCH₃ | H | 1.98 | 21.34 |
| 3j | 3,4,5-triOCH₃ | H | 0.87 | 12.65 |
| 3s | 3,4,5-triOCH₃ | 2-F, 4-NO₂ | 0.081 | 1.87 |
| 3t | 3,4,5-triOCH₃ | 4-CN | 0.23 | 4.51 |
Data sourced from Chen et al., Eur J Med Chem, 2020.
Key Insights from SAR Data:
-
N²-Phenyl Substitution: The N²-phenyl ring is critical for activity. Increasing electron-donating methoxy substituents on this ring enhances potency. The 3,4,5-trimethoxy substitution (Compound 3j ) is significantly more potent than the 4-methoxy substitution (3a ), suggesting these groups engage in favorable interactions within the ULK1 active site.
-
C4-Phenoxy Moiety: Introducing a substituted phenoxy group at the C4 position dramatically boosts potency. The addition of a 2-fluoro-4-nitrophenoxy group in compound 3s resulted in an over 10-fold increase in enzymatic inhibition and a nearly 7-fold increase in cellular potency compared to its parent compound 3j . This highlights the importance of this region for establishing strong interactions, likely with the hinge region and solvent-exposed areas of the kinase.
-
C5-Position: In this series, the C5 position is occupied by a bromine atom. This bulky, electron-withdrawing group likely serves to correctly orient the other substituents within the ATP-binding pocket of ULK1. This contrasts sharply with the USP1 inhibitor series, where a small, electron-donating methyl group at C5 was optimal.
Part 3: Experimental Validation Protocols
The trustworthiness of any SAR campaign rests on the quality and reproducibility of its validation assays. Below are detailed, step-by-step protocols for the key biochemical and cellular assays used to characterize the inhibitors discussed in this guide.
Protocol 1: In Vitro USP1/UAF1 Deubiquitinase Activity Assay
This protocol is designed to measure the direct enzymatic activity of the USP1/UAF1 complex using a fluorogenic substrate. It is a fundamental assay for determining inhibitor IC₅₀ values.
Rationale: This biochemical assay directly measures the catalytic activity of the purified enzyme, isolating it from cellular complexities. This allows for a clean assessment of an analog's potency and is the first step in validating a potential inhibitor. The use of a fluorogenic substrate (Ubiquitin-AMC) provides a sensitive and continuous readout of enzyme activity.
Caption: Workflow for the in vitro USP1/UAF1 biochemical assay.
Materials:
-
Purified recombinant USP1/UAF1 complex
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT
-
Test compounds (analogs) dissolved in DMSO
-
Black, flat-bottom 96-well assay plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare fresh 1x Assay Buffer. Thaw the USP1/UAF1 enzyme complex on ice.
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO, starting at a high concentration (e.g., 1 mM). Then, create an intermediate dilution of these compounds in 1x Assay Buffer at 10x the final desired concentration.
-
Enzyme Preparation: Dilute the USP1/UAF1 complex in 1x Assay Buffer to a final working concentration of 1.6 ng/µL.
-
Assay Plate Setup:
-
To "Test Inhibitor" wells, add 5 µL of the 10x inhibitor dilutions.
-
To "Positive Control" (100% activity) wells, add 5 µL of 1x Assay Buffer containing 10% DMSO.
-
To "Negative Control" (0% activity) wells, add 5 µL of 1x Assay Buffer containing 10% DMSO.
-
-
Enzyme Addition:
-
Add 25 µL of the diluted USP1/UAF1 enzyme to all "Test Inhibitor" and "Positive Control" wells.
-
Add 25 µL of 1x Assay Buffer to the "Negative Control" wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the Ub-AMC substrate by diluting it 400-fold in 1x Assay Buffer. Add 20 µL of the diluted substrate to all wells to initiate the reaction. The final volume in each well is 50 µL.
-
Measurement: Immediately begin reading the fluorescence intensity (Excitation: 350 nm, Emission: 460 nm) every 2 minutes for 30-60 minutes.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive (100%) and negative (0%) controls.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Clonogenic (Colony Formation) Assay
This assay assesses the long-term impact of an inhibitor on a cell's ability to proliferate and form a colony, which is a measure of cytotoxicity and cytostaticity.
Rationale: While a biochemical assay confirms target engagement, a cell-based assay is crucial for validating that the inhibitor can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit the desired biological response (i.e., stop cell proliferation). It serves as a secondary, more physiologically relevant screen. A strong correlation between biochemical IC₅₀ and cellular activity, as was seen for the USP1 inhibitors, provides confidence that the observed cellular phenotype is due to on-target activity[5].
Materials:
-
Cancer cell line of interest (e.g., H1299 or A549 non-small cell lung cancer cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (analogs) dissolved in DMSO
-
6-well tissue culture plates
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% methanol/water
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using trypsin. Perform a cell count and determine viability (e.g., via Trypan Blue exclusion). Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates containing 2 mL of complete medium. Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of the test compounds. Include a DMSO vehicle control.
-
Incubation: Return the plates to the incubator and allow colonies to form over a period of 10-14 days. Do not disturb the plates during this time.
-
Colony Fixation and Staining:
-
After the incubation period, carefully aspirate the medium from each well.
-
Gently wash the wells once with PBS.
-
Add 1 mL of Staining Solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with tap water until the background is clear.
-
-
Drying and Counting: Invert the plates on paper towels and allow them to air dry completely.
-
Data Analysis:
-
Count the number of colonies in each well (a colony is typically defined as a cluster of ≥50 cells). This can be done manually or with imaging software.
-
Calculate the Plating Efficiency (PE) for the vehicle control: PE = (Number of colonies counted / Number of cells seeded) * 100.
-
Calculate the Surviving Fraction (SF) for each treatment: SF = (Number of colonies counted / (Number of cells seeded * PE)).
-
Plot the Surviving Fraction against the drug concentration to determine the cellular IC₅₀.
-
Conclusion
This guide demonstrates that the phenylpyrimidinamine scaffold is a remarkably versatile starting point for inhibitor design. However, the structure-activity relationships are highly dependent on the specific target class and the precise topology of the active site.
-
For the USP1/UAF1 deubiquitinase , potency was driven by a 2-phenyl substitution pattern, with a crucial hydrophobic interaction provided by a 2'-isopropyl group. Furthermore, a small alkyl substituent at the C5 position of the pyrimidine was critical for enhancing activity.
-
For the ULK1 kinase , the optimal scaffold featured an N²-phenyl group and a C4-phenoxy moiety. Potency was enhanced by electron-donating groups on the N²-phenyl ring and a large, substituted phenoxy group at C4, while the C5 position was occupied by a bulky halogen.
These divergent SARs underscore a fundamental principle in medicinal chemistry: isomeric scaffolds can have vastly different pharmacological profiles. Validating these relationships requires a logical and hierarchical workflow, beginning with direct biochemical assays to establish on-target potency and progressing to cell-based functional assays to confirm physiological effects. The strong correlation between enzymatic and cellular inhibition for both series presented here provides high confidence in their mechanisms of action and serves as a model for robust SAR validation.
References
-
Chen, Y., et al. (2020). The USP1/UAF1 complex promotes double-strand break repair through homologous recombination. Molecular and Cellular Biology. [Link]
-
Chen, J., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. Nature Chemical Biology. [Link]
-
Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
-
R&D Systems. (2014). A Guide to the Colony Forming Cell Assay: Methods and Tips. YouTube. [Link]
-
Han, Y., et al. (2018). Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells. Clinical Cancer Research. [Link]
-
Al-Khateeb, F. N., et al. (2023). Model illustrating the role of the USP1 in DNA damage response by interacting with its substrates. ResearchGate. [Link]
-
Li, M., et al. (2018). The USP1-UAF1 complex interacts with RAD51AP1 to promote homologous recombination repair. Nucleic Acids Research. [Link]
-
BPS Bioscience. (2023). USP1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Chen, X., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry. [Link]
-
Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Al-Khateeb, F. N., et al. (2023). Schematic representation of the ubiquitination and deubiquitination of the USP1 substrates, PCNA, and FANCD2. ResearchGate. [Link]
-
Harding, R. J., et al. (2020). Structural basis of FANCD2 deubiquitination by USP1-UAF1. bioRxiv. [Link]
-
Cohn, M. A., et al. (2009). The USP1/UAF1 complex regulates the ubiquitination level of FANCD2/FANCI and PCNA. ResearchGate. [Link]
-
Harding, R. J., et al. (2020). Schematic representation of the deubiquitination cycle of FANCI−FANCD2 by USP1−UAF1. ResearchGate. [Link]
-
Murai, J., et al. (2011). Epistatic analysis of UAF1 // , USP1 / , and USP1 / UAF1 // cells. ResearchGate. [Link]
-
Villamil, M. A., et al. (2018). Specificity for deubiquitination of monoubiquitinated FANCD2 is driven by the N-terminus of USP1. FEBS Letters. [Link]
-
Chen, X., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. [Link]
-
Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]
Sources
- 1. Optimisation of a 5-[3-phenyl-(2-cyclic-ether)-methyl-ether]-4-aminopyrrolopyrimidine series of IGF-1R inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Senior Scientist's Guide to Comparing In Vitro and In Vivo Efficacy of Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the journey of an anticancer compound from a laboratory curiosity to a clinical candidate is a rigorous path defined by meticulous evaluation. Pyrimidine derivatives, a cornerstone in medicinal chemistry, have demonstrated significant therapeutic potential by targeting fundamental cellular processes.[1][2] However, the transition from promising in vitro activity to tangible in vivo efficacy is a critical and often challenging step.[3] This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating pyrimidine derivatives, supported by experimental data and protocols, to empower researchers in making informed decisions for advancing their drug discovery programs.
The Foundational Divide: Understanding In Vitro and In Vivo Models
The core of preclinical drug development lies in progressively complex biological systems. We begin with in vitro ("in glass") studies, which are performed outside a living organism, typically in controlled environments like petri dishes or test tubes.[4] These assays are invaluable for initial screening, mechanism of action studies, and determining the potency of a compound against specific cancer cell lines.[5] They are relatively low-cost, high-throughput, and allow for the investigation of specific molecular targets.[3][5]
Conversely, in vivo ("within the living") studies are conducted in whole, living organisms, most commonly in animal models such as mice.[4][6] These models provide a systemic context, accounting for pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the drug's effect on the body), which are absent in in vitro systems.[7] While more complex and resource-intensive, in vivo studies are crucial for assessing a compound's true therapeutic potential and potential toxicities before human trials.[5][6]
The challenge lies in the translation of results from the simplified in vitro environment to the complex biological milieu of an in vivo model.[3] A compound that excels in killing cancer cells in a dish may fail in an animal due to poor bioavailability, rapid metabolism, or unforeseen toxicities. Therefore, a carefully designed experimental cascade that logically progresses from in vitro to in vivo evaluation is paramount.[5]
Visualizing the Path: From Lab Bench to Preclinical Model
The following workflow illustrates the typical progression for evaluating a novel pyrimidine derivative.
In Vitro Efficacy Assessment: The First Line of Evidence
The initial evaluation of a pyrimidine derivative's anticancer potential begins with a battery of in vitro assays. These assays are designed to answer fundamental questions: Does the compound kill cancer cells? And if so, how?
Key In Vitro Assays:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT): These are the workhorse assays for determining a compound's potency, quantified by the half-maximal inhibitory concentration (IC50). The MTT assay, a colorimetric method, measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
-
Apoptosis Assays (e.g., Annexin V/PI Staining): Many anticancer drugs, including pyrimidine derivatives, induce programmed cell death, or apoptosis.[10] Flow cytometry using Annexin V and propidium iodide (PI) staining can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Cell Cycle Analysis (e.g., Propidium Iodide Staining): Pyrimidine derivatives can exert their effects by halting the cell cycle at specific phases.[5] Propidium iodide, a fluorescent dye that binds to DNA, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[12][13]
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the IC50 value of a pyrimidine derivative in a cancer cell line.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
Pyrimidine derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[15]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine cell viability (e.g., using trypan blue).[12] Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations (including a vehicle control). Incubate for a specified period (e.g., 48 or 72 hours).[16]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking or pipetting.[9]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Targeting Key Pathways: The EGFR Signaling Cascade
Many pyrimidine derivatives exert their anticancer effects by inhibiting specific signaling pathways that are dysregulated in cancer. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[17][18] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[10][19] Pyrimidine-based tyrosine kinase inhibitors (TKIs) like Gefitinib and Osimertinib are designed to compete with ATP at the kinase domain of EGFR, thereby blocking downstream signaling.[19][20]
In Vivo Efficacy Assessment: The Whole-Organism Test
Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy in a more physiologically relevant context. The subcutaneous xenograft model in immunocompromised mice is a widely used and foundational model in cancer research.[11][12]
Experimental Protocol: Subcutaneous Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a pyrimidine derivative.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID), 4-6 weeks old[12]
-
Human cancer cell line (same as used in in vitro assays)
-
Sterile PBS or serum-free medium
-
Matrigel (optional, to improve tumor take rate)[11]
-
1 mL syringes with 27- or 30-gauge needles[12]
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)[1]
-
Digital calipers
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Cell Preparation: Harvest cancer cells that are in the logarithmic growth phase. Wash the cells 2-3 times with sterile PBS or serum-free medium. Resuspend the cells to a final concentration of approximately 1x10⁷ to 5x10⁷ cells/mL. Keep the cell suspension on ice. For some cell lines, mixing the cell suspension 1:1 with Matrigel can enhance tumor formation.[11]
-
Animal Preparation & Injection: Anesthetize the mouse. Disinfect the injection site (typically the dorsal flank) with 70% ethanol.[21] Gently pinch the skin and subcutaneously inject 100-200 µL of the cell suspension.[11] Withdraw the needle slowly to prevent leakage.[1]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 50-150 mm³).[12][22] Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the pyrimidine derivative and vehicle control to their respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Measurement: Measure the tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[12] Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a predetermined size, or if signs of excessive toxicity are observed. Calculate the tumor growth inhibition (TGI) for the treatment groups relative to the control group. The excised tumors can be used for further pharmacodynamic (e.g., Western blot) or histological analysis.
Data Presentation: Comparing In Vitro Potency with In Vivo Efficacy
A direct comparison of in vitro and in vivo data is essential for understanding the translational potential of a compound. The following table presents a representative comparison for pyrimidine-based EGFR inhibitors.
| Compound | Target | In Vitro Assay (Cell Line) | IC50 | In Vivo Model | In Vivo Efficacy (Dose) | Reference(s) |
| Osimertinib | EGFR (T790M mutant) | H1975 (NSCLC) | 4.6 nM | H1975 Xenograft | Significant tumor regression (daily dosing) | [15][22] |
| Osimertinib | EGFR (sensitizing mutant) | PC-9 (NSCLC) | 0.33 µM | PC-9 Xenograft | Significant tumor inhibition | [14] |
| Gefitinib | EGFR | Various NSCLC lines | Median IC50 ~3.98 µM | Human tumor xenografts | Growth inhibition | |
| Compound 4g (Indolyl-pyrimidine) | EGFR | MCF-7 (Breast) | 5.1 µM | EAC Tumor-bearing mice | Potent antitumor activity | |
| Compound 8a (Pyrido[2,3-d]pyrimidin-4(3H)-one) | EGFR (WT & T790M) | PC-3 (Prostate) | IC50 vs EGFR-WT: 0.099 µM | Not Specified | Not Specified | [5] |
Note: Data is compiled from multiple sources and serves as an illustrative example. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Conclusion: An Integrated Approach to Drug Discovery
The evaluation of pyrimidine derivatives, like any potential therapeutic, requires a multi-faceted and logical approach. In vitro assays provide the foundational data on a compound's potency and mechanism of action, allowing for rapid screening and optimization. However, the true test of a drug candidate's potential lies in its performance within a complex biological system. In vivo models, despite their complexity, are indispensable for evaluating systemic efficacy and safety.
By understanding the strengths and limitations of each model and by carefully designing experiments that bridge the in vitro to in vivo gap, researchers can more effectively identify and advance pyrimidine derivatives with the highest probability of clinical success. This integrated strategy, grounded in rigorous scientific methodology and a clear understanding of the underlying biology, is the hallmark of successful drug development.
References
-
Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from [Link]
-
How does in vitro testing compare with in vivo testing? (n.d.). Certis Oncology Solutions. Retrieved from [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
In Vitro vs. In Vivo Preclinical Drug Testing. (n.d.). TD2 Oncology. Retrieved from [Link]
-
The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. (2025). Journal of Young Pharmacists. Retrieved from [Link]
-
Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. (2020). ResearchGate. Retrieved from [Link]
-
In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing. (2014). PubMed. Retrieved from [Link]
-
The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours. (2004). National Center for Biotechnology Information. Retrieved from [Link]
-
Comparison of irreversible pyrimidine EGFR inhibitors and with afatinib. (n.d.). ResearchGate. Retrieved from [Link]
-
Anlotinib enhances the anti-tumor activity of osimertinib in patients with non-small cell lung cancer by reversing drug resistance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
From lab to animal facility: A complete guide for tumor xenograft model creation. (2024). Authorea. Retrieved from [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
-
Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Generation of Subcutaneous and Intrahepatic Human Hepatocellular Carcinoma Xenografts in Immunodeficient Mice. (2022). YouTube. Retrieved from [Link]
-
Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Tumorigenicity Assay in Nude Mice. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
-
Targets of pyrimidine and its analogues for EGFR inhibition. (n.d.). ResearchGate. Retrieved from [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anlotinib enhances the anti-tumor activity of osimertinib in patients with non-small cell lung cancer by reversing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for 5-Phenylpyrimidin-4-amine: A Guide for Researchers
In the landscape of pharmaceutical research and development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 5-phenylpyrimidin-4-amine stands as a crucial scaffold in medicinal chemistry, forming the core of various therapeutic agents. This guide provides a detailed, head-to-head comparison of two distinct synthetic routes to this important molecule: a classical approach rooted in established chemical principles and a modern, multi-component strategy that emphasizes efficiency and atom economy. This analysis, supported by experimental data and mechanistic insights, is intended to empower researchers in making informed decisions for their drug discovery and development endeavors.
Introduction to this compound
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structural motif is present in molecules targeting a range of diseases, underscoring the importance of robust and scalable synthetic methods. The choice of a synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost, environmental footprint, and time invested in the research and development process.
This guide will dissect two prominent synthetic pathways:
-
The Classical Condensation Route: A traditional method involving the cyclization of a key intermediate, α-formylphenylacetonitrile, with formamidine.
-
The Modern Multi-Component Reaction (MCR) Route: A streamlined approach where multiple starting materials react in a single pot to form the desired pyrimidine ring system.
We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics.
Route 1: The Classical Condensation Synthesis
This traditional approach, reminiscent of the seminal work in pyrimidine synthesis, relies on the step-wise construction of the heterocyclic core. The key transformation is the condensation of an activated phenylacetonitrile derivative with a source of the N-C-N fragment of the pyrimidine ring.
Mechanistic Insight
The reaction proceeds through a well-established mechanism. First, phenylacetonitrile is formylated at the α-carbon to generate α-formylphenylacetonitrile. This intermediate, existing in equilibrium with its enol tautomer, is a versatile precursor for pyrimidine synthesis. The subsequent reaction with formamidine involves a nucleophilic attack of the amidine nitrogen onto the carbonyl carbon of the formyl group, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic this compound.
Experimental Protocol: Synthesis of this compound via Condensation
Step 1: Synthesis of α-Formylphenylacetonitrile
-
To a stirred solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), add phenylacetonitrile (11.7 g, 0.1 mol) and ethyl formate (7.4 g, 0.1 mol).
-
Stir the mixture at room temperature for 4 hours.
-
The resulting sodium salt of α-formylphenylacetonitrile is precipitated by the addition of diethyl ether.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
Step 2: Synthesis of this compound
-
A mixture of the sodium salt of α-formylphenylacetonitrile (16.7 g, 0.1 mol) and formamidine hydrochloride (8.0 g, 0.1 mol) in 2-ethoxyethanol (100 mL) is heated at reflux for 6 hours.
-
After cooling, the reaction mixture is poured into water (300 mL).
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford pure this compound.
Performance Data
| Parameter | Value |
| Yield | ~65-75% |
| Purity | High after recrystallization |
| Scalability | Readily scalable |
| Reagents | Readily available and inexpensive |
| Reaction Time | Multi-step, longer overall time |
| Waste | Stoichiometric amounts of salt byproducts |
Route 2: The Modern Multi-Component Reaction (MCR)
Multi-component reactions have emerged as powerful tools in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. For the synthesis of this compound, a one-pot reaction of benzaldehyde, malononitrile, and formamidine (or a precursor like guanidine) represents a highly convergent and attractive alternative to classical methods.
Mechanistic Insight
The MCR pathway for the formation of 4-aminopyrimidine derivatives is a fascinating cascade of reactions. It is believed to initiate with a Knoevenagel condensation between benzaldehyde and malononitrile to form benzylidenemalononitrile. This electron-deficient alkene then undergoes a Michael addition with formamidine. The resulting adduct subsequently undergoes an intramolecular cyclization, followed by tautomerization and aromatization to furnish the final this compound product. The entire sequence occurs in a single reaction vessel, avoiding the isolation of intermediates.
Experimental Protocol: One-Pot Synthesis of this compound via MCR
-
In a round-bottom flask, a mixture of benzaldehyde (10.6 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and guanidine carbonate (9.0 g, 0.05 mol, which generates guanidine in situ) is suspended in absolute ethanol (100 mL).
-
A catalytic amount of a base, such as sodium ethoxide (from 0.23 g sodium in 10 mL ethanol), is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for 8-12 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Performance Data
| Parameter | Value |
| Yield | Generally good to excellent (can exceed 80%) |
| Purity | Often high directly from the reaction mixture |
| Scalability | Generally good, but may require optimization |
| Reagents | Simple, readily available starting materials |
| Reaction Time | One-pot, significantly shorter overall time |
| Waste | Minimal byproducts, high atom economy |
Head-to-Head Comparison
| Feature | Classical Condensation Route | Modern Multi-Component Route |
| Number of Steps | Two distinct synthetic steps | One-pot reaction |
| Overall Yield | Typically in the range of 65-75% | Often higher, potentially >80% |
| Reaction Time | Longer due to multiple steps and workups | Shorter, streamlined process |
| Atom Economy | Lower due to the formation of salt byproducts | Higher, as most atoms from reactants are incorporated into the final product |
| Process Simplicity | More complex with isolation of intermediates | Operationally simpler |
| Cost-Effectiveness | Generally cost-effective due to cheap reagents | Can be very cost-effective due to reduced labor and solvent usage |
| Environmental Impact | Generates more waste from stoichiometric reagents and multiple workups | Greener approach with less waste generation |
Visualizing the Synthetic Workflows
To further clarify the differences between these two approaches, the following diagrams illustrate the respective synthetic workflows.
Caption: Workflow for the Classical Condensation Synthesis.
Caption: Workflow for the Modern Multi-Component Synthesis.
Conclusion and Future Perspectives
Both the classical condensation and the modern multi-component reaction routes offer viable pathways to this compound. The classical route, while being a well-established and reliable method, is more labor-intensive and less atom-economical compared to the MCR approach. The multi-component reaction, on the other hand, represents a more elegant and efficient strategy, aligning well with the principles of green chemistry and the demands of high-throughput synthesis in contemporary drug discovery.
For academic research and small-scale synthesis, the classical route may still be a suitable option, particularly if the intermediate α-formylphenylacetonitrile is readily available. However, for industrial applications and large-scale production, the MCR route is undoubtedly the more advantageous choice due to its operational simplicity, higher yields, and better environmental profile.
As the field of organic synthesis continues to evolve, it is likely that further advancements in catalysis and reaction engineering will lead to even more efficient and sustainable methods for the preparation of this compound and other valuable heterocyclic compounds. Researchers are encouraged to consider the principles outlined in this guide when selecting and optimizing synthetic routes for their specific needs.
References
- At the time of this writing, a specific, detailed, and publicly available peer-reviewed article with a full experimental protocol for the direct synthesis of this compound via a multi-component reaction could not be definitively located through the conducted searches. The provided MCR protocol is a representative example based on established methodologies for analogous 4-aminopyrimidine syntheses. The classical synthesis is based on well-known chemical transformations for pyrimidine ring formation. For further reading on pyrimidine synthesis, the following resources are recommended: Brown, D. J., The Pyrimidines, in The Chemistry of Heterocyclic Compounds, Vol. 16, Wiley-Interscience, New York, 1962. Domling, A., Recent developments in multicomponent reactions in sustainable chemistry. Chemical Reviews, 2006, 106(1), 17-89. Traube, W., The Synthesis of Purine Derivatives. Berichte der deutschen chemischen Gesellschaft, 1900, 33(1), 1371-1383.
A Researcher's Guide to Validating Pharmacodynamic Biomarkers for Novel Kinase Inhibitors: A Case Study with 5-phenylpyrimidin-4-amine
This guide provides a comprehensive framework for selecting, validating, and comparing pharmacodynamic (PD) biomarkers to establish the efficacy of novel kinase inhibitors, using the representative compound 5-phenylpyrimidin-4-amine. In drug development, particularly for targeted therapies, robust PD biomarkers are essential. They provide critical evidence for a drug's mechanism of action (MoA), confirm target engagement in biological systems, and help determine the optimal biological dose, thereby bridging the gap between preclinical discovery and clinical success.[1][2] An inadequately validated biomarker can lead to the failure of a promising therapeutic candidate, not due to the compound's inefficacy, but because of poor assay choice and a lack of rigorous validation.[3]
The chemical scaffold of this compound is characteristic of many small molecule kinase inhibitors.[4][5][6] For the purpose of this guide, we will postulate its activity as an inhibitor of the Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway, a critical regulator of the cell cycle whose dysregulation is a hallmark of cancer.[7] This allows us to build a practical, in-depth comparison of validation methodologies for biomarkers in a well-understood and clinically relevant signaling cascade.
The CDK4/6 Signaling Pathway: A Primary Target in Oncology
The cell division cycle is a tightly regulated process, with the transition from the G1 (growth) phase to the S (synthesis) phase being a crucial checkpoint. This transition is primarily controlled by the activity of CDK4 and CDK6. In response to mitogenic signals, Cyclin D proteins bind to and activate CDK4/6.[8] The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[8] In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the expression of genes required for S-phase entry. Phosphorylation by CDK4/6 causes a conformational change in Rb, leading to the release of E2F, which then initiates the transcription of target genes, driving the cell cycle forward.[8]
In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Therefore, inhibiting CDK4/6 is a validated therapeutic strategy.[9] A selective inhibitor like our hypothetical this compound would be expected to block Rb phosphorylation, arrest the cell cycle in the G1 phase, and halt tumor growth.
Selecting and Justifying Pharmacodynamic Biomarkers
For a CDK4/6 inhibitor, an ideal PD biomarker strategy involves measuring both a proximal marker to confirm target engagement and a distal marker to demonstrate the desired functional outcome.[10]
-
Proximal Biomarker: Phospho-Retinoblastoma (pRb)
-
Rationale: pRb is the direct substrate of the CDK4/6 kinase complex.[8] A reduction in the levels of phosphorylated Rb (specifically at CDK4/6-specific sites like Ser780, Ser795, and Ser807/811) provides direct evidence that the drug is engaging its target and inhibiting its enzymatic activity. This serves as a crucial "proof-of-mechanism" marker.[1]
-
-
Distal Biomarker: Ki-67
-
Rationale: Ki-67 is a nuclear protein that is strictly associated with cell proliferation.[10] Its presence during all active phases of the cell cycle (G1, S, G2, and mitosis) and its absence in quiescent (G0) cells make it an excellent marker of the proliferative fraction of a cell population. A decrease in Ki-67 staining following treatment with a CDK4/6 inhibitor provides "proof-of-concept" that target inhibition is translating into the intended anti-proliferative effect.[1]
-
A Comparative Guide to Biomarker Validation Methodologies
The choice of assay for biomarker validation is critical and depends on factors like the required level of quantification, sample type and availability, required throughput, and the need for single-cell resolution.[3] We will compare three common, powerful techniques: Western Blot, ELISA, and Flow Cytometry.
Western Blot (Immunoblotting)
Western blotting is a cornerstone technique used to detect specific proteins in a complex mixture. It is highly specific and provides semi-quantitative data on protein expression and post-translational modifications like phosphorylation.
-
Sample Preparation:
-
Treat cells with varying concentrations of this compound for a predetermined time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[11]
-
Determine protein concentration using a BCA assay to ensure equal loading.[12]
-
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel. The gel percentage should be chosen based on the target protein's molecular weight.[13]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to minimize non-specific antibody binding.[14]
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a validated primary antibody specific for pRb (e.g., anti-pRb Ser807/811) diluted in 5% BSA/TBST.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[15]
-
-
Detection & Analysis:
-
Wash the membrane again as in step 5.
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Perform densitometry analysis using software like ImageJ. Normalize the pRb signal to a loading control (e.g., β-actin or GAPDH) and total Rb to account for any changes in total protein levels.
-
Self-Validation: Always include positive controls (e.g., lysate from untreated, actively dividing cells) and negative controls (e.g., lysate from cells treated with a known, potent CDK4/6 inhibitor like Palbociclib).[11][13]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that offers higher throughput and more quantitative results than Western blotting.[16] It is particularly useful for analyzing a large number of samples, such as in dose-response studies or pharmacokinetic/pharmacodynamic (PK/PD) modeling.
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody (e.g., anti-total Rb) diluted in coating buffer (1-10 µg/mL). Incubate overnight at 4°C.[17]
-
-
Blocking:
-
Sample Incubation:
-
Prepare cell lysates as described for the Western blot.
-
Add diluted lysates and a standard curve of recombinant pRb protein to the wells. Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times.
-
Add a detection antibody specific for the phosphorylated epitope (e.g., anti-pRb Ser807/811). Incubate for 2 hours at room temperature.
-
-
Secondary Antibody & Substrate:
-
Measurement:
-
Add a stop solution (e.g., 1M Sulfuric Acid).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Self-Validation: The concentration of pRb in each sample is calculated from the standard curve. Run samples in triplicate to ensure accuracy.[19] Include appropriate controls as for Western blotting.
-
Flow Cytometry (Phospho-Flow)
Flow cytometry offers the unique advantage of providing quantitative, single-cell data.[20] This is invaluable when working with heterogeneous samples like peripheral blood mononuclear cells (PBMCs) or dissociated tumors, as it allows for the simultaneous analysis of the PD biomarker (e.g., pRb) and cell-type-specific surface markers.[21]
-
Cell Preparation:
-
Treat cell suspension (e.g., PBMCs or a cancer cell line) with this compound.
-
Harvest and wash cells (typically 0.5-1 x 10^6 cells per sample).[22]
-
-
Surface Staining (Optional):
-
Incubate cells with fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice to identify specific cell populations.
-
-
Fixation:
-
Fix cells immediately with a formaldehyde-based buffer for 10-15 minutes at room temperature. This cross-links proteins, preserving the phosphorylation state and stopping phosphatase activity.[21]
-
-
Permeabilization:
-
Permeabilize cells with a detergent (e.g., Triton X-100) or cold methanol to allow antibodies to access intracellular targets. The choice of permeabilization agent can be antibody-dependent and requires optimization.[23]
-
-
Intracellular Staining:
-
Incubate cells for 1 hour at room temperature with fluorochrome-conjugated antibodies against intracellular targets (e.g., anti-pRb AF488 and anti-Ki-67 PE).
-
-
Acquisition & Analysis:
-
Wash cells and resuspend in PBS with 0.5% BSA.[22]
-
Acquire data on a flow cytometer.
-
Self-Validation: Analyze data using software like FlowJo. Gate on the cell population of interest (e.g., live singlets, then CD3+ T-cells). The Median Fluorescence Intensity (MFI) of the pRb and Ki-67 signals provides a quantitative measure of expression. Use fluorescence-minus-one (FMO) controls and isotype controls to set proper gates and ensure staining specificity.
-
Data Presentation and Comparative Analysis
A crucial part of validating PD biomarkers is to demonstrate a clear dose-dependent effect of the therapeutic agent. The data below is hypothetical but represents expected outcomes from the described experiments.
Table 1: Comparison of Biomarker Validation Methodologies
| Feature | Western Blot | ELISA | Flow Cytometry (Phospho-Flow) |
| Quantification | Semi-Quantitative | Quantitative | Quantitative |
| Throughput | Low | High | Medium to High |
| Sample Type | Lysates (Cells, Tissues) | Lysates (Cells, Tissues, Plasma) | Cell Suspensions (Blood, Dissociated Tissue) |
| Cellular Resolution | None (Bulk Lysate) | None (Bulk Lysate) | Single-Cell Level |
| Multiplexing | Moderate (Stripping/Re-probing) | Low (Per Analyte) | High (Multiple Fluorochromes) |
| Pros | High specificity, MW confirmation | High throughput, excellent for PK/PD | Single-cell data, identifies responding subpopulations |
| Cons | Labor-intensive, low throughput | No MW confirmation, antibody pairs needed | Requires cell suspension, complex data analysis |
Table 2: Hypothetical Dose-Response Data for this compound
Here, we compare our test article to Palbociclib, an FDA-approved CDK4/6 inhibitor.[24] The readout is the percentage of pRb signal relative to a vehicle-treated control.
| Compound | Concentration (nM) | pRb Signal (% of Control) - Western Blot | pRb Concentration (pg/mL) - ELISA | pRb MFI - Flow Cytometry |
| Vehicle | 0 | 100% | 1250 | 8500 |
| This compound | 10 | 85% | 1065 | 7250 |
| 50 | 55% | 680 | 4600 | |
| 250 | 20% | 245 | 1800 | |
| 1000 | 12% | 155 | 1100 | |
| Palbociclib (Control) | 10 | 82% | 1020 | 7000 |
| 50 | 48% | 610 | 4150 | |
| 250 | 15% | 190 | 1300 | |
| 1000 | 10% | 130 | 950 |
Data is hypothetical. MFI = Median Fluorescence Intensity.
Comparison with Alternative Therapeutic Strategies
While this compound is hypothesized to target CDK4/6, its pyrimidine scaffold could potentially interact with other kinases. A comprehensive development plan should consider its selectivity profile and compare its PD biomarker signature to inhibitors of other key oncogenic pathways.
-
PI3K/AKT/mTOR Pathway Inhibitors: These compounds disrupt a central signaling node for cell growth and survival.[2][25] Key PD biomarkers include the phosphorylation of AKT, S6 ribosomal protein, and 4E-BP1.[2][26] Comparing the effects on pRb versus pS6 can quickly differentiate a CDK4/6 inhibitor from a PI3K pathway inhibitor.
-
JAK/STAT Pathway Inhibitors: These agents are crucial in treating hematological malignancies and inflammatory diseases by blocking cytokine signaling.[27][28] A primary PD biomarker for a JAK inhibitor (e.g., Ruxolitinib) is the inhibition of STAT3 or STAT5 phosphorylation.[29][30][31]
Conclusion
The successful development of a targeted therapy like this compound is critically dependent on a well-defined and rigorously validated pharmacodynamic biomarker strategy. This guide demonstrates that by selecting both a proximal (pRb) and a distal (Ki-67) biomarker, researchers can build a compelling case for a drug's mechanism of action and its functional, anti-proliferative effects.
The choice between Western blot, ELISA, and flow cytometry is not mutually exclusive; rather, they are complementary tools. Western blotting provides initial, specific confirmation. ELISA enables high-throughput quantitative analysis ideal for dose-finding. Flow cytometry offers unparalleled insight into heterogeneous cell populations, a feature that is increasingly vital for translational and clinical research.[20][32] By employing these self-validating protocols and comparing the resulting data to established inhibitors, researchers can confidently advance novel therapeutic candidates from the bench to the clinic.
References
- Creative Proteomics. (n.d.). Enzyme-Linked Immunosorbent Assay (ELISA) Protocol.
- Thermo Fisher Scientific. (n.d.). ELISA technical guide and protocols.
- Pao, W., & Miller, V. A. (2014). Pharmacodynamic Biomarkers: Falling Short of the Mark?. Clinical Cancer Research, 20(10), 2530-2540.
- Cohen, S. (2023, November 15). Understanding JAK Inhibitors: Top 10 Natural Alternatives to Medications.
- Krutzik, P. O., & Nolan, G. P. (2006). Flow cytometric analysis of cell signaling proteins. Methods in Molecular Biology, 337, 143-160.
- Antibodies.com. (2024, April 6). ELISA Protocols.
- Cell Signaling Technology. (2019, November 13). Experimental Design: Analyze intracellular signaling with Flow Cytometry | CST Tech Tips.
- Cell Signaling Technology. (n.d.). Flow Cytometry Live Cell Protocol.
- Pluim, D., & Beijnen, J. H. (2021). Analytical Validation of Quantitative Pharmacodynamic Methods used in Clinical Cancer Studies. International Archives of Clinical Pharmacology, 7(1), 026.
- Bio-Rad. (2018, February 7). ELISA Protocol.
- QIAGEN. (n.d.). Protein assay ELISA.
- Pluim, D., & Beijnen, J. H. (2021). Analytical Validation of Quantitative Pharmacodynamic Methods used in Clinical Cancer Studies.
- Guzi, T. J., et al. (2011). Preclinical biomarkers for a cyclin-dependent kinase inhibitor translate to candidate pharmacodynamic biomarkers in phase I patients. Clinical Cancer Research, 17(17), 5756-5766.
- BD Biosciences. (n.d.). Flow Cytometry Protocols.
- Dobbin, K. K., et al. (2014). Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. Clinical Cancer Research, 20(10), 2585-2595.
- Abcam. (n.d.). Flow Cytometry Protocol.
- Lee, J. W., et al. (2008). Biomarker method validation in anticancer drug development. British Journal of Cancer, 99(8), 1189-1195.
- Yang, H., et al. (2024). Identification of pharmacodynamic biomarkers in PBMCs and cancer cells for SIK2 kinase inhibitor therapy. Cancer Research, 84(6_Supplement), 5147.
- Brana, I., & Siu, L. L. (2012). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Current Cancer Drug Targets, 12(3), 227-240.
- Abcam. (n.d.). Western blot protocol.
- Li, J., et al. (2021). Pharmacodynamic Modeling of CDK4/6 Inhibition-Related Biomarkers and the Characterization of the Relationship Between Biomarker Response and Progression-Free Survival in Patients With Advanced Breast Cancer. The Journal of Clinical Pharmacology, 61(11), 1473-1484.
- The ASCO Post. (2020, April 25). Beyond CDK4/6 Inhibitors What Subsequent Treatment Is Best.
- Musella, M., et al. (2023). Alternate actions of CDK4/6 inhibitors beyond cell cycle blockade: unexplored roles in therapy resistance. Journal of Experimental & Clinical Cancer Research, 42(1), 321.
- Oncology News Central. (2022, December 10). Are the Three Approved CDK4/6 Inhibitors Truly Different?.
- Tolaney, S. (2024, October 17). Current and future CDK4/6 inhibitors in high-risk early-stage HR+ breast cancer.
- Garg, K., et al. (2026). Emerging Protein Targets in Triple Negative Breast Cancer: Beyond Conventional Therapy. International Journal of Molecular Sciences, 27(2), 1-25.
- Al-Jumaili, A. S., et al. (2023). The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment.
- Research Open World. (2019, February 4). JAK Inhibitors: New Treatments for RA and beyond.
- CliniSciences. (n.d.). Experimental Protocol for Western Blotting.
- Accepted Manuscript. (n.d.). Oxford Academic.
- ResearchGate. (n.d.). JAK inhibitors, their targets, and their applications to pathologies.
- Janku, F., et al. (2014). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of the National Comprehensive Cancer Network, 12(5), 735-746.
- Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide.
- LoPiccolo, J., et al. (2011). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. International Journal of Molecular Sciences, 12(5), 3116-3150.
- Xin, P., et al. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology, 14, 1143122.
- Chen, Y., et al. (2025).
- ResearchGate. (n.d.). List of natural compounds targeting PI3K/AKT/mTOR signaling pathway in....
- Regan, C. P., et al. (2016). 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. ACS Medicinal Chemistry Letters, 7(10), 943-948.
- Mahmood, T., & Yang, P. C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences, 4(9), 429-434.
- Cell Signaling Technology. (n.d.). Western Blot Experimental Design Tips.
- Chemchart. (n.d.). This compound (21419-05-6).
- Sun, D., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782.
- Floc'h, N., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4466-4481.
- Benchchem. (n.d.). 4-methyl-5-phenylpyrimidin-2-amine | 1158949-45-1.
- Scilit. (2010, May 11). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors.
- Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8113.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarker method validation in anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (21419-05-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Alternate actions of CDK4/6 inhibitors beyond cell cycle blockade: unexplored roles in therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Breaking Cancer’s Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic Modeling of CDK4/6 Inhibition-Related Biomarkers and the Characterization of the Relationship Between Biomarker Response and Progression-Free Survival in Patients With Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ELISA Protocol [protocols.io]
- 13. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 16. Protein assay ELISA [qiagen.com]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. ELISA Protocols | Antibodies.com [antibodies.com]
- 20. Flow cytometric analysis of cell signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Flow Cytometry Live Cell Protocol | Cell Signaling Technology [cellsignal.com]
- 23. Flow Cytometry Protocols [bdbiosciences.com]
- 24. oncologynewscentral.com [oncologynewscentral.com]
- 25. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 27. suzycohen.com [suzycohen.com]
- 28. researchopenworld.com [researchopenworld.com]
- 29. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 32. Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Phenylpyrimidin-4-amine
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment, protecting our environment, and upholding the principles of responsible scientific conduct. 5-Phenylpyrimidin-4-amine, a heterocyclic amine valuable in synthetic chemistry and drug discovery, requires meticulous handling throughout its lifecycle, culminating in a carefully executed disposal process.
This guide provides an in-depth, procedural framework for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these protocols, grounding our recommendations in established safety principles and regulatory standards.
Part 1: Core Hazard Assessment
Understanding the inherent risks of a compound is the first step in managing it safely. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, aggregated data from authoritative sources like the European Chemicals Agency (ECHA) provides a clear hazard profile.[1] The hazards associated with this compound and its close structural analogs, such as aminopyrimidines, dictate the stringent disposal protocols required.[2][3]
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information provided to the ECHA C&L Inventory.[1]
The causality behind these classifications is rooted in the molecule's chemical reactivity. The amine and pyrimidine functionalities can interact with biological macromolecules, leading to irritation and toxicity. The primary risks are acute oral toxicity, severe eye damage, and irritation of the skin and respiratory tract.[1] Therefore, all waste streams containing this compound, whether pure, in solution, or as residue on contaminated materials, must be treated as hazardous.
Part 2: Personnel Safety & Protective Measures
Before handling this compound for any purpose, including disposal preparation, the following Personal Protective Equipment (PPE) is mandatory. This creates a self-validating system of safety, minimizing exposure risk at every step.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] The risk of serious eye damage (Hazard H318) makes this non-negotiable.[1]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[2][3] Contaminated clothing must be removed immediately and washed before reuse.[2]
-
Respiratory Protection: All handling of solid this compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols, which can cause respiratory irritation.[5][6]
-
Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2][7] Do not eat, drink, or smoke in laboratory areas.[2][8]
Part 3: Laboratory Waste Management Protocol
Proper disposal begins at the point of generation. A systematic approach to waste collection and segregation is critical to prevent accidental chemical reactions and ensure regulatory compliance.
Step-by-Step Waste Collection Procedure
-
Container Selection:
-
Designate a specific, leak-proof, and sealable container for this compound waste.[5][6] The container must be chemically compatible with the compound and any solvents used. High-density polyethylene (HDPE) is a suitable choice for most applications.
-
Ensure the container is in good condition, free from cracks or residues from previous use.
-
-
Waste Segregation:
-
Solid Waste: Collect unused or contaminated this compound powder, along with any contaminated consumables (e.g., weighing paper, pipette tips, gloves), in the designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid waste container.
-
Crucial Segregation: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[4][9] This is a critical step to prevent potentially violent or exothermic reactions. Keep halogenated and non-halogenated solvent waste streams separate if required by your institution's disposal policies.[10]
-
-
Labeling:
-
The waste container must be clearly and accurately labeled at all times.[5] The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
An accurate list of all constituents, including solvents and their approximate concentrations.
-
The appropriate hazard pictograms (e.g., Harmful/Irritant, Corrosive).
-
The date waste accumulation began and the name of the principal investigator or laboratory.
-
-
-
Storage:
Part 4: Emergency Procedures for Spills
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
-
Immediate Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is significant, contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Ensure the area is well-ventilated, and remove all sources of ignition.
-
-
Containment and Cleanup:
-
For solid spills: Carefully sweep or vacuum the material into the designated hazardous waste container.[2] Avoid generating dust.[11]
-
For liquid spills: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[6]
-
Collect the absorbed material using non-sparking tools and place it into the hazardous waste container.
-
-
Decontamination:
Part 5: Approved Final Disposal Pathways
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[5] This is prohibited by regulations such as the EPA's sewer ban on hazardous waste pharmaceuticals and is environmentally irresponsible.[12]
The required and accepted method for disposal is through a licensed professional hazardous waste disposal service.[3][5]
-
Primary Disposal Method: Incineration
-
The most effective and environmentally sound method for destroying nitrogen-containing heterocyclic compounds like this compound is high-temperature incineration in a licensed hazardous waste facility.[3]
-
This process ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides, which are then treated by flue gas scrubbing systems.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste contractor to schedule a pickup.[5][6]
-
Provide them with a complete and accurate manifest of the waste contents as detailed on your container label. Maintain meticulous records of all waste generated and disposed of for regulatory compliance.[6]
-
Part 6: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste, from generation to final disposition.
Caption: Workflow for the proper disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's hazards, implementing rigorous safety and collection protocols, and partnering with certified professionals for final disposal, we ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. This structured approach provides a self-validating system that protects researchers, support staff, and the wider community.
References
- Thermo Fisher Scientific. (2025, December 23). Safety Data Sheet: 4-Anilino-1-benzylpiperidine.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Phenylpyridine.
-
Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-Aminopyrimidine. Retrieved from [Link]
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Fisher Scientific. (2025, December 24). Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 233337, this compound. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet: 4-Aminopyrimidine-5-carbonitrile.
- BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]....
-
World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]
-
Chemchart. (n.d.). This compound (21419-05-6). Retrieved from [Link]
- BenchChem. (2025). Proper Disposal of 4-Phenylpiperidine Hydrochloride: A Guide for Laboratory Professionals.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Marshall, C. M., et al. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). Journal of Medicinal Chemistry, 67(14), 11622–11655. [Link]1/acs.jmedchem.4c01122)
Sources
- 1. This compound | C10H9N3 | CID 233337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Phenylpyrimidin-4-amine
As researchers and drug development professionals, our work with novel chemical entities like 5-Phenylpyrimidin-4-amine is foundational to therapeutic innovation. This compound and its derivatives have shown potential as potent inhibitors for targets in anticancer therapies[1]. However, realizing this potential requires an unwavering commitment to safety, beginning with a comprehensive understanding of the molecule's hazard profile and the requisite personal protective equipment (PPE) to mitigate risks.
This guide provides an in-depth, procedural framework for the safe handling of this compound. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring that every protocol is a self-validating system of protection.
Hazard Assessment: The "Why" Behind the "What"
Understanding the intrinsic hazards of this compound is the critical first step in defining appropriate PPE. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple, significant risks that dictate our handling protocols.[2]
Table 1: GHS Hazard Profile of this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
|---|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage | Causes serious eye damage | H318 | Danger |
| STOT - Single Exposure | May cause respiratory irritation | H335 | Warning |
Source: Aggregated GHS information from PubChem.[2]
The designation "Danger" for serious eye damage (H318) is particularly noteworthy. It signifies the potential for irreversible harm and elevates the required level of eye protection beyond standard safety glasses.[2] Similarly, the compound's classification as a skin and respiratory irritant, coupled with its acute oral toxicity, necessitates a multi-faceted PPE strategy to prevent all potential routes of exposure.[2][3]
Engineering Controls: Your Primary Barrier
Before any discussion of PPE, it is imperative to emphasize the role of engineering and administrative controls. PPE is the last line of defense.
-
Ventilation: All handling of this compound powder must be conducted within a certified chemical fume hood or a powder containment hood. This is the most effective way to control airborne dust and prevent respiratory exposure, directly addressing the H335 hazard.[4]
-
Standard Operating Procedures (SOPs): Your institution must have a detailed SOP for handling potent compounds, including designated areas for weighing and reconstitution, as well as specific decontamination procedures.
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE must directly correlate with the hazards identified in Section 1. The following recommendations are based on a risk assessment for handling this compound in a research laboratory setting.
Eye and Face Protection
Rationale: The H318 classification—"Causes serious eye damage"—is the driving factor.[2] Any contact with the eye could result in severe, potentially permanent injury.
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[5] Unlike standard safety glasses, goggles provide a complete seal around the eyes, protecting against airborne dust and accidental splashes.
-
Recommended for High-Risk Tasks: When handling larger quantities (>1 gram) or performing operations with a higher risk of splashing (e.g., dissolution in a vortexer), a full-face shield must be worn over the chemical splash goggles.[5][6]
Skin and Body Protection
Rationale: The compound is a known skin irritant (H315) and presents an acute oral toxicity hazard (H302), making dermal absorption and subsequent accidental ingestion a significant concern.[2]
-
Gloves: Double-gloving is required.
-
Inner Glove: A standard nitrile examination glove provides a base layer of protection.
-
Outer Glove: A second pair of nitrile gloves should be worn over the first. This outer glove should be removed and replaced immediately upon any known or suspected contamination. Always consult the glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for the solvents being used.[5]
-
-
Lab Coat: A clean, long-sleeved lab coat, fully buttoned, is required. Cuffs should be snug to prevent dust from entering.
-
Additional Protection: For tasks involving larger quantities, consider a disposable, chemically resistant apron or coveralls to protect personal clothing from contamination.[7][8]
Respiratory Protection
Rationale: The H335 classification—"May cause respiratory irritation"—indicates that inhalation of the powder must be avoided.[2]
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.
-
When a Respirator is Required: If engineering controls are not available or are insufficient to control dust generation (e.g., cleaning a spill, weighing large quantities outside of a containment hood), respiratory protection is mandatory.[4][5] A NIOSH-approved air-purifying respirator with a P100 (HEPA) filter is required to protect against fine particulates.[7] All personnel requiring a respirator must be part of a formal respiratory protection program, including medical evaluation and annual fit testing, as mandated by OSHA.[5]
Table 2: Recommended PPE for Varying Scales of Operation
| Scale of Work (Solid) | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Microscale (<100 mg) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required if handled in fume hood |
| Bench Scale (100 mg - 5 g) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not required if handled in fume hood |
| Scale-Up (>5 g) / Spills | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Disposable Coveralls | Air-Purifying Respirator with P100 Filter |
Procedural Guidance: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.
Step-by-Step Donning Protocol:
-
Wash Hands: Thoroughly wash and dry hands.
-
Don Inner Gloves: Put on the first pair of nitrile gloves.
-
Don Lab Coat/Coveralls: Put on and fully fasten the lab coat or coveralls.
-
Don Respiratory Protection: If required, perform a seal check on your respirator.
-
Don Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Don Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
Step-by-Step Doffing Protocol (The "Dirty to Clean" Principle):
-
Inspect Outer Gloves: Check for any visible contamination. If contaminated, decontaminate before proceeding.
-
Remove Outer Gloves: Peel off the outer gloves without touching the outside with your bare skin. Dispose of them in the designated hazardous waste container.
-
Remove Face Shield/Goggles: Handle by the strap or sides. Place in a designated area for decontamination.
-
Remove Lab Coat/Coveralls: Roll the garment outwards, containing the contaminated side. Dispose of it in the appropriate waste stream.
-
Remove Respirator: If worn, remove without touching the front of the mask.
-
Remove Inner Gloves: Peel off the inner gloves, again avoiding skin contact with the outside.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Caption: PPE Donning and Doffing Workflow
Waste Disposal
All disposable PPE (gloves, coveralls) and materials contaminated with this compound must be disposed of as hazardous chemical waste.[4][6] Follow your institution's specific guidelines for hazardous waste disposal. Do not place these items in the regular trash.
Emergency Procedures & First Aid
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. If irritation persists, seek medical attention.[3][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
By adhering to these rigorous PPE and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring both your personal safety and the integrity of your research.
References
-
This compound | C10H9N3 | CID 233337. PubChem, National Institutes of Health. [Link]
-
This compound (21419-05-6). Chemchart. [Link]
-
Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]
-
Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PubMed Central, National Institutes of Health. [Link]
-
Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC. [Link]
-
Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed, National Institutes of Health. [Link]
Sources
- 1. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H9N3 | CID 233337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
